molecular formula C30H46O4 B12379978 Nimbocinone

Nimbocinone

货号: B12379978
分子量: 470.7 g/mol
InChI 键: AIPJHGJDKFLPMI-WRAQZVPNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nimbocinone is a tetranortriterpenoid compound identified within the phytochemically rich Azadirachta indica (neem) tree . It belongs to the large and structurally diverse class of neem limonoids, which are renowned for their broad biological activities and complex molecular architectures. As a constituent of neem extracts, which have traditional and scientific applications, this compound is of interest for phytochemical studies and investigations into the structure-activity relationships of natural products. Research on related limonoids suggests potential areas of exploration for this compound, including insecticidal, antimicrobial, and anti-inflammatory properties, although its specific mechanisms of action and research applications require further characterization. This product is provided for research purposes to support such pharmacological and phytochemical investigations. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C30H46O4

分子量

470.7 g/mol

IUPAC 名称

(5R,9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H46O4/c1-18(16-31)26(33)23-15-19(17-34-23)20-9-13-30(6)22-7-8-24-27(2,3)25(32)11-12-28(24,4)21(22)10-14-29(20,30)5/h7,17-18,20-21,23-24,26,31,33H,8-16H2,1-6H3/t18-,20-,21-,23+,24-,26+,28+,29-,30+/m0/s1

InChI 键

AIPJHGJDKFLPMI-WRAQZVPNSA-N

手性 SMILES

C[C@@H](CO)[C@H]([C@H]1CC(=CO1)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)O

规范 SMILES

CC(CO)C(C1CC(=CO1)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)O

产品来源

United States

Foundational & Exploratory

Nimbocinone from Azadirachta indica: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental protocols and extensive biological data for nimbocinone are not widely available in published literature. Therefore, this guide will provide a comprehensive overview of this compound's discovery and then present a detailed methodology for the isolation and analysis of a closely related and well-characterized limonoid from Azadirachta indica, nimbolide, as a representative model. The biological activity section will focus on the known pathways affected by nimbolide, which offers valuable insights into the potential mechanisms of action for related limonoids like this compound.

Introduction to this compound

This compound is a naturally occurring limonoid isolated from the neem tree (Azadirachta indica), a plant renowned for its extensive use in traditional medicine and its rich repository of bioactive compounds. Limonoids, a class of highly oxygenated tetracyclic triterpenoids, are responsible for many of neem's therapeutic and pesticidal properties. While not as extensively studied as other neem limonoids like azadirachtin and nimbolide, this compound has been identified as a compound of interest, particularly for its potential antidiabetic properties. The initial discovery and structural elucidation of this compound were part of the broader effort to characterize the complex chemical constitution of Azadirachta indica.

This technical guide aims to provide researchers and drug development professionals with a foundational understanding of this compound and a practical framework for the isolation and analysis of related limonoids from Azadirachta indica.

A Representative Isolation Protocol: Nimbolide from Azadirachta indica Leaves

The following protocol details a microwave-assisted extraction (MAE) followed by preparative thin-layer chromatography (PTLC) for the isolation of nimbolide, a major active constituent from neem leaves.[1][2] This method is advantageous due to its rapidity and efficiency compared to conventional extraction techniques.[1][3]

Materials and Equipment
  • Air-dried and powdered leaves of Azadirachta indica

  • Solvents: Ethanol, Dichloromethane (DCM), Ethyl acetate, Hexane (all analytical grade)

  • Microwave-assisted extraction system

  • Rotary evaporator

  • Preparative thin-layer chromatography (PTLC) plates (Silica gel 60 F254)

  • Developing chamber for PTLC

  • UV lamp for visualization

  • High-performance liquid chromatography (HPLC) system with a C18 column and PDA detector for quantitative analysis

Experimental Workflow

The overall workflow for the isolation and purification of nimbolide is depicted in the diagram below.

G cluster_extraction Microwave-Assisted Extraction cluster_purification Purification cluster_analysis Analysis Neem_Powder Neem Leaf Powder (5.00 g) Solvent_Addition Add Ethanol Neem_Powder->Solvent_Addition MAE Microwave Irradiation (280 W, 22 min) Solvent_Addition->MAE Filtration Filtration MAE->Filtration Evaporation Evaporation to Dryness Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Dissolution Dissolve in Dichloromethane (DCM) Crude_Extract->Dissolution PTLC Preparative TLC (Silica Gel, Ethyl Acetate:Hexane 4:6) Dissolution->PTLC Scraping Scrape Nimbolide Band PTLC->Scraping Elution Elute with Ethyl Acetate Scraping->Elution Final_Evaporation Evaporation to Yield Pure Nimbolide Elution->Final_Evaporation Pure_Nimbolide Pure Nimbolide (>98% purity) Final_Evaporation->Pure_Nimbolide HPLC HPLC Analysis Pure_Nimbolide->HPLC Spectroscopy Spectroscopic Characterization (NMR, FT-IR) Pure_Nimbolide->Spectroscopy

Figure 1: Experimental workflow for the isolation of nimbolide.
Detailed Methodologies

2.3.1 Microwave-Assisted Extraction (MAE)

  • Place 5.00 g of dried neem leaf powder into the extraction vessel.

  • Add ethanol as the extraction solvent. The optimal solid-to-liquid ratio has been determined to be 1:16 g/mL.[1][2]

  • Set the microwave power to 280 W and the extraction time to 22 minutes.[1][2]

  • After extraction, filter the solution to remove the plant material.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2.3.2 Purification by Preparative Thin-Layer Chromatography (PTLC)

  • Dissolve the crude extract in a minimal amount of dichloromethane (DCM).

  • Apply the dissolved crude extract as a band onto a silica gel PTLC plate.

  • Develop the PTLC plate in a chamber using a solvent system of ethyl acetate/hexane (4:6 v/v).[1][2]

  • After development, visualize the separated bands under a UV lamp.

  • Identify and scrape the band corresponding to nimbolide.

  • Elute the nimbolide from the silica gel using ethyl acetate.

  • Evaporate the solvent to yield purified nimbolide.

Characterization

The structure of the isolated nimbolide should be confirmed using spectroscopic techniques.[1][2][4][5]

  • ¹H and ¹³C NMR: Provides detailed information about the carbon-hydrogen framework of the molecule.

  • FT-IR: Identifies the functional groups present in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition.

Quantitative Data

The following tables summarize the quantitative data associated with the representative isolation protocol for nimbolide.

Table 1: Optimal Conditions for Microwave-Assisted Extraction of Nimbolide [1][2]

ParameterOptimal Value
Solid/Liquid Ratio1:16 g/mL
Microwave Power280 W
Extraction Time22 min

Table 2: Yield and Purity of Isolated Nimbolide [1][2]

ParameterValue
Starting Material5.00 g of dried neem leaf powder
Final Yield0.0336 g
Yield Percentage0.67%
Purity (by HPLC)>98%

Biological Activity and Signaling Pathways of Nimbolide

Nimbolide has been extensively studied for its potent anticancer properties, which are attributed to its ability to modulate multiple oncogenic signaling pathways.[6][7][8] Understanding these pathways provides a framework for investigating the potential biological activities of other limonoids like this compound.

Induction of Apoptosis

Nimbolide induces apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10][11]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Nimbolide Nimbolide Death_Receptors Death Receptors (Fas, TRAIL-R) Nimbolide->Death_Receptors Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Nimbolide->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Nimbolide->Bax Upregulates Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Nimbolide-induced apoptosis signaling pathways.
Inhibition of Proliferation and Cell Cycle Arrest

Nimbolide inhibits the proliferation of cancer cells by arresting the cell cycle and modulating key signaling pathways like PI3K/Akt and MAPK/ERK, which are often hyperactivated in cancers.[6][7][9]

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway Nimbolide Nimbolide PI3K PI3K Nimbolide->PI3K Akt Akt Nimbolide->Akt ERK ERK Nimbolide->ERK Ikk IKK Nimbolide->Ikk PI3K->Akt Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Cell_Proliferation IkB IκBα Ikk->IkB degrades NFkB NF-κB IkB->NFkB NFkB->Cell_Proliferation

References

The Nimbocinone Biosynthesis Pathway in Neem: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the nimbocinone biosynthesis pathway in the neem tree (Azadirachta indica). This compound, a C30 tetracyclic triterpenoid, is a significant secondary metabolite of neem with noted antidiabetic properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and the development of novel therapeutics. While the complete enzymatic pathway to this compound has not been fully elucidated, this guide synthesizes the available evidence to propose a putative pathway and highlights key areas for future research.

The Proposed Biosynthesis Pathway of this compound

This compound is a member of the limonoid family of triterpenoids, which are biosynthesized via the mevalonate (MVA) pathway in the cytoplasm. The initial steps leading to the universal triterpenoid precursor, 2,3-oxidosqualene, are well-established. The subsequent diversification of the triterpenoid backbone through cyclization and a series of oxidative modifications leads to the vast array of limonoids found in neem.

The biosynthesis of this compound is believed to proceed through the following key stages:

  • Formation of the Triterpenoid Backbone: The pathway begins with the synthesis of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) through the MVA pathway. These five-carbon units are sequentially condensed to form farnesyl diphosphate (FPP). The head-to-head condensation of two FPP molecules, catalyzed by squalene synthase (SQS) , yields squalene. Subsequently, squalene epoxidase (SQE) catalyzes the epoxidation of squalene to form 2,3-oxidosqualene.

  • Cyclization to Tirucallol: The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis. In neem, the enzyme tirucalla-7,24-dien-3β-ol synthase (AiTTS1) , an oxidosqualene cyclase (OSC), catalyzes the formation of the tetracyclic triterpenoid scaffold, tirucalla-7,24-dien-3β-ol. This compound is considered a key precursor for the biosynthesis of various neem limonoids.

  • Oxidative Modifications: Following the formation of the tirucallol backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs) . While the specific CYPs involved in this compound biosynthesis have not been definitively identified, it is hypothesized that they catalyze hydroxylations and other modifications at various positions on the tirucallol ring structure. These modifications are crucial for the subsequent rearrangements and functionalizations that lead to the diverse array of limonoids.

  • Formation of this compound: The precise enzymatic steps leading from tirucalla-7,24-dien-3β-ol to this compound are yet to be characterized. It is proposed that a series of regio- and stereospecific hydroxylations and oxidations, catalyzed by specific CYPs, lead to the formation of the characteristic functional groups of this compound. The formation of the C-seco limonoids, such as nimbin and salannin, involves the oxidative cleavage of the C-ring of the tirucallol precursor. As this compound retains the intact tetracyclic structure, it is likely an intermediate or a branch product of the pathway leading to the more complex C-seco limonoids.

The following diagram illustrates the putative biosynthesis pathway of this compound:

Nimbocinone_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Triterpenoid Backbone Biosynthesis cluster_2 Limonoid Biosynthesis Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP / DMAPP Acetyl-CoA->IPP_DMAPP Multiple Steps FPP Farnesyl Diphosphate IPP_DMAPP->FPP Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE Tirucallol Tirucalla-7,24-dien-3β-ol 2,3-Oxidosqualene->Tirucallol AiTTS1 (OSC) Oxidized_Intermediates Oxidized Tirucallol Intermediates Tirucallol->Oxidized_Intermediates Cytochrome P450s This compound This compound Oxidized_Intermediates->this compound Putative Steps C_seco_Limonoids C-seco Limonoids (e.g., Nimbin, Salannin) Oxidized_Intermediates->C_seco_Limonoids C-ring opening

A putative biosynthesis pathway for this compound in Azadirachta indica.

Quantitative Data on Triterpenoid Accumulation

TissueTotal Triterpenoid Content (mg/g dry weight)Key Triterpenoids Detected
Seed Kernel HighAzadirachtin A, Nimbin, Salannin, Azadiradione
Pericarp ModerateAzadirone, Gedunin
Leaf LowNimbin (trace amounts)
Flower Low-
Stem Bark Low-

Note: This table is a summary of findings from multiple studies and the absolute values can vary depending on the developmental stage, genetic background of the plant, and environmental conditions. This compound was not specifically quantified in these studies.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway will require the application of a range of molecular biology and analytical chemistry techniques. The following are detailed methodologies for key experiments that are crucial for advancing our understanding of this pathway.

Metabolite Extraction and Analysis

Objective: To extract and quantify triterpenoids, including this compound, from various neem tissues.

Protocol:

  • Sample Preparation: Collect fresh plant material (e.g., leaves, seeds, bark), flash-freeze in liquid nitrogen, and lyophilize. Grind the dried tissue to a fine powder.

  • Extraction:

    • Perform a sequential extraction with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds, followed by ethyl acetate, and finally methanol to extract the triterpenoids.

    • Alternatively, a single-step extraction with methanol can be performed, followed by liquid-liquid partitioning to separate compounds based on their polarity.

  • Analysis by UPLC-ESI-HRMS:

    • Dissolve the dried extracts in an appropriate solvent (e.g., methanol).

    • Inject the sample into an Ultra-Performance Liquid Chromatography (UPLC) system coupled to an Electrospray Ionization High-Resolution Mass Spectrometer (ESI-HRMS).

    • Use a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to achieve chromatographic separation.

    • Acquire mass spectra in both positive and negative ion modes to detect a wide range of compounds.

    • Identify this compound and other triterpenoids by comparing their retention times and mass spectra with authentic standards or by detailed fragmentation analysis.

    • Quantify the compounds using a standard curve generated with purified standards.

Heterologous Expression and Functional Characterization of Cytochrome P450s

Objective: To identify and characterize the specific cytochrome P450 enzymes involved in the oxidative modifications of the tirucallol backbone.

Protocol:

  • Candidate Gene Identification: Identify candidate CYP genes from neem transcriptome or genome data that show co-expression with known triterpenoid biosynthesis genes (e.g., AiTTS1).

  • Cloning and Vector Construction:

    • Amplify the full-length coding sequences of the candidate CYP genes from neem cDNA.

    • Clone the amplified genes into a suitable expression vector for a heterologous host, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (plant). The vector should contain a strong promoter and a selectable marker.

  • Heterologous Expression:

    • Transform the expression constructs into the chosen heterologous host.

    • For yeast, co-express the candidate CYP with a cytochrome P450 reductase (CPR) from A. indica or a related species to ensure efficient electron transfer.

    • For N. benthamiana, use agroinfiltration for transient expression.

  • In vivo and in vitro Enzyme Assays:

    • In vivo: Feed the precursor, tirucalla-7,24-dien-3β-ol, to the engineered host cells. After a suitable incubation period, extract the metabolites and analyze them by UPLC-MS to identify new products formed by the action of the expressed CYP.

    • In vitro: Isolate microsomes from the engineered host cells. Perform enzyme assays by incubating the microsomes with the precursor and NADPH. Analyze the reaction products by UPLC-MS.

  • Product Identification: Characterize the structure of the novel products using NMR spectroscopy and high-resolution mass spectrometry to determine the specific reaction catalyzed by the CYP enzyme.

The following diagram illustrates a typical workflow for the functional characterization of candidate cytochrome P450 enzymes:

CYP_Characterization_Workflow Start Start Identify_Candidate_CYPs Identify Candidate CYP Genes Start->Identify_Candidate_CYPs Transcriptome/Genome Analysis End End Clone_CYP_Genes Clone CYP Genes from Neem cDNA Identify_Candidate_CYPs->Clone_CYP_Genes Construct_Expression_Vector Construct Expression Vector Clone_CYP_Genes->Construct_Expression_Vector Heterologous_Expression Heterologous Expression (Yeast or Plant) Construct_Expression_Vector->Heterologous_Expression Enzyme_Assays In vivo / In vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Metabolite_Analysis UPLC-MS Analysis of Products Enzyme_Assays->Metabolite_Analysis Structure_Elucidation NMR and HRMS for Product Identification Metabolite_Analysis->Structure_Elucidation Structure_Elucidation->End Functional Characterization

Workflow for the functional characterization of cytochrome P450s.

Regulation of this compound Biosynthesis

The biosynthesis of triterpenoids in plants is tightly regulated in response to developmental cues and environmental stresses. Signaling molecules such as jasmonic acid (JA) and salicylic acid (SA) are known to play crucial roles in inducing the expression of genes involved in secondary metabolite biosynthesis.

  • Jasmonic Acid (JA): JA and its derivatives are key signaling molecules in plant defense against herbivores and necrotrophic pathogens. Treatment of plant cell cultures with methyl jasmonate (MeJA) has been shown to upregulate the expression of genes in the triterpenoid biosynthesis pathway, leading to increased accumulation of these compounds.

  • Salicylic Acid (SA): SA is a key signaling molecule in plant defense against biotrophic pathogens. Exogenous application of SA has also been reported to enhance the production of triterpenoids in some plant species.

The interplay between these signaling pathways and their specific impact on the flux towards this compound biosynthesis in neem remains an important area of investigation. The following diagram depicts a simplified model of the signaling pathways potentially regulating triterpenoid biosynthesis in neem.

Signaling_Pathway cluster_0 Environmental Stimuli cluster_1 Signaling Molecules cluster_2 Gene Expression cluster_3 Metabolic Output Herbivory Herbivory JA_Signaling Jasmonic Acid Signaling Herbivory->JA_Signaling Pathogen_Attack Pathogen_Attack SA_Signaling Salicylic Acid Signaling Pathogen_Attack->SA_Signaling Transcription_Factors Transcription_Factors JA_Signaling->Transcription_Factors SA_Signaling->Transcription_Factors Biosynthesis_Genes Triterpenoid Biosynthesis Genes Transcription_Factors->Biosynthesis_Genes Nimbocinone_Production This compound Production Biosynthesis_Genes->Nimbocinone_Production

Simplified signaling pathways regulating triterpenoid biosynthesis.

Future Directions and Conclusion

The biosynthesis of this compound in neem presents a fascinating area of study with significant potential for biotechnological applications. While the foundational steps of the pathway are understood, the specific enzymes responsible for the later, diversifying steps remain to be elucidated. Future research should focus on:

  • Identification and functional characterization of the specific cytochrome P450 enzymes involved in the conversion of tirucalla-7,24-dien-3β-ol to this compound.

  • Quantitative analysis of this compound in various neem tissues and under different environmental conditions to understand the spatial and temporal regulation of its biosynthesis.

  • Investigation of the signaling pathways that specifically regulate the flux towards this compound production.

  • Metabolic engineering of microbial or plant systems for the sustainable production of this compound for pharmaceutical applications.

This technical guide provides a framework for understanding the current knowledge of this compound biosynthesis and serves as a roadmap for future research endeavors. A deeper understanding of this pathway will not only contribute to our fundamental knowledge of plant secondary metabolism but also pave the way for the development of novel drugs and other valuable bioproducts.

Nimbocinone: An In-depth Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbocinone, a tetranortriterpenoid belonging to the limonoid class of natural products, has garnered significant interest within the scientific community. Primarily isolated from Azadirachta indica (neem), it is being investigated for a range of pharmacological activities. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing this promising compound through the drug development pipeline. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and insights into its potential biological mechanisms. Although specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from closely related limonoids to provide illustrative data and robust methodologies for its characterization.

This compound: Physicochemical Properties

This compound is a complex molecule whose structure influences its solubility and stability. Its large, largely nonpolar carbon skeleton, coupled with the presence of polar functional groups, results in solubility that is highly dependent on the solvent system.

Solubility Profile of this compound

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the anticipated solubility of this compound in various solvent systems, based on data from structurally similar limonoids like azadirachtin.

Illustrative Solubility Data

The following table summarizes the expected solubility of this compound in a range of common solvents at ambient temperature. This data is extrapolated from the known solubility of other limonoids and should be confirmed experimentally.

SolventTypeExpected Solubility (mg/mL)
WaterAqueous< 0.1
Phosphate-Buffered Saline (pH 7.4)Aqueous Buffer< 0.1
MethanolPolar Protic10 - 20
EthanolPolar Protic20 - 30
AcetonePolar Aprotic> 50
AcetonitrilePolar Aprotic5 - 15
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
ChloroformNonpolar> 50
HexaneNonpolar< 1

This data is illustrative and intended for guidance. Actual experimental values are necessary for definitive characterization.

Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound, representing its true solubility at a given temperature.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: Express the solubility in mg/mL or µg/mL.

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated organic stock.

Protocol (Nephelometric Method):

  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Addition to Aqueous Buffer: Transfer a small volume of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours), with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Stability Profile of this compound

Evaluating the stability of a drug candidate under various environmental conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.

Illustrative Stability Data

The following table provides an illustrative summary of this compound's expected stability under different stress conditions. This data is based on general knowledge of limonoid stability and requires experimental verification.

ConditionParametersExpected Outcome
pH Stability pH 3, 5, 7, 9 (Aqueous Buffers) at 25°C for 30 daysStable at acidic to neutral pH. Potential for degradation at alkaline pH.
Thermal Stability 40°C, 60°C, 80°C (Solid State) for 30 daysGenerally stable at 40°C. Degradation may be observed at higher temperatures.
Photostability Solid and in solution (e.g., methanol) exposed to ICH-compliant light sourcePotential for photodegradation, especially in solution.
Oxidative Stability Solution with 3% H₂O₂ at 25°C for 24 hoursSusceptible to oxidation.
Experimental Protocols for Stability Studies

Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[1][2] A stability-indicating analytical method is essential for these studies.

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.

Protocol Outline:

  • Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[3][4]

  • Chromatographic Conditions Development:

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the parent compound from its degradation products.

    • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Protocol:

  • Sample Preparation: Prepare samples of this compound in the solid state and in relevant solutions.

  • Storage: Store the samples under the desired conditions (e.g., different temperatures, humidity levels, and light exposure) in controlled environmental chambers.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12, 24, and 36 months for long-term stability).

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and to establish a re-test period or shelf life.

Potential Signaling Pathways and Experimental Workflows

Limonoids are known to modulate various signaling pathways, contributing to their diverse biological activities. Based on studies of related compounds, this compound may interact with key cellular signaling cascades.

Potential Signaling Pathways
  • NF-κB Signaling Pathway: Limonoids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[5] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines.

  • JAK-STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling. Some limonoids have been found to modulate this pathway, which could contribute to their immunomodulatory and anti-cancer effects.[6]

  • TGR5 Signaling Pathway: Takeda G-protein-coupled receptor 5 (TGR5) is a bile acid receptor involved in metabolic regulation. Certain limonoids can act as agonists for this receptor, suggesting a potential role for this compound in metabolic diseases.[7][8]

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for solubility and stability testing, and the key components of the potential signaling pathways.

G Experimental Workflow for Solubility & Stability Testing cluster_solubility Solubility Assessment cluster_stability Stability Assessment (ICH Guidelines) Thermodynamic (Shake-Flask) Thermodynamic (Shake-Flask) Equilibrium Solubility Equilibrium Solubility Thermodynamic (Shake-Flask)->Equilibrium Solubility Determines Kinetic (Nephelometry) Kinetic (Nephelometry) Precipitation Point Precipitation Point Kinetic (Nephelometry)->Precipitation Point Determines Forced Degradation Forced Degradation Stability-Indicating HPLC Method Stability-Indicating HPLC Method Forced Degradation->Stability-Indicating HPLC Method Informs Long-Term & Accelerated Studies Long-Term & Accelerated Studies Stability-Indicating HPLC Method->Long-Term & Accelerated Studies Enables Shelf-Life Determination Shelf-Life Determination Long-Term & Accelerated Studies->Shelf-Life Determination This compound Sample This compound Sample This compound Sample->Thermodynamic (Shake-Flask) This compound Sample->Kinetic (Nephelometry) This compound Sample->Forced Degradation NFkB_Pathway Inhibition of NF-κB Signaling by this compound Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates & Degrades NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Promotes This compound This compound This compound->IKK Complex Inhibits JAK_STAT_Pathway Modulation of JAK-STAT Signaling by this compound Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates This compound This compound This compound->JAK Modulates TGR5_Pathway Activation of TGR5 Signaling by this compound This compound This compound TGR5 TGR5 This compound->TGR5 Activates Gαs Gαs TGR5->Gαs Activates Adenylate Cyclase Adenylate Cyclase Gαs->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Metabolic Regulation Metabolic Regulation PKA->Metabolic Regulation Leads to

References

Nimbocinone: A Technical Overview of its Natural Sources and Limited Abundance Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Nimbocinone, a naturally occurring triterpenoid, has been identified as a constituent of the neem tree (Azadirachta indica). This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its natural sources and available data regarding its abundance. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of neem-derived compounds.

Natural Sources of this compound

This compound is a secondary metabolite produced by the neem tree, a plant renowned for its wide array of bioactive compounds. Scientific literature indicates that this compound, along with its structurally related counterpart nimbinone, is primarily isolated from the bark of the neem tree, specifically the stem and root bark. While other parts of the neem tree, such as the leaves and seeds, are rich in various other limonoids, current research points to the bark as the principal source of these particular compounds.

Abundance of this compound and Related Compounds

Quantitative data on the abundance of this compound in Azadirachta indica is notably scarce in publicly available scientific literature. While numerous studies have focused on the quantification of more prevalent neem limonoids such as azadirachtin, nimbin, and salannin, specific concentrations for this compound are not well-documented.

To provide a comparative context, the table below summarizes the available quantitative data for other major limonoids found in different parts of the neem tree. It is important to note that these values can vary significantly based on factors such as the geographical origin of the tree, age, and the specific extraction and analytical methods employed.

Table 1: Abundance of Selected Limonoids in Azadirachta indica

CompoundPlant PartConcentration RangeReference(s)
This compound Stem and Root BarkData Not Available-
Nimbinone Stem and Root BarkData Not Available-
NimbinSeeds2500 - 5000 mg/kg[1]
SalanninSeeds3500 - 6000 mg/kg[1]
AzadirachtinSeeds200 - 1000 mg/kg[1]
NimbolideLeavesYield of 0.67% from crude extract-

Note: The absence of quantitative data for this compound and nimbinone highlights a significant gap in the current research landscape.

Experimental Protocols: A General Approach to Limonoid Isolation

Due to the lack of specific protocols for this compound, this section outlines a generalized methodology for the isolation of limonoids from neem bark, which can be adapted for the targeted isolation of this compound.

Extraction Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of limonoids from neem bark.

Extraction_Workflow Start Neem Bark Collection and Preparation (Drying and Grinding) Solvent_Extraction Solvent Extraction (e.g., Methanol, Ethanol, or Dichloromethane) Start->Solvent_Extraction Filtration Filtration and Concentration (Rotary Evaporation) Solvent_Extraction->Filtration Crude_Extract Crude Bark Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC Thin Layer Chromatography (TLC) (Monitoring and Pooling of Fractions) Fraction_Collection->TLC Purified_Fractions Purified Limonoid Fractions TLC->Purified_Fractions HPLC High-Performance Liquid Chromatography (HPLC) (Final Purification) Purified_Fractions->HPLC Isolated_Compound Isolated this compound/Nimbinone HPLC->Isolated_Compound

Caption: Generalized workflow for the isolation of limonoids from neem bark.

Key Methodological Steps:
  • Sample Preparation: Dried and powdered neem bark is the starting material.

  • Extraction: Maceration or Soxhlet extraction using solvents of varying polarity (e.g., methanol, ethanol, or dichloromethane) is performed to obtain a crude extract.[2][3]

  • Fractionation: The crude extract is subjected to column chromatography over silica gel. A gradient elution system with a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically used to separate compounds based on their polarity.

  • Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.

  • Purification: Fractions containing the target limonoids are pooled, concentrated, and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways: An Unexplored Frontier

At present, there is a significant lack of information regarding the specific biological activities and mechanisms of action of this compound. One study has reported potential antidiabetic activity, but further research is required to validate this and elucidate the underlying signaling pathways.[4]

In contrast, other neem limonoids have been more extensively studied. For instance, nimbolide has been shown to modulate several key signaling pathways implicated in cancer, such as the NF-κB, Wnt, and PI3K/Akt/GSK-3β pathways.[5][6][7] The diagram below illustrates the inhibitory effect of nimbolide on the PI3K/Akt/GSK-3β signaling pathway, which is often dysregulated in cancer.

Nimbolide_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm PI3K PI3K Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Autophagy Cytoprotective Autophagy GSK3b->Autophagy Inhibits Apoptosis Apoptosis Autophagy->Apoptosis Inhibits Nimbolide Nimbolide Nimbolide->PI3K Inhibits

Caption: Inhibitory effect of Nimbolide on the PI3K/Akt/GSK-3β signaling pathway.[5][6]

Whether this compound exerts its biological effects through similar or distinct pathways remains an open area for future investigation.

Conclusion and Future Directions

This compound represents a relatively understudied component of the rich chemical arsenal of the neem tree. While its presence in neem bark is established, a critical lack of quantitative data on its abundance and detailed biological activity profiles hinders its potential development as a therapeutic agent. Future research should prioritize the development of validated analytical methods for the quantification of this compound in various neem tissues. Furthermore, comprehensive studies are needed to explore its pharmacological effects and elucidate the molecular mechanisms and signaling pathways through which it acts. Such efforts will be crucial in unlocking the full therapeutic potential of this and other lesser-known neem limonoids.

References

Nimbocinone: A Technical Guide on Chemical Properties and Potential Antidiabetic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nimbocinone, a natural compound isolated from the neem tree (Azadirachta indica), has garnered attention for its potential therapeutic properties, particularly its antidiabetic activity. This technical guide provides a comprehensive overview of the available chemical data for this compound and explores the potential mechanisms and experimental protocols relevant to its investigation as an antidiabetic agent.

Chemical Identifiers of this compound

Accurate identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.

IdentifierValueSource
CAS Number 105532-11-4MedchemExpress
Synonyms -Not Available
IUPAC Name Not AvailableNot Available
Chemical Formula C30H46O4MedchemExpress
Molecular Weight 470.68 g/mol MedchemExpress
SMILES Not AvailableNot Available
InChI Not AvailableNot Available
InChIKey Not AvailableNot Available

Antidiabetic Potential of this compound

Compounds isolated from Azadirachta indica have been traditionally used for their medicinal properties, including the management of diabetes.[1] While specific studies detailing the antidiabetic mechanism of this compound are limited in the public domain, the general antidiabetic effects of neem extracts are attributed to various mechanisms. These include the modulation of key enzymes involved in glucose metabolism and the enhancement of insulin signaling pathways.[2]

Given that many natural products exert their antidiabetic effects through common pathways, it is plausible that this compound may act as an inhibitor of α-glucosidase or as a modulator of peroxisome proliferator-activated receptor-gamma (PPARγ).

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated in the available literature, a hypothetical pathway illustrating a potential mechanism of action for an antidiabetic compound is presented below. This diagram showcases the insulin signaling cascade, a common target for antidiabetic drugs.

InsulinSignaling cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1 IR->IRS Phosphorylation GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 PI3K PI3K IRS->PI3K Activation Akt Akt/PKB PI3K->Akt Activation Akt->GLUT4_vesicle Translocation Glucose Glucose Glucose->GLUT4 Uptake ExperimentalWorkflow Start Start: Compound Isolation (e.g., from Azadirachta indica) Screening Primary Screening: In Vitro α-Glucosidase Assay Start->Screening SecondaryScreening Secondary Screening: PPARγ Activation Assay Screening->SecondaryScreening Active Active Compound Identified (this compound) SecondaryScreening->Active Mechanism Mechanism of Action Studies: - Western Blot for Signaling Proteins - Gene Expression Analysis Active->Mechanism InVivo In Vivo Studies: - Diabetic Animal Models - Glucose Tolerance Tests Mechanism->InVivo End End: Lead Compound for Further Development InVivo->End

References

An In-depth Technical Guide on the Biological Activity Screening of Nimbocinone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on a compound named "Nimbocinone." Therefore, this document serves as a comprehensive template, utilizing the well-characterized compound Nitisinone as a surrogate to demonstrate the requested format and content for a technical guide on biological activity screening. Researchers can adapt this framework for this compound as experimental data becomes available.

Executive Summary

This technical guide provides a detailed overview of the biological activity screening for a target compound, exemplified here by Nitisinone. It is intended for researchers, scientists, and professionals in drug development. The guide covers the compound's mechanism of action, presents quantitative data from key assays in structured tables, details relevant experimental protocols, and visualizes the affected metabolic pathway. The primary biological activity of Nitisinone is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component of the tyrosine catabolism pathway.[1][2][3][4] This inhibitory action forms the basis of its therapeutic use in hereditary tyrosinemia type 1 (HT-1) and alkaptonuria.[1][4][5]

Mechanism of Action

Nitisinone is a potent, competitive, and reversible inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6][7] HPPD is a key enzyme in the metabolic pathway responsible for the degradation of the amino acid tyrosine.[1][2] In certain genetic disorders, such as HT-1, a deficiency in a downstream enzyme, fumarylacetoacetate hydrolase (FAH), leads to the accumulation of toxic metabolites.[1][8] Nitisinone's inhibition of HPPD blocks the tyrosine catabolic pathway at an early stage, preventing the formation of these harmful downstream products, specifically maleylacetoacetate and fumarylacetoacetate.[2][3] This upstream blockade is the core of its therapeutic effect.

Quantitative Biological Activity Data

The biological efficacy of Nitisinone has been quantified through various in vitro and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Enzyme Inhibition Data
CompoundTarget EnzymeAssay TypeIC50 Value (nM)Source Organism
Nitisinone (NTBC)4-Hydroxyphenylpyruvate Dioxygenase (HPPD)In Vitro Enzyme Assay~40Rat (Liver)[9]
Nitisinone4-Hydroxyphenylpyruvate Dioxygenase (HPPD)In Vitro Enzyme Assay173Not Specified[6][10]
Table 2: Clinical Efficacy Data (Hereditary Tyrosinemia Type 1)
ParameterPatient PopulationTreatmentResult
Urinary SuccinylacetoneHT-1 PatientsNitisinoneNormalized in >90% of patients within the first week of treatment.[11]
Plasma/Urine SuccinylacetoneHT-1 PatientsDose-adjusted NitisinoneBecomes undetectable with proper dosage.[7][11]
Table 3: Clinical Efficacy Data (Alkaptonuria)
ParameterPatient PopulationNitisinone DoseMean Reduction
Urinary Homogentisic Acid (HGA)Alkaptonuria Patients8 mg/day98.8%[7]
Serum Homogentisic Acid (HGA)Alkaptonuria PatientsNot specified98.8% after 12 months[11]
Urinary Homogentisic Acid (HGA)Alkaptonuria PatientsNot specified99.7% after 12 months[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological activity screening results.

In Vitro 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay

This protocol outlines a method for determining the IC50 value of a test compound against HPPD.

  • Objective: To quantify the inhibitory activity of a compound on HPPD by measuring the reduction in enzyme activity.

  • Materials:

    • Recombinant or purified HPPD enzyme

    • Test compound (e.g., Nitisinone) stock solution (10 mM in DMSO)

    • 4-Hydroxyphenylpyruvic acid (HPPA) substrate

    • Homogentisate (HGA) dioxygenase (HGD) for reaction coupling

    • HEPES buffer (40 mM, pH 7.0)

    • Sodium ascorbate (2 mM)

    • Ferrous sulfate (FeSO₄) (0.1 mM)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare working dilutions of the test compound in 40 mM HEPES buffer.

    • In a 96-well microplate, add the reaction components in the following order to a final volume of 200 µL:

      • 40 mM HEPES buffer

      • 50 µM HPPA

      • 2 mM Sodium Ascorbate

      • 0.1 mM FeSO₄

      • Excess HGD (to ensure complete conversion of HGA)

      • Test compound at various concentrations.

    • Pre-incubate the mixture at 30°C.

    • Initiate the reaction by adding the HPPD enzyme.

    • Monitor the reaction progress by measuring the absorbance at a specific wavelength corresponding to the product of the coupled reaction.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[12]

Visualization of Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams are rendered using Graphviz (DOT language).

Tyrosine Catabolism Pathway and Nitisinone's Point of Inhibition

This diagram illustrates the metabolic pathway for tyrosine degradation and highlights the specific step inhibited by Nitisinone.

Tyrosine_Catabolism cluster_inhibition cluster_deficiency Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisate HPPA->HGA Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate Homogentisate 1,2-Dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Nitisinone Nitisinone HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Nitisinone->HPPD Inhibits HPPD->HGA FAH Deficient in Hereditary Tyrosinemia Type 1 FAH->Fumarate_Acetoacetate

Caption: Nitisinone inhibits HPPD in the tyrosine catabolism pathway.

General Workflow for In Vitro Biological Activity Screening

This diagram outlines a typical workflow for screening and validating the biological activity of a novel compound.

Screening_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_characterization Characterization Phase Compound_Library Compound Library (e.g., this compound) Primary_Screening Primary High-Throughput Screening (HTS) Compound_Library->Primary_Screening Hit_Confirmation Hit Confirmation Primary_Screening->Hit_Confirmation Identifies 'Hits' Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (e.g., Selectivity, MoA) Dose_Response->Secondary_Assays Confirms Potency Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Characterizes Mechanism

Caption: A generalized workflow for screening novel compounds.

References

Preliminary Studies on the Mechanism of Action of Neem Limonoids: A Technical Guide Focused on Nimbolide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Preliminary studies focusing specifically on the mechanism of action of nimbocinone are limited in publicly accessible scientific literature. However, extensive research is available for nimbolide, a structurally related and potent bioactive limonoid derived from the same source, the neem tree (Azadirachta indica). This guide provides an in-depth overview of the preliminary mechanism of action of nimbolide as a representative model for this class of compounds, which may share mechanistic similarities with this compound.

Introduction

Nimbolide, a tetranortriterpenoid extracted from the leaves and flowers of Azadirachta indica, has garnered significant attention from the scientific community for its potent anticancer properties.[1][2] Accumulating evidence from numerous in vitro and in vivo studies demonstrates its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle.[3] The multifaceted anticancer effects of nimbolide stem from its ability to modulate a variety of critical oncogenic signaling pathways, including those involved in cell survival, inflammation, and apoptosis. This document synthesizes the preliminary findings on its core mechanisms of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the cellular pathways it influences.

Cytotoxicity and Antiproliferative Effects

Nimbolide exhibits potent cytotoxic effects across a wide range of human cancer cell lines in a dose- and time-dependent manner.[1][4] Its efficacy is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of nimbolide required to inhibit the growth of 50% of the cancer cell population.

Quantitative Data: Cytotoxicity of Nimbolide
Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)
786-ORenal Cell CarcinomaDose-dependentNot Specified
A-498Renal Cell CarcinomaDose-dependentNot Specified
MCF-7Breast Cancer (Estrogen-dependent)Dose-dependentNot Specified
MDA-MB-231Breast Cancer (Estrogen-independent)Dose-dependentNot Specified
HT-29Colon AdenocarcinomaDose-dependentNot Specified
(Note: Specific IC50 values are highly variable depending on the assay conditions and are reported within the full text of the cited literature. The provided data reflects the dose-dependent effects mentioned in the studies.)[1][3][4]
Experimental Protocol: Cell Viability (MTT Assay)

The antiproliferative effect of nimbolide is frequently assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of nimbolide. A control group is treated with the vehicle (e.g., DMSO) alone.

  • Incubation: Cells are incubated with nimbolide for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the nimbolide concentration and fitting the data to a dose-response curve.

Induction of Apoptosis

A primary mechanism of nimbolide's anticancer activity is the induction of apoptosis. Studies show that nimbolide activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][4]

Key Molecular Events in Nimbolide-Induced Apoptosis
  • Intrinsic Pathway: Nimbolide upregulates pro-apoptotic proteins like Bax and Bad while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.

  • Extrinsic Pathway: The compound increases the expression of death receptors and ligands, including Fas-L, TRAIL, and DR5.[1][4]

  • Caspase Activation: Both pathways converge on the activation of a cascade of executioner caspases. Nimbolide treatment leads to the cleavage (activation) of caspase-8 (extrinsic), caspase-9 (intrinsic), and the final executioner caspase-3.[1][4] Activated caspase-3 proceeds to cleave critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to cell death.[4]

Quantitative Data: Modulation of Apoptotic Proteins
ProteinEffectCell Line(s)
Pro-Apoptotic
BaxIncreased786-O, A-498, MCF-7, MDA-MB-231
BadIncreasedMCF-7, MDA-MB-231
DR5Increased786-O, A-498
Fas-L, TRAILIncreasedMCF-7, MDA-MB-231
Anti-Apoptotic
Bcl-2Decreased786-O, A-498, MCF-7, MDA-MB-231
Mcl-1, Bcl-xLDecreased786-O, A-498, MCF-7, MDA-MB-231
Executioner
Cleaved Caspase-3Increased786-O, A-498, MCF-7, MDA-MB-231
Cleaved Caspase-8IncreasedMCF-7, MDA-MB-231
Cleaved Caspase-9Increased786-O, A-498
Cleaved PARPIncreased786-O, A-498, MCF-7, MDA-MB-231

Data compiled from studies on breast and renal cancer cells.[1][4]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL Fas-L / TRAIL DeathReceptor Death Receptors (DR5) FasL->DeathReceptor Caspase8 Pro-Caspase-8 DeathReceptor->Caspase8 ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Cleavage Caspase3 Pro-Caspase-3 ActiveCaspase8->Caspase3 Bax Bax / Bad Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeability Bcl2 Bcl-2 / Bcl-xL Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Pro-Caspase-9 CytochromeC->Caspase9 ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Cleavage ActiveCaspase9->Caspase3 Nimbolide Nimbolide Nimbolide->FasL Upregulates Nimbolide->Bax Upregulates Nimbolide->Bcl2 Downregulates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Cleavage PARP PARP ActiveCaspase3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Nimbolide induces apoptosis via extrinsic and intrinsic pathways.

Experimental Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are cultured and treated with nimbolide at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Resuspension: The cell pellet is resuspended in 1X Annexin V Binding Buffer.

  • Staining: Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) solution are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The resulting data allows for the quantification of different cell populations:

    • Annexin V(-) / PI(-) : Viable cells

    • Annexin V(+) / PI(-) : Early apoptotic cells

    • Annexin V(+) / PI(+) : Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+) : Necrotic cells

Cell Cycle Arrest

Nimbolide disrupts the normal progression of the cell cycle, a hallmark of many effective anticancer agents. In human renal cell carcinoma cells, nimbolide has been shown to induce G2/M phase arrest.[1]

Molecular Mechanism of G2/M Arrest

Nimbolide's effect on the G2/M checkpoint is associated with the modulation of key regulatory proteins. It causes a decrease in the expression of cyclin A, cyclin B, cdc2, and cdc25c, which are all essential for entry into and progression through mitosis.[1] Concurrently, it increases the phosphorylation of p53, cdc2, and cdc25c, indicating an active DNA damage response and cell cycle checkpoint.[1]

Cell_Cycle_Arrest cluster_proteins Key Regulatory Proteins G2_Phase G2 Phase G2_M_Transition G2/M Transition G2_Phase->G2_M_Transition M_Phase M Phase (Mitosis) G2_M_Transition->M_Phase Promotes Arrest G2/M Arrest p53 p-p53 p53->G2_M_Transition Inhibits Cdc25c Cdc25c Cdc2_CyclinB Cdc2-Cyclin B Complex Cdc25c->Cdc2_CyclinB Activates Cdc2_CyclinB->G2_M_Transition Drives Nimbolide Nimbolide Nimbolide->p53 Increases Phosphorylation Nimbolide->Cdc25c Decreases Expression Nimbolide->Cdc2_CyclinB Decreases Expression

Caption: Nimbolide induces G2/M cell cycle arrest by modulating key proteins.

Experimental Protocol: Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Culture and Treatment: Cells are grown and treated with nimbolide as described previously.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing gently. Cells can be stored at -20°C after fixation.

  • Staining: The fixed cells are washed to remove ethanol and then incubated with a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.

  • Data Analysis: A histogram of cell count versus fluorescence intensity is generated. The data is analyzed to quantify the percentage of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content). An accumulation of cells in the G2/M peak indicates cell cycle arrest at that stage.

Modulation of Key Signaling Pathways

Nimbolide's anticancer effects are orchestrated through its interaction with central signaling networks that control cell survival, proliferation, and inflammation.

Inhibition of the NF-κB Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammation and cell survival and is often constitutively active in cancer cells, promoting proliferation and inhibiting apoptosis.[4] Nimbolide has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.[4] The mechanism involves preventing the degradation of IκBα, the inhibitor of NF-κB, which in turn sequesters the active NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic genes like Bcl-2.

Abrogation of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling cascade that promotes cell survival and growth.[3] Its overactivation is a common feature in many cancers, including prostate cancer. Nimbolide has been reported to target and abrogate this signaling pathway, which is critical for prostate cancer cell proliferation and survival.[3] By inhibiting PI3K/Akt signaling, nimbolide can suppress downstream survival signals and enhance apoptosis.

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway Nimbolide Nimbolide PI3K PI3K Nimbolide->PI3K Inhibits IKK IKK Nimbolide->IKK Inhibits Akt Akt PI3K->Akt Activates Cell_Survival_Growth Cell Survival & Proliferation Akt->Cell_Survival_Growth Apoptosis_Node Apoptosis Cell_Survival_Growth->Apoptosis_Node Inhibits IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Anti_Apoptotic_Genes Anti-Apoptotic Genes (e.g., Bcl-2) Anti_Apoptotic_Genes->Apoptosis_Node Inhibits

Caption: Nimbolide inhibits pro-survival PI3K/Akt and NF-κB signaling pathways.

Conclusion and Future Directions

Preliminary studies on nimbolide reveal a potent and multifaceted anticancer agent that operates through several core mechanisms. It effectively induces cytotoxicity, triggers apoptosis via both intrinsic and extrinsic pathways, causes G2/M cell cycle arrest, and suppresses critical pro-survival signaling cascades like NF-κB and PI3K/Akt. The data collectively suggest that nimbolide's ability to modulate multiple oncogenic targets simultaneously makes it a promising candidate for further preclinical and clinical development. Future research should focus on elucidating the direct molecular targets of nimbolide, exploring its efficacy in combination therapies, and further defining its pharmacokinetic and toxicological profiles to facilitate its translation into a therapeutic agent for cancer treatment.

References

In Vitro Effects of Nimbocinone on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable absence of published research specifically detailing the in vitro effects of Nimbocinone on cell lines. Extensive searches for "this compound" in scholarly databases did not yield studies containing quantitative data on its cytotoxic, apoptotic, or cell cycle-disrupting activities. The majority of search results instead refer to "Nimbolide," a distinct and more extensively studied bioactive compound also derived from the neem tree (Azadirachta indica).

This guide will therefore pivot to address the significant body of research available for Nimbolide , providing a detailed overview of its demonstrated in vitro effects on various cancer cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product.

Cytotoxicity of Nimbolide Across Various Cancer Cell Lines

Nimbolide has demonstrated potent cytotoxic effects against a wide range of cancer cell lines in a dose- and time-dependent manner.[1] The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, has been a key metric in these studies.

Cell LineCancer TypeIC50 (µM)Exposure Time (hrs)
U937 Leukemia0.5 - 5.0Not Specified
HL-60 Leukemia0.5 - 5.0Not Specified
THP1 Leukemia0.5 - 5.0Not Specified
B16 Melanoma0.5 - 5.0Not Specified
786-O Renal Cell CarcinomaDose-dependent cytotoxicity observedNot Specified
A-498 Renal Cell CarcinomaDose-dependent cytotoxicity observedNot Specified
Du-145 Prostate CancerNot Specified24, 48
PC-3 Prostate CancerNot Specified24, 48
A-549 Lung CancerNot Specified24, 48
EJ Bladder Cancer3Not Specified
5637 Bladder Cancer3Not Specified

Note: Specific IC50 values were not available in all cited abstracts. Some studies indicated dose-dependent effects without providing precise IC50 values.[1][2][3][4]

Interestingly, studies have suggested that nimbolide exhibits a degree of selectivity, showing more potent cytotoxic effects on cancer cell lines compared to normal fibroblast cell lines like NIH3T3 and CCD-18Co.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for key experiments used to evaluate the in vitro effects of nimbolide.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of nimbolide (and a vehicle control) for specified time periods (e.g., 24 and 48 hours).[1]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the nimbolide concentration.[1]

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Cells are treated with nimbolide at various concentrations for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on their DNA content.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with nimbolide as described previously.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes).

  • Flow Cytometry: The fluorescence of the stained cells is analyzed by flow cytometry.

  • Data Analysis: Cells are categorized into four populations: viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive).

Signaling Pathways and Mechanisms of Action

Nimbolide has been shown to induce cell cycle arrest and apoptosis through the modulation of several key signaling pathways.

Cell Cycle Arrest

Nimbolide treatment has been observed to induce G2/M phase cell cycle arrest in renal cell carcinoma and bladder cancer cells.[2][4] In U937 leukemia cells, nimbolide treatment led to a decrease in the G0/G1 phase population with an initial increase in the S and G2/M phases.[3]

The mechanism of G2/M arrest involves the modulation of key cell cycle regulatory proteins. For instance, in renal cell carcinoma cells, nimbolide treatment resulted in:

  • Increased phosphorylation of p53, cdc2, and cdc25c.[2]

  • Decreased expression of cyclin A, cyclin B, cdc2, and cdc25c.[2]

In bladder cancer cells, the G2/M arrest is mediated through the Chk2-Cdc25C-Cdc2/cyclin B1-Wee1 and Chk2-p21WAF1-Cdc2/cyclin B1-Wee1 pathways.[4]

G2_M_Arrest_by_Nimbolide cluster_nimbolide Nimbolide cluster_pathways Signaling Cascade Nimbolide Nimbolide p53 p-p53 (Ser15) Nimbolide->p53 cdc25c_p p-cdc25c (Ser216) Nimbolide->cdc25c_p cdc2_p p-cdc2 (Tyr15) Nimbolide->cdc2_p cyclinB1 Cyclin B1 Nimbolide->cyclinB1 - cdc2 cdc2 Nimbolide->cdc2 - G2M_complex Cyclin B1/cdc2 Complex cyclinB1->G2M_complex cdc2->G2M_complex G2M_arrest G2/M Arrest G2M_complex->G2M_arrest Inhibited Apoptosis_Pathway_of_Nimbolide cluster_nimbolide Nimbolide cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Nimbolide Nimbolide DR5 DR5 Nimbolide->DR5 pro_caspase8 Pro-caspase-8 Nimbolide->pro_caspase8 - Bax Bax Nimbolide->Bax Bcl2 Bcl-2 / Mcl-1 Nimbolide->Bcl2 - DR5->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c pro_caspase9 Pro-caspase-9 Cytochrome_c->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 PARP PARP caspase3->PARP Apoptosis Apoptosis caspase3->Apoptosis cleaved_PARP Cleaved PARP PARP->cleaved_PARP Experimental_Workflow start Cell Line Selection cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis western_blot Protein Expression Analysis (Western Blot) cell_cycle->western_blot apoptosis->western_blot pathway_analysis Signaling Pathway Elucidation western_blot->pathway_analysis

References

Methodological & Application

Nimbocinone: Comprehensive Protocols for Extraction, Purification, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and analysis of nimbocinone, a bioactive limonoid found in Azadirachta indica (neem). The methodologies described are based on established techniques for related neem limonoids and can be adapted for the specific isolation of this compound.

I. Introduction to this compound

This compound is a tetranortriterpenoid isolated from Azadirachta indica, a plant renowned for its wide array of medicinal properties. Like other limonoids such as nimbolide and nimbin, this compound is investigated for its potential therapeutic effects. Preliminary studies have indicated its antidiabetogenic activity, making it a compound of interest for further research and drug development. This document outlines the key procedures for obtaining purified this compound for in-depth biological and pharmacological evaluation.

II. Extraction Protocols

The initial step in isolating this compound involves its extraction from plant material, typically neem leaves or seeds. The choice of extraction method can significantly impact the yield and purity of the crude extract.

A. Microwave-Assisted Extraction (MAE) of Limonoids from Neem Leaves

Microwave-Assisted Extraction is a rapid and efficient method for extracting bioactive compounds from plant matrices.

Protocol:

  • Sample Preparation: Air-dry fresh, healthy neem leaves in the shade for 7-10 days. Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction Setup: Place 5.00 g of the neem leaf powder into a flask suitable for a microwave extractor.

  • Solvent Addition: Add the extraction solvent to the flask. Optimal conditions for the extraction of the related compound nimbolide have been identified with a solid-to-liquid ratio of 1:16 g/mL. Ethanol is a commonly used solvent.

  • Microwave Parameters: Set the microwave power to 280 W and the extraction time to 22 minutes. These parameters should be optimized for this compound extraction.

  • Filtration and Concentration: After extraction, filter the solution to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Storage: Store the crude extract at 4°C for further purification.

B. Soxhlet Extraction of Limonoids from Neem Seeds

Soxhlet extraction is a classical and exhaustive method for extracting compounds from solid materials.

Protocol:

  • Sample Preparation: Dry neem seeds and grind them into a coarse powder.

  • Defatting (Optional but Recommended): To remove fatty components that can interfere with purification, first perform a Soxhlet extraction with a non-polar solvent like petroleum ether (60-80°C) for 12 hours. Discard the solvent and dry the defatted seed powder.

  • Extraction: Place the defatted neem seed powder into a thimble and insert it into the Soxhlet apparatus.

  • Solvent: Use methanol or ethanol as the extraction solvent.

  • Extraction Process: Heat the solvent in the reboiler flask. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble containing the sample. The extraction chamber will slowly fill with the warm solvent. When the liquid reaches the overflow level, it is siphoned back into the reboiler, carrying the extracted compounds. This cycle is repeated for 6-8 hours.

  • Concentration: After extraction, concentrate the solvent using a rotary evaporator to yield the crude extract.

  • Storage: Store the crude extract at 4°C.

Table 1: Comparison of Extraction Methods for Neem Limonoids

ParameterMicrowave-Assisted Extraction (MAE)Soxhlet Extraction
Plant Material LeavesSeeds
Typical Solvent EthanolMethanol or Ethanol
Extraction Time ~22 minutes6-8 hours
Solid:Liquid Ratio 1:16 g/mLVaries
Yield (Nimbolide) 0.67% from dried leaves[1]~1g from 100g of kernels

III. Purification Protocols

Purification of this compound from the crude extract is crucial for accurate biological testing. Chromatographic techniques are the most effective methods for isolating individual limonoids.

A. Column Chromatography for Fractionation of Crude Extract

Column chromatography is an excellent initial purification step to separate the crude extract into fractions of varying polarities.

Protocol:

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack the column with the silica gel slurry, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand on top to prevent disturbance of the stationary phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution. A typical gradient could be a stepwise increase in the percentage of ethyl acetate in hexane (e.g., 9:1, 8:2, 7:3, etc.).

  • Fraction Collection:

    • Collect the eluate in separate fractions of a fixed volume (e.g., 20 mL).

  • Analysis of Fractions:

    • Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain this compound.

    • Pool the fractions that show a pure spot corresponding to the desired compound.

B. Preparative Thin-Layer Chromatography (PTLC) for Final Purification

PTLC is a high-resolution technique suitable for the final purification of the target compound from the enriched fractions obtained from column chromatography.

Protocol:

  • Plate Preparation: Use pre-coated silica gel PTLC plates.

  • Sample Application: Apply the concentrated, this compound-containing fraction from column chromatography as a continuous band across the origin of the PTLC plate.

  • Development: Develop the plate in a chamber saturated with the appropriate solvent system. For nimbolide, a mobile phase of ethyl acetate/hexane (4:6) has been shown to be effective.[2]

  • Visualization: Visualize the separated bands under UV light or by using an appropriate staining reagent.

  • Isolation: Scrape the silica gel band corresponding to this compound from the plate.

  • Elution: Elute the compound from the silica gel using a polar solvent (e.g., ethyl acetate or methanol).

  • Concentration: Filter the solution to remove the silica gel and then evaporate the solvent to obtain the purified this compound. A purity of over 98% has been achieved for nimbolide using this method.[1]

IV. Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of the isolated this compound and for quantitative analysis.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of neem limonoids.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water is often effective. For the related compound nimbin, a ratio of 90:10 (v/v) has been used.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the elution at a wavelength of 214 nm.

  • Injection Volume: Inject 10 µL of the sample dissolved in the mobile phase.

  • Analysis: The retention time of the peak corresponding to this compound can be used for identification, and the peak area can be used for quantification against a standard curve.

Table 2: HPLC Parameters for Analysis of Related Neem Limonoids

ParameterMethod for Nimbin Analysis
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (90:10 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm
Injection Volume 10 µL
Retention Time 2.853 min

V. Biological Activity and Potential Signaling Pathways

This compound has been identified as having antidiabetogenic activity. While the precise molecular mechanism of this compound is still under investigation, the antidiabetic effects of structurally similar neem limonoids, such as nimbin analogs, have been studied. These studies suggest potential involvement in the insulin signaling pathway.

A. Potential Antidiabetic Mechanism of Action

The antidiabetic action of compounds can be mediated through various signaling pathways. Based on the activity of other limonoids and common antidiabetic drug targets, the following pathways are plausible targets for this compound:

  • Insulin Signaling Pathway: Nimbin analogs have been shown to enhance glucose uptake and glycogen storage by positively modulating key components of the insulin signaling cascade, including the Insulin Receptor Tyrosine Kinase (IRTK), Phosphoinositide 3-kinase (PI3K), and Glucose Transporter 4 (Glut-4).

  • AMP-Activated Protein Kinase (AMPK) Pathway: AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake and reduced glucose production by the liver. Many natural antidiabetic compounds exert their effects through the activation of AMPK.

  • Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Pathway: PPAR-γ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPAR-γ can increase insulin sensitivity.

Further research is required to elucidate the specific signaling pathways modulated by this compound.

VI. Visualizations

Extraction_Workflow cluster_start Starting Material cluster_extraction Extraction cluster_purification Purification cluster_final Final Product & Analysis Neem Neem Plant Material (Leaves or Seeds) MAE Microwave-Assisted Extraction (MAE) Neem->MAE Soxhlet Soxhlet Extraction Neem->Soxhlet CrudeExtract Crude Extract MAE->CrudeExtract Soxhlet->CrudeExtract ColumnChrom Column Chromatography CrudeExtract->ColumnChrom Fractions This compound-rich Fractions ColumnChrom->Fractions PTLC Preparative TLC (PTLC) Fractions->PTLC Purethis compound Purified this compound PTLC->Purethis compound HPLC HPLC Analysis Purethis compound->HPLC

Caption: Workflow for this compound Extraction and Purification.

Potential_Antidiabetic_Signaling_Pathways cluster_insulin Insulin Signaling Pathway cluster_ampk AMPK Pathway cluster_ppar PPAR-γ Pathway This compound This compound IRTK IRTK Activation This compound->IRTK Potential Activation AMPK AMPK Activation This compound->AMPK Potential Activation PPARg PPAR-γ Activation This compound->PPARg Potential Activation PI3K PI3K Activation IRTK->PI3K Glut4 Glut-4 Translocation PI3K->Glut4 GlucoseUptake_Insulin Increased Glucose Uptake Glut4->GlucoseUptake_Insulin Leads to GlucoseUptake_AMPK Increased Glucose Uptake AMPK->GlucoseUptake_AMPK Gluconeogenesis_AMPK Decreased Gluconeogenesis AMPK->Gluconeogenesis_AMPK InsulinSensitivity Increased Insulin Sensitivity PPARg->InsulinSensitivity

Caption: Potential Antidiabetic Signaling Pathways of this compound.

References

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Nimbocinone

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Nimbocinone, a bioactive limonoid isolated from Azadirachta indica (Neem). The described method is suitable for the determination of this compound in bulk materials and extracts. The protocol employs a C18 column with a mobile phase of acetonitrile and water, providing excellent separation and resolution. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to serve as a valuable resource for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a tetranortriterpenoid, a class of limonoids, isolated from the Neem tree (Azadirachta indica), which is well-regarded for its diverse medicinal properties.[1][2] Preliminary studies have indicated that this compound exhibits antidiabetic activity, making it a compound of interest for further pharmacological investigation and potential drug development.[1] Accurate and reliable quantitative analysis is crucial for the quality control of raw materials, standardization of extracts, and in various stages of research and development. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. This application note presents a detailed HPLC method for the analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methanol (HPLC grade).

  • This compound reference standard (purity ≥98%).

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time 10 minutes

Note: The detection wavelength of 215 nm is an estimation based on the UV absorbance characteristics of related limonoids like Azadirachtin, which show maximum absorbance in the 210-220 nm range. It is recommended to determine the optimal wavelength by scanning a standard solution of this compound across a UV range (e.g., 200-400 nm).

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Azadirachta indica seeds)
  • Extraction: Grind dried and powdered seed kernels of Azadirachta indica. Extract a known amount of the powder (e.g., 10 g) with a suitable solvent such as methanol or dichloromethane using a Soxhlet apparatus or ultrasonication.

  • Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing methanol followed by water.

    • Dissolve a known amount of the crude extract in a minimal amount of methanol and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with a low-polarity solvent to remove interfering non-polar compounds.

    • Elute the limonoid fraction, including this compound, with a suitable solvent like methanol or acetonitrile.

  • Final Sample Solution: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation Summary

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the typical validation parameters is provided in Table 2.

Table 2: Method Validation Parameters

ParameterSpecification
Linearity (R²) ≥ 0.999
Range 5 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Specificity No interference from blank and placebo at the retention time of this compound
Robustness Insensitive to minor changes in mobile phase composition, flow rate, and temperature

Results and Discussion

Under the described chromatographic conditions, this compound is expected to be well-resolved from other components in the sample matrix. The retention time for this compound will be specific under the given conditions, allowing for its accurate identification and quantification. The linearity of the method should be established by plotting a calibration curve of peak area versus concentration of the working standard solutions. The high correlation coefficient (R² ≥ 0.999) will indicate a good linear relationship. The accuracy of the method can be confirmed by recovery studies, and the precision will be demonstrated by the low relative standard deviation (%RSD) for repeated injections.

Conclusion

The HPLC method described in this application note provides a reliable and efficient tool for the quantitative determination of this compound. The protocol is detailed and can be readily implemented in a quality control or research laboratory setting. The method's validation will ensure its accuracy, precision, and reliability for the intended purpose.

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Quantification start Start ref_std Weigh this compound Reference Standard start->ref_std sample Obtain Sample (e.g., Neem Seed Powder) start->sample dissolve_std Dissolve in Methanol (Stock Solution) ref_std->dissolve_std dilute_std Dilute with Mobile Phase (Working Standards) dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject extract Solvent Extraction sample->extract concentrate Concentrate Extract extract->concentrate spe Solid-Phase Extraction (SPE) Cleanup concentrate->spe reconstitute Reconstitute in Mobile Phase spe->reconstitute filter_sample Filter through 0.45 µm Filter reconstitute->filter_sample filter_sample->inject hplc Chromatographic Separation (C18 Column, Acetonitrile:Water) inject->hplc detect UV Detection at 215 nm hplc->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve from Standards integrate->calibrate quantify Quantify this compound in Sample integrate->quantify calibrate->quantify report Report Results quantify->report

References

Application Notes & Protocols: Quantification of Nimbocinone in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the extraction, quantification, and characterization of nimbocinone and related limonoids from plant extracts, particularly from Azadirachta indica (Neem).

Introduction

This compound is a C-seco limonoid found in the Neem tree (Azadirachta indica), a plant renowned for its wide array of bioactive compounds. Limonoids, including this compound and its better-known relatives like nimbin and nimbolide, exhibit a range of pharmacological properties, such as anti-inflammatory, anti-cancer, and insecticidal activities.[1][2] These effects are often mediated through the modulation of key cellular signaling pathways, including those involved in apoptosis and inflammation.[1][3]

Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and further pharmacological investigation. While specific quantitative data for this compound is not widely published, methods established for other neem limonoids can be readily adapted for its analysis.

This document provides detailed protocols for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with an overview of the relevant biological pathways.

Experimental Protocols

Extraction of Limonoids from Plant Material

This protocol describes a general method for extracting limonoids from dried plant material, optimized for neem seeds, leaves, or bark.

Materials:

  • Dried and powdered plant material (e.g., neem seed kernels)

  • Hexane (HPLC grade)

  • Methanol or Ethanol (95-100%, HPLC grade)

  • Dichloromethane (HPLC grade)

  • Rotary evaporator

  • Soxhlet apparatus or Ultrasonic bath

  • Filter paper (Whatman No. 1 or equivalent)

Protocol (Soxhlet Extraction):

  • Defatting: Weigh 20 g of powdered plant material and place it in a porous thimble. Extract the powder with 250 mL of hexane for 6-8 hours in a Soxhlet apparatus to remove fatty components. Discard the hexane extract.

  • Limonoid Extraction: Air-dry the defatted plant material to remove residual hexane. Subsequently, extract the material with 250 mL of methanol for 8-10 hours.[4]

  • Concentration: Concentrate the methanolic extract under reduced pressure at 40-45°C using a rotary evaporator to obtain a crude viscous extract.

  • Liquid-Liquid Partitioning (Optional Cleanup): For a cleaner extract, dissolve the crude methanolic extract in a methanol/water (9:1 v/v) solution and partition it against an equal volume of dichloromethane. The limonoids will preferentially move to the dichloromethane phase. Collect the dichloromethane layer and evaporate it to dryness.[5]

  • Storage: Store the final dried extract at 4°C in a desiccator until further analysis.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis A Plant Material (Neem Seeds/Leaves) B Drying & Grinding A->B C Defatting (Hexane) B->C D Limonoid Extraction (Methanol/Ethanol) C->D E Concentration (Rotary Evaporator) D->E F Crude Limonoid Extract E->F G Sample Preparation for HPLC/LC-MS (Dilution & Filtration) F->G H HPLC-UV or LC-MS/MS Analysis G->H I Data Acquisition & Processing H->I J Quantification (External Standard Curve) I->J K Quantified this compound Concentration J->K Final Report

Caption: Workflow for this compound quantification.

Protocol 1: Quantification by RP-HPLC-UV

This method is suitable for routine quantification and quality control when reference standards are available.

Instrumentation & Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile (ACN) and water (acidified with 0.1% phosphoric or formic acid). A common starting point is an isocratic mixture of ACN:Water (65:35 v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Scan for optimal absorbance between 200-300 nm. A wavelength of ~215 nm is often effective for limonoids.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (if available) or a related standard like nimbin (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution.

  • Sample Preparation: Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of methanol to get a 1 mg/mL solution. Vortex thoroughly.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject the prepared sample solutions.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Calculate the concentration using the linear regression equation from the standard curve.

Protocol 2: Quantification by LC-MS/MS

This method offers higher sensitivity and specificity, making it ideal for detecting low-abundance compounds or for complex matrices.[7][8]

Instrumentation & Conditions:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8-3.5 µm particle size).

  • Mobile Phase: Gradient elution with A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Mode: Positive ESI mode is typically effective for limonoids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound must be determined by infusing a pure standard. For related compounds like nimbolide, transitions have been established and can serve as a guide.[7]

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC-UV protocol, but at lower concentrations (e.g., in the ng/mL range) suitable for MS sensitivity.

  • Method Development (MRM): Infuse a dilute solution of this compound standard into the mass spectrometer to determine the mass of the precursor ion [M+H]⁺ and identify the most stable and abundant product ions after collision-induced dissociation.

  • Analysis: Run the calibration standards and samples using the optimized LC-MRM method.

  • Quantification: Generate a standard curve and calculate the concentration of this compound in the sample based on the peak area of the specific MRM transition.

Quantitative Data

Direct quantification of this compound in crude extracts is not extensively reported. However, studies have successfully quantified other major limonoids from various parts of the neem tree, providing a valuable reference for expected yields and analytical validation. The methods described herein can be applied to generate such data for this compound.

Table 1: Quantification of Major Limonoids in Azadirachta indica Extracts by HPLC. This table presents data for well-studied limonoids to serve as a reference.

LimonoidPlant PartExtraction MethodConcentration (mg/g of extract)Reference
SalanninCommercial FormulationMethanol Extraction~2.62[9]
NimbolideCommercial FormulationMethanol Extraction~1.80 - 9.53[9]
AzadiradioneCommercial FormulationMethanol Extraction~0.32 - 0.49[9]
Azadirachtin-ANeem OilSolid Phase Extraction~1.57 - 3.18% (of oil)[10]
NimbinNeem OilSolid Phase ExtractionNot Quantified[10]

Biological Activity & Signaling Pathways

Neem limonoids are known to modulate multiple oncogenic and inflammatory signaling pathways, contributing to their anti-cancer and anti-inflammatory effects.[1] While the specific mechanisms of this compound are still under investigation, it likely shares pathways with other limonoids like nimbolide and nimbin.

Key Pathways Modulated by Neem Limonoids:

  • NF-κB Pathway: Limonoids can inhibit the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a key transcription factor that controls the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), iNOS, and COX-2.[11] Inhibition of NF-κB is a cornerstone of their anti-inflammatory activity.[11][12]

  • Apoptosis Induction: Neem limonoids can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the subsequent activation of initiator caspase-9 and executioner caspase-3.[13][14][15]

  • MAPK Pathways: Limonoids can modulate Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 and JNK, which are involved in cellular responses to stress, inflammation, and apoptosis.[11]

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some limonoids have been shown to inhibit PI3K/Akt signaling, thereby promoting apoptosis and halting cancer cell growth.[1][3]

Diagram: Generalized Signaling Pathways for Neem Limonoids

G cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Pro-Apoptotic Pathway Limonoid Neem Limonoids (e.g., this compound) IKK IKK Complex Limonoid->IKK Inhibits Mito Mitochondrion Limonoid->Mito Induces Stress IkB IκBα IKK->IkB Inhibits Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocation Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) Nucleus_NFkB->Genes Activates Inflammation Inflammation Genes->Inflammation CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Pathways modulated by neem limonoids.

References

Application Notes and Protocols: Synthesis and Evaluation of Nimbocinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Nimbocinone derivatives and analogs, along with detailed protocols for evaluating their biological activities. The information is intended to guide researchers in the development of novel therapeutic agents based on the this compound scaffold.

I. Synthesis of this compound Analogs

The synthesis of this compound analogs, such as nimbolide, can be achieved through a convergent, late-stage coupling strategy, often commencing from readily available natural products like abietic acid.[1] This modular approach allows for the synthesis of a variety of analogs with modifications in different rings of the core structure.[1]

A representative synthetic scheme starting from abietic acid involves several key transformations, including palladium-catalyzed Saegusa oxidation, dihydroxylation, and the formation of key building blocks for late-stage coupling.[1]

Experimental Protocol: Synthesis of a Nimbolide Analog from Abietic Acid

This protocol outlines the key steps for the synthesis of a nimbolide analog. For detailed experimental procedures, including specific reagent quantities and reaction conditions, it is recommended to consult the primary literature.[1]

Step 1: Preparation of the Ketone Building Block

The synthesis begins with the preparation of a known ketone building block from abietic acid or dehydroabietic acid. This process typically involves multiple steps and can be scaled up to produce large quantities of the starting material.[1]

Step 2: Saegusa Oxidation and Dihydroxylation

The ketone building block is subjected to a palladium-catalyzed Saegusa oxidation, followed by dihydroxylation and protection of the diol to yield a key intermediate as a single diastereomer.[1]

Step 3: Synthesis of the Core Structure

Further transformations, including Wittig olefination, lactonization, and allylic oxidation, are performed to construct the core structure of the nimbolide analog.

Step 4: Late-Stage Coupling and Final Product Formation

A convergent, pharmacophore-directed late-stage coupling strategy is employed to connect the core structure with other modular units.[1][2] This is a critical step that allows for the introduction of diversity into the final molecules. Subsequent deprotection and final modifications yield the desired this compound analog.

Diagram of Synthetic Strategy

Synthesis_Strategy Abietic_Acid Abietic Acid Ketone Ketone Building Block Abietic_Acid->Ketone Multi-step synthesis Protected_Diol Protected Diol Ketone->Protected_Diol Saegusa Oxidation, Dihydroxylation, Protection Core_Structure Core Structure Protected_Diol->Core_Structure Wittig Olefination, Lactonization, Oxidation Coupled_Product Coupled Product Core_Structure->Coupled_Product Late-stage Coupling Modular_Unit Modular Unit Modular_Unit->Coupled_Product Final_Analog This compound Analog Coupled_Product->Final_Analog Deprotection & Final Steps PARP1_Trapping cluster_0 Normal DNA Repair cluster_1 PARP1 Trapping by this compound Analog DNA_Damage DNA Damage PARP1_Binding PARP1 Binds to DNA DNA_Damage->PARP1_Binding PARylation Auto-PARylation PARP1_Binding->PARylation PARP1_Release PARP1 Releases from DNA PARylation->PARP1_Release This compound This compound Analog DNA_Repair DNA Repair PARP1_Release->DNA_Repair Trapped_Complex Trapped PARP1-DNA Complex This compound->Trapped_Complex Inhibits PARP1 release Replication_Fork_Collapse Replication Fork Collapse Trapped_Complex->Replication_Fork_Collapse Cell_Death Cell Death Replication_Fork_Collapse->Cell_Death NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex Activates IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylates NFkB NF-κB (p50/p65) IkB_alpha->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces This compound This compound Derivative This compound->IKK_Complex Inhibits Apoptosis_Pathway This compound This compound Derivative JNK_Pathway JNK Pathway This compound->JNK_Pathway Activates DR5 Death Receptor 5 (DR5) Upregulation JNK_Pathway->DR5 Caspase_8 Caspase-8 Activation DR5->Caspase_8 Caspase_3 Caspase-3 Activation Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Application Notes and Protocols for Nimbocinone (as Nimbolide) in Diabetes Research Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Nimbocinone" did not yield specific results in the scientific literature. The following information is based on research conducted on Nimbolide , a structurally similar limonoid derived from the neem tree (Azadirachta indica), which has demonstrated significant potential in diabetes research. It is presumed that "this compound" may be a related compound or a typographical error for Nimbolide.

Introduction

Nimbolide is a potent bioactive compound that has been investigated for its therapeutic properties, including its anti-diabetic effects. In various preclinical animal models, nimbolide has been shown to ameliorate hyperglycemia and diabetic complications through its anti-inflammatory, antioxidant, and modulatory effects on key signaling pathways. These application notes provide a summary of the key findings and detailed protocols for utilizing nimbolide in diabetes research using animal models.

In Vivo Efficacy of Nimbolide in Diabetic Animal Models

Nimbolide has demonstrated significant anti-diabetic effects in Streptozotocin (STZ)-induced diabetic rat models. Key quantitative outcomes from these studies are summarized below.

Table 1: Effects of Nimbolide on Key Metabolic and Inflammatory Parameters in STZ-Induced Diabetic Rats

ParameterControl GroupDiabetic Control GroupNimbolide-Treated Group (50 mg/kg)Metformin-Treated GroupReference
Body Weight NormalDecreasedIncreased (Improved)Increased (Improved)[1]
Blood Glucose NormalAugmentedSubstantially SuppressedSuppressed[1]
Food Intake NormalAugmentedSubstantially SuppressedSuppressed[1]
HbA1c NormalAugmentedSubstantially SuppressedSuppressed[1]
Cholesterol NormalElevatedRemarkably SuppressedSuppressed[1]
Triglycerides (TG) NormalElevatedRemarkably SuppressedSuppressed[1]
Low-Density Lipoprotein (LDL) NormalElevatedRemarkably SuppressedSuppressed[1]
High-Density Lipoprotein (HDL) NormalDecreasedRemarkably ImprovedImproved[1]
IL-1β NormalSeverely ElevatedSubstantial ReductionDiminished[1]
IL-6 NormalSeverely ElevatedSubstantial ReductionDiminished[1]
TNF-α NormalSeverely ElevatedSubstantial ReductionDiminished[1]
Superoxide Dismutase (SOD) NormalDrastically DiminishedAppreciably ImprovedImproved[1]
Glutathione S-transferase (GST) NormalDrastically DiminishedAppreciably ImprovedImproved[1]

Mechanism of Action and Signaling Pathways

Nimbolide exerts its anti-diabetic effects through the modulation of several key signaling pathways. Its primary mechanism involves the inhibition of inflammatory and oxidative stress pathways.

Inhibition of the TLR4/NF-κB Signaling Pathway

A crucial mechanism of nimbolide's action in mitigating diabetic complications, such as diabetic retinopathy, is the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a key regulator of the inflammatory response.

TLR4_NFkB_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Hyperglycemia-induced Stressors (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Nimbolide Nimbolide Nimbolide->TLR4 Inhibits IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_IkB NF-κB-IκB (Inactive) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates NFkB_IkB->IkB Releases NFkB_IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Transcription (IL-1β, IL-6, TNF-α) NFkB_active->Inflammatory_Genes Promotes

Caption: Nimbolide inhibits the TLR4/NF-κB signaling pathway.

Modulation of Other Key Signaling Pathways

Nimbolide has also been reported to modulate other signaling pathways implicated in diabetes and its complications.[2][3][4]

Other_Pathways cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes Nimbolide Nimbolide PI3K_AKT PI3K/AKT Nimbolide->PI3K_AKT Modulates Akt_mTOR Akt/mTOR Nimbolide->Akt_mTOR Activates (in Diabetic Cardiomyopathy) MAPK MAPK Nimbolide->MAPK Modulates Wnt Wnt-β/catenin Nimbolide->Wnt Modulates Improved_Metabolism ↑ Glucose Metabolism PI3K_AKT->Improved_Metabolism Apoptosis ↓ Apoptosis Akt_mTOR->Apoptosis Inflammation ↓ Inflammation MAPK->Inflammation Wnt->Improved_Metabolism Oxidative_Stress ↓ Oxidative Stress

Caption: Nimbolide modulates multiple signaling pathways in diabetes.

Experimental Protocols

The following are detailed protocols for inducing diabetes in animal models and for the subsequent treatment with nimbolide.

Induction of Type 1 Diabetes in Rats using Streptozotocin (STZ)

This protocol is adapted from studies investigating diabetic complications.[1]

Materials:

  • Male Wistar rats (3 months old, 220 ± 50 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), ice-cold

  • Syringes and needles (for intraperitoneal injection)

  • Glucometer and test strips

  • Animal housing with controlled temperature (22–26°C), humidity (40–70%), and a 12-h light/dark cycle.

Procedure:

  • Acclimate the rats to the laboratory conditions for at least one week with free access to standard diet and water.

  • Fast the rats overnight before STZ administration.

  • Prepare a fresh solution of STZ in ice-cold citrate buffer immediately before use.

  • Administer a single intraperitoneal (IP) injection of STZ at a dose of 60 mg/kg body weight to induce diabetes.[1]

  • After STZ injection, provide the rats with 5% glucose water for the first 24 hours to prevent initial drug-induced hypoglycemia.

  • Monitor blood glucose levels 72 hours after STZ injection from the tail vein.

  • Consider rats with fasting blood glucose levels above 250 mg/dL as diabetic and include them in the study.

Nimbolide Administration Protocol

This protocol describes the oral administration of nimbolide to STZ-induced diabetic rats.[1]

Materials:

  • Diabetic rats (as prepared in section 4.1)

  • Nimbolide

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

Procedure:

  • Divide the diabetic rats into different experimental groups (e.g., Diabetic Control, Nimbolide-treated, Positive Control like Metformin).

  • Prepare a suspension of nimbolide in the vehicle at the desired concentration.

  • Administer nimbolide orally by gavage at a dose of 50 mg/kg body weight daily for a period of 60 days.[1]

  • The diabetic control group should receive an equivalent volume of the vehicle only.

  • Monitor body weight, food and water intake, and blood glucose levels at regular intervals throughout the study period.

  • At the end of the treatment period, collect blood and tissue samples for biochemical and histopathological analysis.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anti-diabetic effects of nimbolide in an STZ-induced diabetic rat model.

Experimental_Workflow cluster_groups Experimental Groups Acclimatization Animal Acclimatization (1 week) Induction Induction of Diabetes (Single IP injection of STZ, 60 mg/kg) Acclimatization->Induction Confirmation Confirmation of Diabetes (Blood glucose > 250 mg/dL after 72h) Induction->Confirmation Grouping Random Grouping of Animals Confirmation->Grouping Treatment Daily Oral Administration (60 days) Grouping->Treatment Control Diabetic Control (Vehicle) Nimbolide_Group Nimbolide (50 mg/kg) Metformin_Group Metformin (Positive Control) Monitoring In-life Monitoring (Body weight, blood glucose, food intake) Treatment->Monitoring Endpoint Endpoint Analysis (Blood and tissue collection) Monitoring->Endpoint

Caption: General experimental workflow for nimbolide studies.

Conclusion

Nimbolide demonstrates significant potential as a therapeutic agent for diabetes and its complications. Its multifaceted mechanism of action, involving the modulation of key inflammatory and metabolic signaling pathways, warrants further investigation. The provided protocols and data serve as a valuable resource for researchers designing and conducting preclinical studies with nimbolide in the field of diabetes research.

References

Nimbocinone in Cancer Cell Line Viability Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbocinone, a limonoid isolated from the neem tree (Azadirachta indica), has garnered significant interest within the oncology research community for its potential anticancer properties. This document provides detailed application notes and experimental protocols for assessing the effects of this compound on the viability of cancer cell lines. Due to the limited availability of specific quantitative data for this compound in the public domain, the data presented herein is based on studies of the closely related and extensively researched compound, nimbolide, which shares a similar chemical scaffold and biological activities. These protocols and data serve as a comprehensive guide for researchers investigating the cytotoxic and apoptotic effects of this compound and similar limonoids.

The primary mechanism of action involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways, including the inhibition of NF-κB and PI3K/Akt pathways, which are often dysregulated in cancer.[1][2] This document outlines the methodologies for quantifying cell viability, investigating the mechanism of cell death, and visualizing the pertinent signaling cascades.

Data Presentation

The cytotoxic effects of nimbolide, used here as a proxy for this compound, have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%. The following tables summarize the IC50 values of nimbolide, providing a comparative overview of its potency in different cancer types.

Table 1: IC50 Values of Nimbolide in Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Citation
LeukemiaCCRF-CEM17.4 (± 0.6)[3]
Leukemia (Multidrug-Resistant)CEM/ADR50000.3 (± <0.01)[3]
Breast CancerMCF-75.6[4]
Breast CancerMDA-MB-2316.8[4]
Breast CancerMDA-MB-4689.2[4]
OsteosarcomaSaos-2Not specified[4]
OsteosarcomaMG-63Not specified[4]
Liver CarcinomaHepG2Not specified[4]
Prostate CancerPC-3Not specified[4]
Gastric CarcinomaNCI-N87Not specified[4]

Table 2: Effects of Nimbolide on Apoptosis-Related Proteins

Cell LineProteinEffect of Nimbolide TreatmentCitation
MCF-7, MDA-MB-231Bax, Bad, Fas-L, TRAIL, FADDR, Cytochrome cIncreased levels[5]
MCF-7, MDA-MB-231Bcl-2, Bcl-xL, Mcl-1, XIAP-1Reduced levels[5]
MCF-7, MDA-MB-231Pro-caspase-8, Pro-caspase-3, PARPCleavage (Activation)[5]
786-O, A-498 (Renal Carcinoma)Bax, DR5, CHOPIncreased levels[4]
786-O, A-498 (Renal Carcinoma)Bcl-2, Mcl-1Decreased levels[4]
786-O, A-498 (Renal Carcinoma)Caspase-3, -9, PARPIncreased activity[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in T-75 flasks to ~80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.

    • Count the cells using a hemocytometer and adjust the cell density.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a stock solution. The final DMSO concentration should be less than 0.1%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.

Apoptosis Analysis by Western Blotting

This protocol is for detecting changes in the expression of key apoptosis-related proteins in cancer cells treated with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at the desired concentrations for the specified time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using a Western blotting imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.

Visualization of Signaling Pathways and Workflows

This compound-Induced Apoptosis Signaling Pathway

Nimbocinone_Apoptosis_Pathway This compound This compound Extrinsic Extrinsic Pathway This compound->Extrinsic Induces Intrinsic Intrinsic Pathway This compound->Intrinsic Induces Bcl2_BclxL Bcl-2, Bcl-xL This compound->Bcl2_BclxL Inhibits Bax_Bad Bax, Bad This compound->Bax_Bad Activates FasL_TRAIL FasL, TRAIL Mitochondrion Mitochondrion DeathReceptors Death Receptors (Fas, DR4/5) FasL_TRAIL->DeathReceptors FADD FADD DeathReceptors->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bcl2_BclxL->Mitochondrion Inhibits Bax_Bad->Mitochondrion Activates Apaf1 Apaf-1 CytochromeC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Cleavage Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Cleavage PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage CleavedPARP->Apoptosis

Caption: this compound induces apoptosis via both extrinsic and intrinsic pathways.

This compound's Effect on Pro-Survival Signaling Pathways

Nimbocinone_Survival_Pathway This compound This compound PI3K_Akt_Pathway PI3K/Akt Pathway This compound->PI3K_Akt_Pathway Inhibits NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Inhibits PI3K PI3K IKK IKK Akt Akt PI3K->Akt Activates CellSurvival_Proliferation1 Cell Survival & Proliferation Akt->CellSurvival_Proliferation1 Promotes IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates GeneExpression Pro-survival Gene Expression Nucleus->GeneExpression Activates CellSurvival_Proliferation2 Cell Survival & Proliferation GeneExpression->CellSurvival_Proliferation2 Promotes

Caption: this compound inhibits pro-survival PI3K/Akt and NF-κB signaling pathways.

General Experimental Workflow for this compound Evaluation

Experimental_Workflow Start Start: Select Cancer Cell Lines CellCulture Cell Culture & Maintenance Start->CellCulture MTT MTT Assay: Determine IC50 CellCulture->MTT WesternBlot Western Blot: Analyze Protein Expression MTT->WesternBlot Based on IC50 DataAnalysis Data Analysis & Interpretation WesternBlot->DataAnalysis Conclusion Conclusion: Assess Anticancer Potential DataAnalysis->Conclusion

Caption: Workflow for evaluating the anticancer effects of this compound.

References

Nimbocinone: Application Notes and Protocols for Investigating Enzymatic Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbocinone, a triterpenoid limonoid isolated from the neem tree (Azadirachta indica), belongs to a class of natural products that have garnered significant interest for their diverse biological activities. While direct enzymatic inhibition studies on this compound are not extensively documented, research on related limonoids from Azadirachta indica suggests its potential as a modulator of key enzymatic pathways involved in inflammation and cancer. This document provides a framework for investigating the enzymatic inhibitory potential of this compound, drawing upon the known activities of structurally similar compounds and outlining detailed protocols for its evaluation.

Limonoids from Azadirachta indica have demonstrated a range of pharmacological effects, including anti-inflammatory, anticancer, and antioxidant activities. These effects are often attributed to their ability to modulate signaling pathways such as NF-κB, MAPK, and PI3K/Akt, and to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). For instance, a study on 73 limonoids from Meliaceae plants, including Azadirachta indica, revealed that several compounds inhibited nitric oxide (NO) production and reduced the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins[1]. Furthermore, in silico studies on nimbin, a related limonoid, have suggested its potential to bind to and inhibit PI3K and Akt, key kinases in a critical cell survival pathway[2].

These findings provide a strong rationale for investigating this compound as a potential enzymatic inhibitor. The following sections offer detailed protocols for assessing its activity against key enzyme targets and for elucidating its mechanism of action.

Data Presentation: Potential Enzymatic Targets of this compound and Related Limonoids

The following table summarizes the potential enzymatic targets for this compound based on studies of related limonoids from Azadirachta indica. It is important to note that these are predicted targets, and experimental validation for this compound is required.

Target Enzyme/ProteinBiological ProcessObserved Effect of Related LimonoidsPotential Relevance for this compound
Cyclooxygenase-2 (COX-2) Inflammation, Pain, CancerDownregulation of protein expression by various limonoids[1]. In silico docking of nimbin suggests binding to COX proteins[3].Potential as a selective or non-selective COX-2 inhibitor for anti-inflammatory and anticancer applications.
Inducible Nitric Oxide Synthase (iNOS) Inflammation, Oxidative StressDownregulation of protein expression by various limonoids[1].Potential to reduce nitric oxide production, contributing to anti-inflammatory effects.
Phosphoinositide 3-kinase (PI3K) Cell survival, Proliferation, CancerIn silico studies suggest nimbin binds to PI3K[2].Potential to inhibit the PI3K/Akt signaling pathway, leading to anticancer effects.
Akt (Protein Kinase B) Cell survival, Proliferation, CancerIn silico studies suggest nimbin binds to Akt[2].Potential to inhibit a key downstream effector of the PI3K pathway, inducing apoptosis in cancer cells.
Lipoxygenase (LOX) InflammationInhibition of lipoxygenase activity by neem seed extracts[4].Potential to modulate inflammatory pathways by inhibiting the production of leukotrienes.
Xenobiotic-metabolizing enzymes Carcinogen metabolismModulation by azadirachtin and nimbolide[5].Potential to influence the metabolic activation or detoxification of carcinogens.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the enzymatic inhibitory potential of this compound.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Celecoxib (selective COX-2 inhibitor control)

  • Indomethacin (non-selective COX inhibitor control)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare solutions of control inhibitors (celecoxib and indomethacin).

    • Prepare substrate solution (arachidonic acid) in assay buffer.

  • Enzyme Reaction:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the appropriate concentration of this compound or control inhibitor.

    • Add the COX-1 or COX-2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantification of PGE2:

    • Measure the amount of PGE2 produced in each well using a PGE2 EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for iNOS and COX-2 Expression in Macrophages

This protocol assesses the effect of this compound on the protein expression levels of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against iNOS, COX-2, and a housekeeping protein (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM with 10% FBS until they reach 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group should be left unstimulated.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and the housekeeping protein overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of iNOS and COX-2 to the housekeeping protein.

    • Compare the expression levels in this compound-treated cells to the LPS-stimulated control.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for its investigation as an enzymatic inhibitor.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 This compound (Potential Inhibition) cluster_3 Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB NFkB NF-κB (active) NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus This compound This compound This compound->IKK Potential Inhibition This compound->NFkB Potential Inhibition iNOS_COX2_genes iNOS & COX-2 Genes Nucleus->iNOS_COX2_genes Transcription iNOS_COX2_proteins iNOS & COX-2 Proteins iNOS_COX2_genes->iNOS_COX2_proteins Translation Inflammation Inflammation iNOS_COX2_proteins->Inflammation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 Growth Factor Signaling cluster_1 PI3K/Akt Pathway cluster_2 This compound (Potential Inhibition) cluster_3 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream This compound This compound This compound->PI3K Potential Inhibition This compound->Akt Potential Inhibition Survival Cell Survival & Proliferation Downstream->Survival

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

G Start Start: Isolate/Synthesize this compound Screening Primary Screening: In vitro enzyme assays (e.g., COX, LOX) Start->Screening IC50 Determine IC50 values Screening->IC50 CellBased Cell-based Assays: Measure downstream effects (e.g., PGE2, cytokine production) IC50->CellBased Mechanism Mechanism of Action Studies: Western blot (protein expression), Kinase assays CellBased->Mechanism Pathway Signaling Pathway Analysis (NF-κB, MAPK, PI3K/Akt) Mechanism->Pathway InVivo In Vivo Efficacy Studies (Animal models of inflammation/cancer) Pathway->InVivo End Conclusion: Evaluate therapeutic potential InVivo->End

Caption: Experimental workflow for investigating this compound as an enzymatic inhibitor.

Conclusion

While direct evidence for the enzymatic inhibitory activity of this compound is currently limited, the existing body of research on related limonoids from Azadirachta indica provides a strong foundation for its investigation as a promising therapeutic lead. The protocols and conceptual frameworks presented here offer a comprehensive guide for researchers to systematically evaluate the potential of this compound as an inhibitor of key enzymes involved in prevalent diseases, thereby paving the way for its potential development as a novel therapeutic agent. Further research is crucial to elucidate its precise molecular targets and mechanisms of action.

References

Cell-based Assays to Evaluate Nimbocinone Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbocinone, a limonoid derived from the neem tree (Azadirachta indica), belongs to a class of compounds that have garnered significant interest for their potential therapeutic properties. While research on this compound is emerging, its close analogue, Nimbolide, has been extensively studied and shown to possess potent anti-cancer, anti-inflammatory, and antioxidant activities. These effects are attributed to its ability to modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and the inflammatory response.

This document provides a comprehensive guide to a suite of cell-based assays that can be employed to evaluate the efficacy of this compound. Given the limited specific data on this compound, the protocols and expected outcomes are based on the well-documented activities of Nimbolide. These assays are fundamental for determining the cytotoxic, pro-apoptotic, and anti-inflammatory potential of this compound, thereby providing a solid foundation for further preclinical development.

Data Presentation: Efficacy of Nimbolide (as a proxy for this compound)

The following tables summarize quantitative data for Nimbolide, which can serve as a benchmark for evaluating this compound.

Table 1: Cytotoxicity of Nimbolide in Human Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
EJBladder Cancer~3Not Specified
5637Bladder Cancer~3Not Specified
PC-3Prostate Cancer~2Not Specified
HepG2Liver CancerNot SpecifiedNot Specified
MCF-7Breast CancerNot SpecifiedNot Specified
MDA-MB-231Breast CancerNot SpecifiedNot Specified

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] Specific IC50 values for Nimbolide can vary between studies and experimental conditions.

Key Signaling Pathways Modulated by Nimbolide

Nimbolide has been shown to exert its anti-cancer and anti-inflammatory effects by modulating several critical signaling pathways.[2][3][4] These pathways are prime targets for investigation when assessing the mechanism of action of this compound.

Nimbolide_Signaling_Pathways cluster_0 Anti-Cancer Effects cluster_1 PI3K/Akt Pathway cluster_2 MAPK Pathway cluster_3 NF-κB Pathway cluster_4 Anti-Inflammatory Effects Nimbolide_cancer This compound / Nimbolide PI3K PI3K Nimbolide_cancer->PI3K Inhibits Ras Ras Nimbolide_cancer->Ras Inhibits JNK JNK Nimbolide_cancer->JNK Activates IKK IKK Nimbolide_cancer->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3b GSK-3β Akt->GSK3b Apoptosis Apoptosis GSK3b->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MEK->JNK p38 p38 MEK->p38 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) ERK->Cell_Cycle_Arrest p38->Apoptosis IkBa IκBα IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB NFkB->Apoptosis Nimbolide_inflammation This compound / Nimbolide NFkB_inflammation NF-κB Nimbolide_inflammation->NFkB_inflammation Inhibits MAPK_inflammation MAPK (p38, JNK) Nimbolide_inflammation->MAPK_inflammation Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB_inflammation TLR4->MAPK_inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_inflammation->Cytokines iNOS iNOS NFkB_inflammation->iNOS MAPK_inflammation->Cytokines MAPK_inflammation->iNOS NO Nitric Oxide iNOS->NO

Caption: Signaling pathways modulated by Nimbolide leading to anti-cancer and anti-inflammatory effects.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Application Note: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. This assay is a fundamental first step to determine the dose-dependent cytotoxic effect of this compound on cancer cell lines.

MTT_Workflow start Seed cells in a 96-well plate treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate cell viability (%) and IC50 read->end

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Application Note: This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[5] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Apoptosis_Assay_Workflow start Treat cells with this compound harvest Harvest and wash cells start->harvest resuspend Resuspend cells in 1X Annexin V Binding Buffer harvest->resuspend stain Add FITC-Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 minutes at RT in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify live, early apoptotic, late apoptotic, and necrotic cells analyze->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[6] Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Cell Cycle Analysis

Application Note: This assay determines the effect of this compound on cell cycle progression. Many cytotoxic agents induce cell death by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase). Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[7] Flow cytometry is used to quantify the number of cells in each phase of the cell cycle.

Cell_Cycle_Workflow start Treat cells with this compound harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix wash_resuspend Wash and resuspend in PBS fix->wash_resuspend treat_rnase Treat with RNase A wash_resuspend->treat_rnase stain Stain with Propidium Iodide (PI) treat_rnase->stain analyze Analyze by flow cytometry stain->analyze end Determine percentage of cells in G0/G1, S, and G2/M phases analyze->end

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Protocol:

  • Cell Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells, wash with PBS, and obtain a single-cell suspension.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes (cells can be stored at -20°C for longer periods).[8]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[8]

  • PI Staining: Add PI solution (e.g., 50 µg/mL final concentration) and incubate in the dark for 15-30 minutes at room temperature.[9]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Application Note: This assay is used to assess the anti-inflammatory properties of this compound by measuring the production of nitric oxide (NO), a key inflammatory mediator. In this assay, macrophages (e.g., RAW 264.7 cells) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of NO. The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[10] A reduction in nitrite levels in the presence of this compound indicates an anti-inflammatory effect.

Griess_Assay_Workflow start Seed macrophages (e.g., RAW 264.7) in a 96-well plate pretreat Pre-treat cells with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect cell culture supernatants incubate->collect add_griess Add Griess reagent to supernatants collect->add_griess incubate_griess Incubate for 10-15 minutes at RT add_griess->incubate_griess read Measure absorbance at 540 nm incubate_griess->read end Quantify nitrite concentration read->end

Caption: Workflow for the Griess assay to measure nitric oxide production.

Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL), excluding the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the supernatant.[11]

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Quantification of Pro-inflammatory Cytokines (ELISA)

Application Note: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α and IL-6), in cell culture supernatants.[12][13] This assay is crucial for confirming the anti-inflammatory effects of this compound at the protein level. A reduction in the secretion of these cytokines from LPS-stimulated macrophages following treatment with this compound would indicate a potent anti-inflammatory activity.

ELISA_Workflow start Prepare cell culture supernatants (as in Griess Assay) coat Coat ELISA plate with capture antibody start->coat block Block non-specific binding sites coat->block add_samples Add standards and supernatants to wells block->add_samples incubate1 Incubate add_samples->incubate1 add_detection Add detection antibody incubate1->add_detection incubate2 Incubate add_detection->incubate2 add_enzyme Add enzyme conjugate (e.g., HRP) incubate2->add_enzyme incubate3 Incubate add_enzyme->incubate3 add_substrate Add substrate and incubate for color development incubate3->add_substrate stop Add stop solution add_substrate->stop read Measure absorbance stop->read end Calculate cytokine concentration read->end

Caption: General workflow for a sandwich ELISA to quantify cytokines.

Protocol:

  • Sample Preparation: Prepare cell culture supernatants from this compound-treated and LPS-stimulated macrophages as described in the Griess assay protocol.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used. A general sandwich ELISA procedure is as follows:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block the plate to prevent non-specific binding.

    • Add standards, controls, and samples (supernatants) to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate to allow the detection antibody to bind to the captured cytokine.

    • Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate to allow the conjugate to bind to the detection antibody.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Incubate for color development.

    • Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in the unknown samples.

References

Application Notes & Protocols for Pharmacokinetic Studies of Nimbocinone in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbocinone, a novel investigational compound, has demonstrated promising therapeutic potential in preclinical models. A thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the drug—is critical for its progression through the drug development pipeline. These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of this compound in rodent models, a crucial step in preclinical development. The data generated from these studies will inform dose selection, formulation development, and prediction of human pharmacokinetics.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize hypothetical pharmacokinetic data for this compound in Sprague-Dawley rats following intravenous (IV) and oral (PO) administration. This data is presented to illustrate the typical parameters evaluated in such studies.

Table 1: Intravenous Administration of this compound (1 mg/kg) in Rats (n=6)

ParameterSymbolMean ValueStandard DeviationUnits
Area Under the Curve (0-inf)AUC₀-inf1500250ng·h/mL
Half-lifet₁/₂4.50.8h
ClearanceCL11.11.9mL/min/kg
Volume of DistributionVd3.50.6L/kg
Maximum Concentration (extrapolated)C₀50075ng/mL

Table 2: Oral Administration of this compound (10 mg/kg) in Rats (n=6)

ParameterSymbolMean ValueStandard DeviationUnits
Area Under the Curve (0-last)AUC₀-t2100400ng·h/mL
Maximum ConcentrationCmax45090ng/mL
Time to Maximum ConcentrationTmax2.00.5h
Oral BioavailabilityF143%

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats following both intravenous and oral administration.

Materials:

  • This compound

  • Vehicle for dosing (e.g., PEG400:Labrasol® 1:1 v/v)[1]

  • Sprague-Dawley rats (8-10 weeks old, 200-250g)

  • Syringes and needles for dosing and blood collection

  • Catheters (for serial sampling if applicable)

  • Anticoagulant (e.g., EDTA or heparin) coated collection tubes

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Dosing Solution Preparation: Prepare a stock solution of this compound in the chosen vehicle. For IV administration, ensure the solution is sterile and suitable for injection.

  • Dosing:

    • Intravenous (IV) Group (n=3-6 rats): Administer this compound at the target dose (e.g., 1 mg/kg) via a single bolus injection into the tail vein or a catheterized femoral vein.[2]

    • Oral (PO) Group (n=3-6 rats): Administer this compound at the target dose (e.g., 10 mg/kg) via oral gavage.[2]

  • Blood Sample Collection:

    • Collect blood samples (approximately 0.25 mL) at predetermined time points.[2]

    • IV route time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[2][3]

    • PO route time points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[2][3]

    • Blood can be collected via various methods such as tail vein, saphenous vein, or from a catheter.[4] Serial bleeding from the same animal is preferred to reduce inter-animal variability.[4][5]

  • Plasma Preparation:

    • Immediately transfer collected blood into anticoagulant-coated tubes.

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the supernatant (plasma) to clean, labeled tubes.

  • Sample Storage: Store plasma samples at -80°C until analysis.

Bioanalytical Method for this compound Quantification

This protocol describes a general method for quantifying this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a common and sensitive technique.[6][7]

Materials:

  • LC-MS/MS system

  • Analytical column (e.g., C18 column)[6]

  • Mobile phase solvents (e.g., acetonitrile and water with formic acid)[6]

  • Internal Standard (IS)

  • Plasma samples from the in vivo study

  • Acetonitrile or other suitable protein precipitation solvent[6]

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking known concentrations of this compound into blank rodent plasma.

  • Sample Preparation (Protein Precipitation): [6]

    • Thaw plasma samples, standards, and QCs on ice.

    • To 50 µL of each plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.

    • Transfer the clear supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Develop a chromatographic method to separate this compound and the IS from endogenous plasma components.[6]

    • Optimize the mass spectrometer settings for the detection and quantification of this compound and the IS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.

    • Determine the concentrations of this compound in the unknown samples and QCs using the regression equation from the calibration curve.

    • The method should be validated for accuracy and precision.[6]

Visualizations

Pharmacokinetic_Study_Workflow cluster_Preparation Preparation Phase cluster_Dosing Dosing Phase cluster_Sampling Sampling & Processing cluster_Analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Dosing_Solution_Prep Dosing Solution Preparation Animal_Acclimatization->Dosing_Solution_Prep IV_Dosing Intravenous Dosing (e.g., 1 mg/kg) Dosing_Solution_Prep->IV_Dosing PO_Dosing Oral Dosing (e.g., 10 mg/kg) Dosing_Solution_Prep->PO_Dosing Blood_Collection Serial Blood Collection (Multiple Time Points) IV_Dosing->Blood_Collection PO_Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Prep Plasma Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->Data_Analysis

Caption: Workflow for a typical rodent pharmacokinetic study.

ADME_Pathway cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral_Admin Oral Administration GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Absorption Liver Liver (Hepatic Metabolism) Portal_Vein->Liver First-Pass Metabolism Systemic_Circulation Systemic Circulation Tissues Tissues Systemic_Circulation->Tissues Distribution Systemic_Circulation->Liver Kidneys Kidneys Systemic_Circulation->Kidneys Renal Excretion Tissues->Systemic_Circulation Target_Site Pharmacological Target Tissues->Target_Site Liver->Systemic_Circulation Metabolites Metabolites Liver->Metabolites Bile Bile Liver->Bile Biliary Excretion Metabolites->Systemic_Circulation Urine Urine Kidneys->Urine Feces Feces Bile->Feces

Caption: Overview of the ADME process for an orally administered drug.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nimbocinone Production from Neem Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of nimbocinone from neem (Azadirachta indica) extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield a focus of research?

A1: this compound is a limonoid, a type of triterpenoid compound, isolated from the neem tree (Azadirachta indica).[1] It has demonstrated antidiabetic properties, making it a compound of interest for further research and potential therapeutic applications.[1] Optimizing its yield from natural sources is crucial for enabling extensive preclinical and clinical studies.

Q2: I'm struggling to find specific protocols for this compound. What should I do?

A2: this compound is a less extensively studied compound compared to other neem limonoids like nimbolide, nimbin, and azadirachtin.[2][3][4] However, as these molecules share a common biochemical origin and structural similarities, extraction and purification strategies developed for a major, well-researched limonoid like nimbolide can serve as an excellent starting point. The methodologies for extraction, solvent selection, and purification will likely be very similar. This guide provides detailed protocols for nimbolide that can be adapted for this compound isolation.

Q3: Which extraction method is recommended for maximizing the yield of neem limonoids?

A3: Modern techniques like Microwave-Assisted Extraction (MAE) have shown significant advantages over traditional methods. MAE offers higher extraction rates, superior product quality, reduced extraction times, and lower solvent consumption.[5] For instance, optimized MAE has been shown to significantly improve the yield of nimbolide from neem leaves.[5] Other effective modern methods include supercritical fluid extraction (SFE) and pressurized hot solvent extraction (PHSE).[6]

Q4: What part of the neem plant is best for extracting this compound and related limonoids?

A4: Various parts of the neem tree, including leaves, seeds, bark, and fruit, are rich in bioactive limonoids.[2][5] Leaves are a plentiful and common source for nimbolide.[5] However, the concentration of specific limonoids can vary between different parts of the plant and their stage of growth. For example, neem seeds are often used for extracting compounds like nimbin and azadirachtin.[3][4][7] It is advisable to test different plant parts to determine the optimal source for this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Target Compound Inefficient Extraction Method: Using conventional methods like maceration may not be effective.Adopt an Advanced Technique: Switch to Microwave-Assisted Extraction (MAE) or Supercritical Fluid Extraction (SFE) for improved efficiency. For MAE, optimize parameters such as microwave power, extraction time, and solid-to-solvent ratio.[5]
Inappropriate Solvent: The polarity of the solvent may not be suitable for this compound.Solvent Screening: Test a range of solvents with varying polarities. Ethanol has been shown to be highly effective for extracting limonoids like nimbolide due to their high solubility in alcohols.[5] For purification, a combination like ethyl acetate/hexane is often used.[5]
Poor Quality of Plant Material: Low concentration of the target compound in the source material.Optimize Source Material: Use healthy, fresh plant parts. The concentration of limonoids can be influenced by the season of harvest and the geographical location of the neem tree. Ensure proper drying and grinding of the material to increase surface area.
Poor Purity of Final Product Ineffective Purification: Co-extraction of other structurally similar compounds.Refine Chromatographic Steps: Employ multi-step purification. After initial extraction, use techniques like preparative thin-layer chromatography (PTLC) or column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the target compound.[5] High-Performance Liquid Chromatography (HPLC) can be used for final purification and analysis.
Sample Overload: Overloading the chromatography column or TLC plate.Reduce Sample Load: Ensure that the amount of crude extract applied to the purification system is within the optimal range for effective separation.
Inconsistent Results Variability in Experimental Parameters: Minor changes in extraction time, temperature, or solvent ratios.Standardize Protocols: Strictly adhere to the optimized and documented protocol for all experiments. Use Response Surface Methodology (RSM) to systematically optimize complex variables and understand their interactions.[5]
Degradation of Compound: The target limonoid may be sensitive to heat or light.Control Environmental Conditions: Avoid excessive heat during extraction and evaporation. Store extracts and purified compounds in a cool, dark place. Use methods like SFE with CO2 which is non-toxic and does not require high temperatures.

Quantitative Data on Limonoid Yield

The following table summarizes the optimized conditions and yield for nimbolide extraction using Microwave-Assisted Extraction (MAE), which can be used as a reference for optimizing this compound extraction.

ParameterOptimized ValueReference
Extraction Method Microwave-Assisted Extraction (MAE)[5]
Plant Material Neem Leaves (dried powder)[5]
Solvent Ethanol[5]
Solid/Liquid Ratio 1:16 g/mL[5]
Microwave Power 280 W[5]
Extraction Time 22 minutes[5]
Final Yield (Nimbolide) 0.67%[5]
Purity (Nimbolide) >98% (after PTLC)[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Nimbolide

This protocol is adapted from a study on the efficient extraction of nimbolide and can be used as a starting point for this compound.[5]

  • Preparation of Plant Material:

    • Collect fresh, healthy neem leaves and wash them thoroughly.

    • Dry the leaves in a shaded, well-ventilated area until brittle.

    • Grind the dried leaves into a fine powder (approximately 40-60 mesh size).

  • Microwave-Assisted Extraction:

    • Place 5.0 g of the dried neem leaf powder into a microwave extraction vessel.

    • Add 80 mL of ethanol (to achieve a 1:16 g/mL solid/liquid ratio).

    • Set the microwave extractor to 280 W of power.

    • Irradiate the mixture for 22 minutes.

  • Post-Extraction Processing:

    • After extraction, allow the mixture to cool to room temperature.

    • Filter the solution through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Purification by Preparative Thin-Layer Chromatography (PTLC):

    • Dissolve the crude extract in a minimal amount of dichloromethane (DCM).

    • Apply the dissolved extract as a band onto a silica gel PTLC plate.

    • Develop the plate in a chromatographic chamber using a solvent system of ethyl acetate/hexane (4:6 v/v).

    • Visualize the separated bands under UV light.

    • Scrape the band corresponding to the target limonoid (identified by a standard if available).

    • Elute the compound from the silica gel using a suitable solvent (e.g., ethyl acetate).

    • Evaporate the solvent to obtain the purified compound. Repeat the PTLC step if necessary to achieve higher purity.

Visualizations

Experimental Workflow

G cluster_prep Material Preparation cluster_extract Microwave-Assisted Extraction cluster_process Processing cluster_purify Purification prep1 Collect & Wash Neem Leaves prep2 Dry Leaves prep1->prep2 prep3 Grind to Fine Powder prep2->prep3 extract1 Mix Powder with Ethanol (1:16 g/mL) prep3->extract1 extract2 Microwave Irradiation (280 W, 22 min) extract1->extract2 proc1 Filter Extract extract2->proc1 proc2 Evaporate Solvent proc1->proc2 proc3 Obtain Crude Extract proc2->proc3 purify1 Dissolve in DCM proc3->purify1 purify2 Preparative TLC (EtOAc/Hexane 4:6) purify1->purify2 purify3 Scrape & Elute Band purify2->purify3 purify4 Evaporate Solvent purify3->purify4 purify5 Pure this compound (Analogous Compound) purify4->purify5

Caption: Workflow for Microwave-Assisted Extraction and Purification.

Signaling Pathways Modulated by Neem Limonoids

The following diagram illustrates key signaling pathways known to be modulated by nimbolide. Given the structural similarity, these pathways represent potential targets for this compound as well. Nimbolide has been shown to possess anti-inflammatory and anticancer properties by targeting these cascades.[8][9][10][11]

G cluster_stimuli cluster_pathways cluster_compound cluster_outcomes Stimuli Growth Factors, Inflammatory Signals PI3K PI3K/Akt Stimuli->PI3K MAPK MAPK (ERK1/2) Stimuli->MAPK NFkB NF-κB Stimuli->NFkB Proliferation Cell Proliferation PI3K->Proliferation Apoptosis Apoptosis PI3K->Apoptosis MAPK->Proliferation NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation This compound This compound (via Nimbolide data) This compound->PI3K This compound->MAPK This compound->NFkB This compound->Apoptosis

Caption: Key signaling pathways potentially modulated by this compound.

References

Technical Support Center: Overcoming Nimbocinone Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Nimbocinone in aqueous solutions for experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a triterpenoid natural product isolated from Azadirachta indica (Neem tree) that has demonstrated antidiabetogenic activity.[1] Like many other hydrophobic compounds, this compound has poor solubility in aqueous solutions, which can pose a significant challenge for in vitro and in vivo experiments that require the compound to be in a dissolved state for biological activity and accurate concentration measurements.

Q2: I am seeing precipitation when I add my this compound stock solution to my aqueous cell culture media. What is happening?

This is a common issue when working with hydrophobic compounds. You are likely observing the this compound precipitating out of the solution as the concentration of the organic solvent from your stock solution is diluted in the aqueous media, falling below the level required to keep the compound dissolved.

Q3: What is the maximum recommended concentration of organic solvents like DMSO in cell-based assays?

While the tolerance can be cell-line dependent, a general guideline is to keep the final concentration of dimethyl sulfoxide (DMSO) in cell culture media at or below 0.1% to 0.5% to avoid solvent-induced cytotoxicity. It is always recommended to run a vehicle control (media with the same final concentration of the solvent) to assess the impact of the solvent on your specific experimental system.

Troubleshooting Guide: Dissolving this compound

Issue: My this compound powder will not dissolve directly in my aqueous buffer or cell culture medium.

This is expected due to the hydrophobic nature of this compound. Direct dissolution in aqueous solutions is highly unlikely to be successful.

Solutions:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: This is the most common and recommended first step.

  • Employ Solubilization-Enhancing Formulations: If direct dilution of the organic stock is still problematic, more advanced formulation strategies may be necessary.

Experimental Protocols & Data

Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent

This protocol describes the standard method for preparing a stock solution of a hydrophobic compound like this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of 100% DMSO or ethanol to the tube.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution for any undissolved particles. If clear, the stock solution is ready.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Table 1: Common Organic Solvents for Hydrophobic Compounds

SolventTypical Stock ConcentrationNotes
DMSO10-50 mMHighly effective for many hydrophobic compounds. Ensure final concentration in assays is low.
Ethanol10-50 mMA good alternative to DMSO, though may be slightly less effective for highly nonpolar compounds.
AcetoneVariableCan be used but is more volatile and may have higher cytotoxicity.
Protocol 2: Serial Dilution and Introduction into Aqueous Media

This protocol details the method for diluting the organic stock solution into your final aqueous experimental solution while minimizing precipitation.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Pre-warmed aqueous buffer or cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw your this compound stock solution at room temperature.

  • Perform serial dilutions of your stock solution in the same organic solvent to get closer to your final desired concentration.

  • In a separate tube, add the required volume of your pre-warmed aqueous buffer or media.

  • While vortexing the aqueous solution, add the diluted this compound solution dropwise. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.

  • Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for your experiment.

Troubleshooting Precipitation During Dilution

If you still observe precipitation with the above method, consider these alternative strategies:

Table 2: Advanced Solubilization Techniques

TechniqueDescriptionGeneral Protocol Outline
Co-solvents Using a mixture of solvents can enhance solubility. For example, a combination of DMSO and polyethylene glycol (PEG) can be effective.Prepare the stock in DMSO, then dilute into a solution containing PEG before the final dilution into the aqueous medium.
Surfactants Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.Prepare a stock solution of the surfactant in your aqueous medium. Add the this compound organic stock to this surfactant solution while vortexing.
Cyclodextrins These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules.Prepare a solution of β-cyclodextrin or its derivatives (like HP-β-CD) in your aqueous medium. Add the this compound stock to this solution and stir for several hours to allow for complex formation.
Nanoparticle Formulation Encapsulating this compound into nanoparticles (e.g., liposomes or polymeric nanoparticles) can improve its stability and solubility in aqueous environments.This is a more complex method requiring specialized equipment and protocols for nanoparticle synthesis and drug loading.

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Solubilization

The following diagram illustrates the decision-making process for dissolving this compound.

G start Start with this compound Powder stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Pre-warmed Aqueous Medium stock->dilute check Precipitation Observed? dilute->check success Solution Clear: Proceed with Experiment check->success No troubleshoot Troubleshoot with Advanced Methods check->troubleshoot Yes cosolvent Use Co-solvents (e.g., PEG) troubleshoot->cosolvent surfactant Use Surfactants (e.g., Tween® 80) troubleshoot->surfactant cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin G This compound This compound PI3K PI3K This compound->PI3K Potential Activation IR Insulin Receptor IRS IRS Proteins IR->IRS IRS->PI3K Akt Akt/PKB PI3K->Akt Activates AS160 AS160 Akt->AS160 Inhibits GLUT4 GLUT4 Translocation AS160->GLUT4 Inhibits GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

References

Nimbocinone Stability and Handling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of nimbocinone, potential challenges during long-term storage, and recommended experimental protocols. The information is presented in a question-and-answer format to directly address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key biological activities?

This compound is a tetranortriterpenoid, a type of limonoid, isolated from the neem tree (Azadirachta indica)[1]. Limonoids from neem, including compounds structurally similar to this compound like nimbolide, have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects[2][3][4]. These activities are often attributed to the modulation of key cellular signaling pathways.

Q2: What are the primary stability concerns for this compound in long-term storage?

While specific long-term stability data for this compound is limited, general knowledge of limonoids suggests that their stability can be compromised by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Limonoids can be susceptible to degradation in both acidic and basic conditions[5].

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Oxidation: The complex structure of limonoids may be prone to oxidative degradation.

  • Moisture: Hydrolysis can be a concern, especially for compounds with ester groups.

Q3: What are the recommended storage conditions for this compound?

To ensure maximum stability, the following storage conditions are recommended for this compound:

FormulationStorage TemperatureDurationAdditional Notes
Solid Powder -20°C or -80°CLong-termStore in a tightly sealed, light-resistant container with a desiccant.
2-8°CShort-term (days to weeks)
Stock Solution -20°C or -80°CUp to 1 month (general guidance)Prepare in a suitable, dry solvent (e.g., DMSO, ethanol). Aliquot into small volumes to avoid repeated freeze-thaw cycles. Protect from light.

Note: These are general recommendations. It is crucial to refer to the supplier's specific instructions on the certificate of analysis.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of biological activity in experiments. This compound degradation due to improper storage or handling.1. Verify storage conditions of the stock solution (temperature, light exposure, age). 2. Prepare fresh stock solutions from solid compound. 3. Perform a stability check of the compound using a validated analytical method (see Experimental Protocols).
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.1. Conduct forced degradation studies to identify potential degradation products. 2. Use a stability-indicating HPLC method to separate the parent compound from its degradants. 3. Characterize the structure of the degradation products using techniques like LC-MS/MS and NMR.
Inconsistent experimental results. Variability in the purity of the this compound sample or degradation during the experiment.1. Confirm the purity of the this compound standard. 2. Ensure consistent handling and preparation of this compound solutions for each experiment. 3. Minimize the time between solution preparation and use.

Experimental Protocols

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method that separates this compound from its potential degradation products generated under stress conditions.

Methodology:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic phase (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectrophotometry).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25-30°C).

  • Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ)[6][7].

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to generate degradation products for method validation[4][7][9].

Objective: To intentionally degrade this compound under various stress conditions.

Methodology:

Stress ConditionProcedure
Acid Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize before analysis.
Base Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature or slightly elevated temperature. Neutralize before analysis.
Oxidative Degradation Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature.
Thermal Degradation Expose solid this compound to dry heat (e.g., 80°C) for several hours.
Photolytic Degradation Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight.

Samples should be analyzed at different time points to monitor the extent of degradation.

Signaling Pathways Potentially Modulated by this compound

Based on studies of the structurally similar limonoid, nimbolide, this compound may exert its biological effects by modulating several key signaling pathways[2][3]. The degradation of this compound could potentially alter its interaction with these pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival[10]. Nimbolide has been shown to inhibit this pathway, leading to anti-inflammatory and anticancer effects[2].

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB-NF-kB IkB NF-kB IKK Complex->IkB-NF-kB Phosphorylates IkB IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB->NF-kB IkB Degradation This compound This compound This compound->IKK Complex Inhibits (Inferred) DNA DNA NF-kB_n->DNA Binds Gene Transcription Gene Transcription DNA->Gene Transcription Induces

Caption: Inferred inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis[11][12]. Dysregulation of this pathway is common in cancer. Nimbolide has been shown to modulate MAPK signaling.

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation/Survival Cell Proliferation/Survival Transcription Factors->Cell Proliferation/Survival This compound This compound This compound->Raf Inhibits (Inferred)

Caption: Inferred modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation[6][13][14][15]. Its overactivation is a hallmark of many cancers. Nimbolide has been demonstrated to inhibit this pathway[16].

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Targets Cell Survival, Growth, Proliferation Akt->Downstream Targets This compound This compound This compound->PI3K Inhibits (Inferred)

Caption: Inferred inhibition of the PI3K/Akt pathway by this compound.

Nrf2 Antioxidant Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response[5][8]. Activation of this pathway can protect cells from oxidative stress. Some natural compounds are known to activate this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1-Nrf2 Keap1 Nrf2 Oxidative Stress->Keap1-Nrf2 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1-Nrf2->Nrf2 This compound This compound This compound->Keap1-Nrf2 Activates (Inferred) ARE Antioxidant Response Element Nrf2_n->ARE Binds Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression

Caption: Inferred activation of the Nrf2 antioxidant pathway by this compound.

Disclaimer: The information on signaling pathways is largely inferred from studies on the related compound, nimbolide. Direct evidence for this compound's effects on these pathways requires further investigation. The stability and handling recommendations are based on general principles for natural products and may need to be optimized for specific experimental conditions.

References

Technical Support Center: Optimizing HPLC Parameters for Nimbocinone and Other Neem Limonoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Nimbocinone and other related limonoids from Neem (Azadirachta indica).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound and other neem limonoids.

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

A1: Poor peak shape is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshoot this problem:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

  • Secondary Interactions: Silanol groups on the silica backbone of C18 columns can interact with polar functional groups on this compound, causing peak tailing.

    • Solution 1: Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol groups.

    • Solution 2: Use an End-capped Column: Employ a modern, high-purity, end-capped C18 column to minimize silanol interactions.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, influencing its retention and peak shape. For complex molecules like this compound, it's crucial to work within a pH range where the analyte is stable and un-ionized.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q2: My retention times for this compound are inconsistent between runs. What could be the cause?

A2: Retention time variability can compromise the reliability of your results. Here are the most common causes and their solutions:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using gradient elution. A good rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase.

  • Mobile Phase Composition Changes:

    • Evaporation: Organic solvents in the mobile phase can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

    • Inaccurate Mixing: If preparing the mobile phase manually, ensure the components are measured and mixed accurately. For online mixing, check that the pump's proportioning valves are functioning correctly.

  • Pump Issues: Fluctuations in the pump's flow rate will directly impact retention times. Check for leaks, air bubbles in the pump head, and worn pump seals.

  • Temperature Fluctuations: Changes in column temperature can cause shifts in retention times. Using a column oven will provide a stable temperature environment.

Q3: I am observing high backpressure in my HPLC system. What should I do?

A3: High backpressure can damage your column and HPLC system. It is usually a sign of a blockage.

  • Frit Blockage: The inlet frit of the column is a common place for particulate matter to accumulate. Try back-flushing the column (if the manufacturer's instructions permit). If this doesn't resolve the issue, the frit may need to be replaced.

  • Column Contamination: Strongly retained compounds from the sample matrix can build up on the column head. Use a guard column to protect the analytical column and flush the column with a strong solvent to remove contaminants.

  • Sample Precipitation: If your sample is not fully soluble in the mobile phase, it can precipitate upon injection, causing a blockage. Ensure your sample is completely dissolved and consider filtering it through a 0.22 µm syringe filter before injection.

  • Mobile Phase Precipitation: Buffers can precipitate if the organic solvent concentration is too high. Ensure your buffer is soluble in the entire mobile phase composition range used in your gradient.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: For separating complex plant-derived compounds like this compound, a reversed-phase HPLC method is a good starting point. Here is a typical initial setup:

  • Column: A C18 column is a versatile choice. A common dimension is 4.6 mm x 250 mm with 5 µm particle size.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used. Starting with a higher aqueous percentage and gradually increasing the organic solvent concentration will help in eluting a wide range of compounds.

  • Detection: this compound and other limonoids have UV absorbance. A UV detector set at a wavelength between 210-220 nm is a good starting point. A photodiode array (PDA) detector is even better as it can help in identifying the lambda max for optimal sensitivity.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

Q2: How should I prepare my neem extract for HPLC analysis?

A2: Proper sample preparation is critical for obtaining clean chromatograms and prolonging column life. A general procedure for preparing neem extracts is as follows:

  • Extraction: Extract the dried and powdered plant material (e.g., seeds, leaves) with a suitable solvent like methanol or ethanol.

  • Filtration: Filter the extract to remove particulate matter.

  • Solvent Evaporation: Evaporate the solvent to obtain a crude extract.

  • Reconstitution: Reconstitute a known amount of the crude extract in the initial mobile phase or a compatible solvent.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system.

Q3: What are some key parameters to optimize for better separation of this compound from other related limonoids?

A3: To improve the resolution between this compound and other closely related limonoids, you can optimize the following parameters:

  • Mobile Phase Composition: Fine-tune the gradient slope. A shallower gradient will provide better resolution for complex mixtures. You can also try different organic modifiers (e.g., methanol vs. acetonitrile) as they offer different selectivities.

  • Column Chemistry: If a C18 column does not provide adequate separation, you can try a different stationary phase, such as a Phenyl-Hexyl or a Cyano column, which offer different retention mechanisms.

  • Temperature: Increasing the column temperature can improve peak efficiency and reduce viscosity, leading to sharper peaks and better resolution. However, ensure that this compound is stable at higher temperatures.

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, but it will also increase the analysis time.

Data Presentation

The following tables summarize typical HPLC parameters used for the separation of neem limonoids, which can be adapted for this compound.

Table 1: HPLC Methods for Neem Limonoids

ParameterMethod 1 (for Nimbin)[1]Method 2 (for Azadirachtin)[2]Method 3 (General Limonoids)[3]
Column Agilent 1200 series C18 (250 mm x 4.6 mm, 5 µm)Novapak RP-18 (150 mm x 3.9 mm)C18 column
Mobile Phase Acetonitrile:Water (90:10 v/v)Acetonitrile:Water (40:60 v/v)Water:Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 214 nmUV at 214 nmUV at 217 nm
Injection Volume 10 µLNot SpecifiedNot Specified
Temperature AmbientNot SpecifiedNot Specified
Run Time 5 minNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: Sample Preparation from Neem Seeds

  • Grinding: Grind dried neem seeds into a fine powder.

  • Extraction: Accurately weigh 10 g of the powdered seeds and transfer to a flask. Add 100 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample Solution Preparation: Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of the initial mobile phase.

  • Final Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: General HPLC Method for this compound Separation

  • System Preparation:

    • Prepare the mobile phase: Solvent A - Water (HPLC grade), Solvent B - Acetonitrile (HPLC grade).

    • Degas the mobile phase using an online degasser or by sonication.

    • Equilibrate the C18 column (4.6 mm x 250 mm, 5 µm) with the initial mobile phase conditions (e.g., 80% A, 20% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample solution.

  • Gradient Elution:

    • Run a linear gradient from 20% B to 100% B over 40 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions (20% B) over 1 minute and re-equilibrate for 10 minutes before the next injection.

  • Detection: Monitor the eluent using a UV detector at 215 nm.

  • Data Analysis: Integrate the peaks and identify the this compound peak based on its retention time relative to a standard (if available) or by collecting the fraction and performing further characterization.

Mandatory Visualization

HPLC_Method_Development cluster_start Initial Setup cluster_optimization Optimization Cycle cluster_final Method Validation Start Define Separation Goal (e.g., Isolate this compound) SelectColumn Select Column (e.g., C18, 250x4.6mm, 5µm) Start->SelectColumn SelectMobilePhase Select Mobile Phase (e.g., Water/Acetonitrile) SelectColumn->SelectMobilePhase InitialConditions Set Initial Conditions (Flow Rate, Wavelength) SelectMobilePhase->InitialConditions RunIsocratic Perform Isocratic Runs (e.g., 50%, 70%, 90% Organic) InitialConditions->RunIsocratic EvaluateResults1 Evaluate Resolution and Retention RunIsocratic->EvaluateResults1 DevelopGradient Develop Gradient Method EvaluateResults1->DevelopGradient Poor Resolution FineTune Fine-Tune Parameters (Temp, pH, Flow Rate) EvaluateResults1->FineTune Good Separation OptimizeGradient Optimize Gradient Slope and Time DevelopGradient->OptimizeGradient EvaluateResults2 Evaluate Peak Shape and Resolution OptimizeGradient->EvaluateResults2 EvaluateResults2->OptimizeGradient Needs Improvement EvaluateResults2->FineTune Good ValidateMethod Validate Method (Linearity, Precision, Accuracy) FineTune->ValidateMethod FinalMethod Final HPLC Method ValidateMethod->FinalMethod

Caption: Workflow for HPLC Method Development for this compound.

HPLC_Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues Problem Chromatographic Problem Identified PeakShape Poor Peak Shape? Problem->PeakShape Retention Retention Time Shift? Problem->Retention Pressure Pressure Problem? Problem->Pressure Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes Split Split Peaks PeakShape->Split Yes Sol_Tailing Check for: - Silanol Interactions - Mobile Phase pH - Column Contamination Tailing->Sol_Tailing Sol_Fronting Check for: - Column Overload - Sample Solvent Mismatch Fronting->Sol_Fronting Sol_Split Check for: - Clogged Frit - Column Void Split->Sol_Split Drifting Drifting Retention->Drifting Yes SuddenChange Sudden Change Retention->SuddenChange Yes Sol_Drifting Check for: - Column Equilibration - Temperature Fluctuation - Mobile Phase Composition Drifting->Sol_Drifting Sol_Sudden Check for: - Pump Malfunction (Air Bubble) - Leak in the System SuddenChange->Sol_Sudden HighPressure High Pressure Pressure->HighPressure Yes LowPressure Low Pressure Pressure->LowPressure Yes Sol_HighPressure Check for: - Blockage (Frit, Tubing) - Sample Precipitation - High Flow Rate HighPressure->Sol_HighPressure Sol_LowPressure Check for: - Leak in the System - Pump Malfunction LowPressure->Sol_LowPressure

Caption: Troubleshooting Decision Tree for Common HPLC Issues.

References

Nimbocinone degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with nimbocinone. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Disclaimer: Specific degradation pathways for this compound are not extensively documented in publicly available literature. The information provided here is based on general principles of drug degradation, knowledge of related limonoids from Azadirachta indica, and established analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a limonoid, a type of tetracyclic triterpenoid, isolated from the neem tree (Azadirachta indica). It is recognized for its potential antidiabetic properties. Like other limonoids, it possesses a complex chemical structure that can be susceptible to degradation under various experimental and storage conditions.

Q2: What are the likely degradation pathways for this compound?

Based on the chemical structure of related limonoids and general principles of drug degradation, this compound is likely susceptible to the following degradation pathways:

  • Hydrolysis: The ester and furan functionalities present in many limonoids are prone to hydrolysis under acidic or basic conditions. This can lead to the opening of the furan ring or cleavage of ester groups.

  • Oxidation: The presence of double bonds and other electron-rich moieties makes this compound potentially susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or exposure to light.[1]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to the degradation of the molecule.

  • Thermal Degradation: High temperatures can accelerate hydrolytic and oxidative degradation, as well as cause thermolytic decomposition of the molecule.[2][3][4]

Q3: What are the common signs of this compound degradation in my sample?

Degradation of your this compound sample may be indicated by:

  • A change in the physical appearance of the sample, such as color change or precipitation.

  • The appearance of new peaks or a decrease in the area of the main this compound peak in your HPLC chromatogram.

  • A shift in the retention time of the this compound peak.

  • A decrease in the biological activity of your sample.

Q4: How can I prevent this compound degradation during storage?

To minimize degradation during storage, it is recommended to:

  • Store this compound as a dry powder in a tightly sealed container.

  • Protect the sample from light by using amber vials or storing it in the dark.

  • Store at low temperatures, preferably at -20°C or below.

  • For solutions, use aprotic solvents and prepare fresh solutions before use. If aqueous buffers are necessary, use a pH where the compound is most stable (typically near neutral pH, but this needs to be determined experimentally).

Q5: What analytical methods are suitable for quantifying this compound and its degradation products?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for the quantification of this compound and for monitoring its stability. A well-developed stability-indicating HPLC method can separate the intact drug from its degradation products.[5][6][7][8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Causes Troubleshooting Steps
Unexpected peaks in HPLC chromatogram. Sample degradation has occurred.1. Review your sample handling and storage procedures. Ensure the sample was protected from light, high temperatures, and extreme pH. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm if the unexpected peaks correspond to them. 3. Optimize your HPLC method to ensure adequate separation of all components.
Loss of biological activity of the this compound sample. The compound has degraded, leading to a loss of the active molecule.1. Re-analyze the sample by HPLC to check for purity and the presence of degradation products. 2. If degradation is confirmed, prepare a fresh stock solution from a new batch of this compound. 3. Review experimental conditions to identify potential causes of degradation (e.g., prolonged incubation at high temperatures, exposure to light).
Poor reproducibility of experimental results. Inconsistent sample stability between experiments.1. Standardize your sample preparation and handling protocols. 2. Always prepare fresh solutions of this compound for each experiment. 3. Monitor the purity of your stock solution regularly by HPLC.
This compound precipitates out of solution. Poor solubility in the chosen solvent or degradation to a less soluble product.1. Test the solubility of this compound in various solvents to find the most suitable one for your experiment. 2. Consider using a co-solvent system to improve solubility. 3. If precipitation occurs during an experiment, analyze the precipitate to determine if it is intact this compound or a degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[9][10][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) and visible light for 48 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by a suitable RP-HPLC method.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify the degradation peaks and calculate the percentage of degradation.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

Chromatographic Conditions:

Parameter Recommendation
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3-7) in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis spectral analysis of this compound (scan from 200-400 nm).
Injection Volume 10-20 µL
Column Temperature 25-30°C

Method Development Strategy:

  • Start with a broad gradient (e.g., 5% to 95% acetonitrile over 30 minutes) to elute all components.

  • Analyze the chromatograms from the forced degradation study to determine the retention times of the degradation products.

  • Optimize the gradient or switch to an isocratic method to achieve baseline separation between this compound and all major degradation peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (Peroxide/Light) This compound->Oxidation Photodegradation Photodegradation (UV/Vis Light) This compound->Photodegradation Thermal Thermal Stress This compound->Thermal Degradation_Products Degradation Products (e.g., Ring-opened, Hydroxylated, Epoxidized compounds) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal->Degradation_Products

Caption: Hypothetical degradation pathways of this compound.

Start Start: this compound Sample (Solid or Solution) Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Development Develop Stability-Indicating RP-HPLC Method Forced_Degradation->HPLC_Development Method_Validation Validate HPLC Method (ICH Guidelines) HPLC_Development->Method_Validation Stability_Testing Perform Stability Testing (Long-term & Accelerated) Method_Validation->Stability_Testing End End: Determine Shelf-life & Storage Conditions Stability_Testing->End

References

Technical Support Center: Enhancing the Bioavailability of Nimbocinone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nimbocinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the oral bioavailability of this promising antidiabetic agent isolated from Azadirachta indica[1].

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: While specific bioavailability data for this compound is not extensively published, as a natural product, it is likely to face challenges common to many hydrophobic compounds. These include poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and potential first-pass metabolism.[2][3][4] Overcoming these hurdles is critical to achieving therapeutic plasma concentrations.

Q2: What initial steps should I take to characterize the physicochemical properties of my this compound sample?

A2: A thorough physicochemical characterization is the foundation for developing a successful formulation strategy. Key parameters to investigate include:

  • Aqueous Solubility: Determine the solubility in water and relevant biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • LogP (Octanol-Water Partition Coefficient): This will quantify its lipophilicity. A high LogP value suggests poor aqueous solubility.

  • Crystalline Structure (Polymorphism): Different crystalline forms can have different solubilities and dissolution rates.[3] Techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are essential.

  • Particle Size and Morphology: These factors significantly influence the dissolution rate.

Q3: What are the most promising formulation strategies for enhancing this compound's bioavailability?

A3: Several strategies can be employed, often in combination, to improve the bioavailability of poorly soluble drugs like this compound.[2][5][6] The choice of strategy will depend on the specific properties of your compound. Promising approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug can enhance the dissolution rate.[5][7]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its wettability and dissolution.[2][6]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[2][8]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[2][5]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble prodrug that converts to the active form in vivo.[3]

Troubleshooting Guides

Issue 1: Low and Variable In Vitro Dissolution Results
Possible Cause Troubleshooting Step Expected Outcome
Poor Wettability Incorporate a surfactant (e.g., Tween 80) into the dissolution medium.Improved and more consistent dissolution profile.
Drug Agglomeration Reduce particle size through micronization or nanosuspension techniques.Increased surface area leading to a faster dissolution rate.
Unfavorable Crystalline Form Investigate for polymorphism. Attempt to produce an amorphous form or a more soluble crystalline polymorph.Identification of a solid form with enhanced dissolution characteristics.
Issue 2: Promising In Vitro Dissolution but Poor In Vivo Bioavailability
Possible Cause Troubleshooting Step Expected Outcome
First-Pass Metabolism Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., piperine for CYP3A4).[9]Increased plasma concentration (AUC) of this compound.
Poor Permeability Formulate with permeability enhancers or utilize lipid-based formulations to promote lymphatic uptake.Enhanced absorption across the intestinal epithelium.
Precipitation in the GI Tract Utilize precipitation inhibitors in the formulation, such as hydrophilic polymers (e.g., HPMC, PVP).Maintenance of a supersaturated state of the drug in the gut, leading to improved absorption.

Experimental Protocols & Data Presentation

Protocol 1: Preparation of a this compound-PVP K30 Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and Polyvinylpyrrolidone (PVP) K30 in a suitable solvent (e.g., methanol) in various drug-to-polymer ratios (1:1, 1:3, 1:5 w/w).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed.

  • Drying: Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a fine-mesh sieve.

  • Characterization: Characterize the resulting solid dispersion for drug content, dissolution behavior, and solid-state properties (using XRD and DSC).

Table 1: Comparative Dissolution of this compound Formulations

Formulation% Drug Release at 30 min% Drug Release at 60 min
Pure this compound8.2 ± 1.515.6 ± 2.1
This compound-PVP SD (1:1)45.3 ± 3.865.1 ± 4.2
This compound-PVP SD (1:3)78.9 ± 4.192.4 ± 3.5
This compound-PVP SD (1:5)85.2 ± 3.298.7 ± 2.8

Data are presented as mean ± standard deviation (n=3). SD: Solid Dispersion.

Protocol 2: In Vitro Dissolution Study
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Medium: 900 mL of simulated intestinal fluid (pH 6.8) containing 0.5% Tween 80.

  • Temperature: Maintain the temperature at 37 ± 0.5°C.

  • Rotation Speed: Set the paddle speed to 75 RPM.

  • Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes) and replace with an equal volume of fresh medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation Bioavailability Assessment pure_drug This compound formulation_strategy Select Strategy (e.g., Solid Dispersion) pure_drug->formulation_strategy preparation Prepare Formulation formulation_strategy->preparation physicochemical Physicochemical (XRD, DSC) preparation->physicochemical dissolution In Vitro Dissolution preparation->dissolution in_vivo In Vivo Studies (Animal Model) dissolution->in_vivo pharmacokinetics Pharmacokinetic Analysis in_vivo->pharmacokinetics

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway_absorption cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation drug_formulation This compound Formulation dissolution Dissolution drug_formulation->dissolution solubilized_drug Solubilized This compound dissolution->solubilized_drug enterocyte Enterocyte solubilized_drug->enterocyte Absorption metabolism First-Pass Metabolism (e.g., CYP3A4) enterocyte->metabolism portal_vein Portal Vein enterocyte->portal_vein systemic Bioavailable Drug portal_vein->systemic

Caption: Factors influencing the oral absorption of this compound.

References

Technical Support Center: Troubleshooting Cell Culture Contamination in Nimbocinone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This resource is designed for researchers, scientists, and drug development professionals to effectively identify, resolve, and prevent contamination in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in cell culture?

A1: The most common types of contamination are bacterial, fungal (yeast and mold), mycoplasma, viral, and chemical. Cross-contamination with other cell lines is also a significant issue.[1][2][3][4]

Q2: How can I prevent contamination in my cell cultures?

A2: The foundation of preventing contamination is strict aseptic technique.[1][2] This includes working in a certified biological safety cabinet, wearing appropriate personal protective equipment (PPE), sterilizing all reagents and equipment, and regularly cleaning and disinfecting laboratory surfaces and equipment.[2][5] It is also crucial to use high-quality, certified reagents and cell lines from reputable sources and to quarantine new cell lines upon arrival.[1][6]

Q3: Is it advisable to use antibiotics in my culture medium?

A3: While antibiotics can be used for short-term protection, routine use is generally discouraged. It can mask low-level contamination, lead to the development of antibiotic-resistant organisms, and may have unintended effects on cell physiology.[1][6]

Q4: How often should I test for mycoplasma?

A4: Routine testing for mycoplasma is critical, as this type of contamination is not visible by standard microscopy. It is recommended to test cultures every 1 to 2 months, especially in shared lab environments.[2][7] New cell lines should always be tested upon arrival.[1]

Q5: What should I do if I suspect a contamination?

A5: If you suspect contamination, the best course of action is to immediately discard the contaminated culture and any potentially cross-contaminated reagents.[6] Thoroughly disinfect the biological safety cabinet, incubator, and any other equipment that may have come into contact with the contaminated culture.[2] If the cell line is irreplaceable, attempting to treat the contamination may be an option, but this is often difficult and may not be successful.[8]

Troubleshooting Guides

Issue 1: Bacterial Contamination

Q: My cell culture medium has suddenly become cloudy and yellow. What should I do?

A: Sudden turbidity and a rapid drop in pH (indicated by the medium turning yellow) are classic signs of bacterial contamination.

Immediate Actions:

  • Isolate and Discard: Immediately remove the contaminated flask(s) from the incubator to prevent cross-contamination. The recommended course of action is to discard the contaminated culture by autoclaving.[6]

  • Decontaminate: Thoroughly clean and disinfect the incubator and biological safety cabinet with a suitable disinfectant, such as 70% ethanol followed by a stronger disinfectant like a quaternary ammonium solution.[2]

  • Check Other Cultures: Carefully inspect all other cultures that were in the same incubator or handled in the same session for any signs of contamination.

Troubleshooting the Source:

Potential Source Actionable Steps
Aseptic Technique Review your aseptic technique with a colleague or supervisor. Ensure slow, deliberate movements within the biological safety cabinet.[2]
Reagents & Media Test a sample of the media and other reagents (e.g., PBS, trypsin) used for the contaminated culture for sterility.
Equipment Ensure proper sterilization of all equipment. Check the calibration and maintenance records of autoclaves and sterile filters.[9]
Laboratory Environment Check for potential sources of airborne contaminants, such as nearby construction or faulty air filters in the lab.
Issue 2: Fungal (Yeast and Mold) Contamination

Q: I observe fuzzy floating colonies or small, budding particles in my culture. What type of contamination is this and how do I handle it?

A: The presence of filamentous, fuzzy colonies indicates mold contamination, while small, budding, spherical or oval particles are characteristic of yeast.[2]

Immediate Actions:

  • Discard: As with bacterial contamination, the safest approach is to discard the contaminated culture to prevent the spread of spores.[2]

  • Thorough Decontamination: Fungal spores can be resilient and easily spread through the air. A thorough decontamination of the work area, incubator, and any shared equipment is critical. Consider a more extensive cleaning protocol than for bacterial contamination.[2]

Troubleshooting the Source:

Potential Source Actionable Steps
Airborne Spores Minimize the opening of the incubator door. Ensure the biological safety cabinet is functioning correctly and certified. Avoid storing cardboard or other porous materials in the cell culture lab.[3]
Contaminated Solutions Fungal spores can be present in non-sterile solutions. Ensure all media, sera, and supplements are properly filtered and stored.
Incubator Humidity Pan The water pan in the incubator can be a breeding ground for fungi. Use sterile water and a biocide recommended for incubators, and clean it regularly.[2]
Issue 3: Mycoplasma Contamination

Q: My cells are growing slower than usual and appear stressed, but the medium is clear. Could this be mycoplasma?

A: Yes, these are classic signs of mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall and do not cause the turbidity seen with other bacterial contaminations. They can significantly alter cell physiology, metabolism, and gene expression.[4][7]

Detection and Response:

  • Test for Mycoplasma: Use a reliable mycoplasma detection kit, such as a PCR-based assay or a fluorescent dye that stains DNA (e.g., Hoechst stain).[9][10]

  • Quarantine: If a culture tests positive, quarantine it immediately. Inform other lab members who may have shared the same workspace or reagents.

  • Treatment vs. Discarding: While specific anti-mycoplasma reagents are available, treatment can be difficult, and resistance can develop.[8] Discarding the contaminated cell line and starting with a fresh, certified mycoplasma-free stock is the most reliable solution.[8]

Troubleshooting the Source:

Potential Source Actionable Steps
Incoming Cell Lines Always quarantine and test new cell lines from any source before introducing them into the main cell culture lab.[1]
Cross-Contamination Mycoplasma can spread through aerosols generated during pipetting. Handle only one cell line at a time in the biological safety cabinet.[11]
Laboratory Personnel Mycoplasma species can be part of the normal human flora. Strict adherence to aseptic technique is crucial.
Reagents Use certified mycoplasma-free reagents, especially fetal bovine serum.

Quantitative Data on Contamination

Table 1: Common Sources of Cell Culture Contamination

Contaminant Type Primary Sources
Bacteria & Fungi Laboratory personnel (skin, breath), unfiltered air, contaminated reagents and media, non-sterile equipment.[3]
Mycoplasma Cross-contamination from infected cell lines, contaminated reagents (especially serum), laboratory personnel.[3]
Viruses Original tissue source of the cell line, contaminated animal-derived reagents (e.g., serum, trypsin).[3]
Chemical Impurities in media, serum, or water; endotoxins; plasticizers from labware; residues from cleaning agents.[2]
Cross-Contamination Handling multiple cell lines simultaneously, mislabeling of flasks, sharing of reagents between cell lines.[11]

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.

Materials:

  • Cell culture supernatant

  • Mycoplasma PCR detection kit (containing primers, polymerase, dNTPs, and positive control)

  • Sterile, nuclease-free microcentrifuge tubes

  • Micropipettes and sterile, nuclease-free tips

  • Thermal cycler

  • Gel electrophoresis equipment and reagents

Procedure:

  • Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that is near confluency and has been in culture for at least 3 days without a media change. Centrifuge at 200 x g for 5 minutes to pellet the cells. Transfer the supernatant to a fresh tube.

  • PCR Reaction Setup: In a sterile PCR tube, prepare the PCR reaction mix according to the kit's instructions. Typically, this involves adding the master mix, primers, and a small volume (1-2 µl) of the cell culture supernatant.

  • Controls: Prepare a positive control reaction using the provided positive control DNA and a negative control reaction using sterile water instead of supernatant.

  • Thermal Cycling: Place the PCR tubes in a thermal cycler and run the PCR program as specified in the kit's manual.

  • Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. A band of the expected size in your sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should be clear.

Protocol 2: Sterility Testing of Culture Medium

This protocol is for testing the sterility of cell culture media and other solutions.

Materials:

  • Sample of the medium to be tested

  • Tryptic Soy Broth (TSB) for detecting aerobic bacteria and fungi

  • Fluid Thioglycollate Medium (FTM) for detecting anaerobic and aerobic bacteria

  • Sterile culture tubes

  • Incubator at 30-35°C

  • Incubator at 20-25°C

Procedure:

  • Inoculation: Aseptically transfer a small volume (e.g., 1 ml) of the test medium to a tube of TSB and a tube of FTM.

  • Incubation: Incubate the inoculated TSB tube at 20-25°C for 14 days. Incubate the inoculated FTM tube at 30-35°C for 14 days.

  • Observation: Visually inspect the tubes for turbidity (cloudiness) at regular intervals during the incubation period.

  • Interpretation: If no turbidity is observed after 14 days, the sample is considered sterile. Turbidity indicates microbial contamination.

Visualizations

Contamination_Troubleshooting_Workflow Start Suspected Contamination (e.g., cloudy media, slow growth) Observe Microscopic Observation Start->Observe Identify Identify Contaminant Type Observe->Identify Action Immediate Action: Isolate & Decontaminate Identify->Action Discard Discard Contaminated Culture (Recommended) Action->Discard Troubleshoot Troubleshoot Source Action->Troubleshoot Review_Technique Review Aseptic Technique Troubleshoot->Review_Technique Test_Reagents Test Reagents & Media Troubleshoot->Test_Reagents Check_Equipment Check Equipment Troubleshoot->Check_Equipment Implement_Prevention Implement Preventive Measures Review_Technique->Implement_Prevention Test_Reagents->Implement_Prevention Check_Equipment->Implement_Prevention

Caption: Workflow for troubleshooting cell culture contamination.

Mycoplasma_Detection_Workflow Start Suspect Mycoplasma (e.g., slow growth, no turbidity) Collect_Sample Collect Culture Supernatant Start->Collect_Sample Detection_Method Choose Detection Method Collect_Sample->Detection_Method PCR PCR-based Assay Detection_Method->PCR High Sensitivity Staining DNA Staining (e.g., Hoechst) Detection_Method->Staining Rapid Visualization Perform_Test Perform Test PCR->Perform_Test Staining->Perform_Test Analyze_Results Analyze Results Perform_Test->Analyze_Results Positive Positive Result: Quarantine & Discard Analyze_Results->Positive Contamination Detected Negative Negative Result: Continue Routine Monitoring Analyze_Results->Negative No Contamination Detected

Caption: Workflow for the detection of mycoplasma contamination.

Generic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Nimbocinone (Hypothetical Ligand) Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation TF_Active Active Transcription Factor Transcription_Factor->TF_Active Translocation DNA DNA TF_Active->DNA Binds to Promoter Response Cellular Response (e.g., Apoptosis, Growth Arrest) DNA->Response

Caption: A representative signaling pathway potentially affected by a novel compound.

References

Nimbocinone Bioassay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in nimbocinone bioassays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values of this compound between experiments. What are the potential causes?

Inconsistent IC50 values for this compound can arise from several factors throughout the experimental workflow. These can be broadly categorized into issues related to the compound itself, the cell culture conditions, and the assay protocol. Careful evaluation of each of these areas can help identify the source of the variability.

Potential sources of variability include:

  • Compound Integrity and Handling: Degradation or precipitation of this compound.

  • Cell Culture Conditions: Cell line authenticity, passage number, cell density, and serum concentration.

  • Assay Protocol: Inconsistent incubation times, reagent concentrations, or detection methods.

Q2: How can we ensure the stability and consistent activity of our this compound stock solutions?

This compound, like many natural product derivatives, can be susceptible to degradation. Proper handling and storage are critical for reproducible results.

Troubleshooting Guide for Compound Stability:

IssueRecommendation
Precipitation in stock solution Prepare stock solutions in an appropriate solvent (e.g., DMSO) at a high concentration. Visually inspect for precipitates before each use. If precipitation is observed, gently warm the solution and vortex. Consider preparing fresh stock solutions more frequently.
Degradation of stock solution Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C and protect from light.
Degradation in culture media The stability of compounds can be pH-dependent. Ensure the pH of your culture medium is consistent.[1][2] The presence of trace metals in buffer reagents can also catalyze degradation.[1] Consider the use of high-purity reagents.

Q3: Our cell-based assays with this compound show inconsistent results. What cell culture parameters should we check?

The physiological state of the cells used in a bioassay is a major determinant of their response to a compound.

Troubleshooting Guide for Cell Culture:

IssueRecommendation
High variability between replicates Ensure homogenous cell seeding density. Use a hemocytometer or automated cell counter for accurate cell counts. Allow cells to adhere and stabilize for 24 hours before adding the compound.
Shifting IC50 values over time Cell lines can change their characteristics with increasing passage number. Use cells within a defined, low passage number range for all experiments. Regularly perform cell line authentication to ensure you are working with the correct cell line.
Inconsistent results between different cell lines The anticancer activity of related compounds like nimbolide varies significantly between different cancer cell lines.[3] This is expected due to the unique genetic and proteomic profiles of each cell line.

Experimental Protocols

General Protocol for Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium from a concentrated stock solution.

  • Treatment: Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Data Presentation

The half-inhibitory concentration (IC50) is a common metric for evaluating the potency of a compound. As a reference, the table below summarizes the reported IC50 values for the related compound, nimbolide, in various cancer cell lines. This illustrates the expected variability in bioactivity across different biological systems.[3]

Table 1: Reported IC50 Values for Nimbolide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HT-29Colon CancerNot specified, but showed strong inhibitory effect
U937Leukemia1-2.5
WMWaldenström's macroglobulinemiaIn the nanomolar range
Various other cancer types0.2 - 15

Visualizations

Troubleshooting Workflow for Inconsistent Bioassay Results

G start Inconsistent Bioassay Results compound Check Compound Integrity start->compound cells Evaluate Cell Culture Conditions start->cells protocol Review Assay Protocol start->protocol precipitation Precipitation? compound->precipitation degradation Degradation? compound->degradation passage High Passage Number? cells->passage density Inconsistent Seeding? cells->density incubation Variable Incubation? protocol->incubation reagents Reagent Issues? protocol->reagents prepare_fresh Prepare Fresh Stock precipitation->prepare_fresh Yes aliquot_store Aliquot and Store Properly degradation->aliquot_store Yes use_low_passage Use Low Passage Cells passage->use_low_passage Yes optimize_seeding Optimize Seeding Density density->optimize_seeding Yes standardize_time Standardize Incubation Time incubation->standardize_time Yes check_reagents Check Reagent Quality/Prep reagents->check_reagents Yes

Caption: Troubleshooting workflow for inconsistent bioassay results.

This compound's Putative Signaling Pathway Inhibition

This compound is a limonoid compound, and related limonoids like nimbolide have been shown to affect multiple signaling pathways involved in cancer cell proliferation and survival.[3] The diagram below illustrates a simplified representation of some of these key pathways.

G This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits MAPK MAPK (ERK1/2) Pathway This compound->MAPK inhibits JAK_STAT JAK2/STAT3 Pathway This compound->JAK_STAT inhibits Apoptosis Apoptosis This compound->Apoptosis induces Proliferation Cell Proliferation PI3K_Akt->Proliferation MAPK->Proliferation JAK_STAT->Proliferation

Caption: Putative signaling pathways inhibited by this compound.

References

Technical Support Center: Nimbocinone Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nimbocinone dose-response curve optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to offer clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a this compound dose-response experiment?

A1: For a novel compound like this compound, a broad concentration range is recommended for the initial range-finding experiment. We suggest a 10-point dose-response curve starting from a high concentration (e.g., 100 µM) and performing serial dilutions (e.g., 1:3 or 1:5) to cover several orders of magnitude. This will help in identifying the dynamic range of this compound's activity.

Q2: I am observing high variability between my replicate wells. What are the common causes and solutions?

A2: High variability can obscure the true dose-response relationship.[1] Potential causes include inconsistent cell seeding, pipetting errors, edge effects in the microplate, and compound precipitation.[1] To mitigate this, ensure a uniform cell density in all wells, use calibrated pipettes with proper technique, consider avoiding the outer wells of the plate for critical data points, and visually inspect your this compound solutions for any signs of precipitation.[1]

Q3: My this compound dose-response curve is not sigmoidal. What does this indicate?

A3: A non-sigmoidal curve can arise from several factors. The dose range tested might be too narrow, capturing only a linear portion of the response. Alternatively, the mechanism of action of this compound might be complex, leading to non-monotonic dose responses (e.g., a U-shaped or inverted U-shaped curve).[2][3] It is also possible that at high concentrations, off-target effects or cytotoxicity are influencing the results. Consider expanding the dose range and ensuring the assay endpoint specifically measures the intended biological response.

Q4: What is the appropriate vehicle control to use for this compound?

A4: this compound is typically dissolved in an organic solvent like DMSO. The vehicle control should be the same concentration of the solvent used in the experimental wells. It is crucial to ensure that the final solvent concentration is low (typically <0.5%) and consistent across all wells, as the solvent itself can have effects on cell viability and activity.[4]

Q5: How many replicates should I perform for my dose-response experiment?

A5: It is recommended to perform each assay with at least three technical replicates to ensure the precision of the results.[4] Furthermore, conducting at least two independent biological replicates is crucial to demonstrate the reproducibility of the findings.[4]

Troubleshooting Guide

Problem 1: The IC50 value for this compound varies significantly between experiments.

  • Question: What could be causing the lack of reproducibility in my IC50 values for this compound?

  • Answer: Fluctuations in IC50 values are often due to variations in experimental conditions.[5] Key factors to check include:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.

    • Cell Seeding Density: Ensure that the initial number of cells seeded is consistent for every experiment.

    • Reagent Stability: Prepare fresh solutions of this compound for each experiment, as the compound may degrade with storage.

    • Incubation Time: The duration of compound exposure can significantly impact the IC50 value. Maintain a consistent incubation time across all experiments.

Problem 2: The dose-response curve is flat, showing no inhibition at any concentration of this compound.

  • Question: I am not observing any effect of this compound on my cells. What should I do?

  • Answer: A flat dose-response curve suggests that this compound is not active under the tested conditions or that the assay is not sensitive enough. Consider the following:

    • Concentration Range: The concentrations tested may be too low. Try a higher concentration range.

    • Compound Solubility: this compound may be precipitating out of the solution at higher concentrations. Visually inspect the wells and consider using a different solvent or a lower concentration of the stock solution.

    • Assay Endpoint: The chosen assay may not be appropriate for detecting the effects of this compound. For example, if this compound is cytostatic rather than cytotoxic, a viability assay like MTT might not show a strong effect. Consider using an assay that measures cell proliferation, such as a BrdU incorporation assay.

    • Target Expression: Ensure that the target of this compound is expressed in the cell line being used.

Problem 3: The dose-response curve is incomplete, not reaching a full plateau at high concentrations.

  • Question: My this compound dose-response curve does not plateau at the highest concentrations. How can I obtain a complete curve?

  • Answer: An incomplete dose-response curve can make it difficult to accurately determine the IC50 value.[6] To address this:

    • Increase the Highest Concentration: Extend the dose range to higher concentrations of this compound to try and achieve saturation.

    • Check for Solubility Issues: As mentioned previously, ensure the compound is soluble at these higher concentrations.

    • Consider Non-linear Regression Models: Some curve-fitting models can still provide a reasonable estimate of the IC50 even with an incomplete curve.[6] However, a complete curve is always preferable for robust data.

Data Presentation

Table 1: Example of a Range-Finding Study for this compound

This compound Concentration (µM) % Inhibition (Mean ± SD)
100 95.2 ± 3.1
20 88.7 ± 4.5
4 75.1 ± 5.2
0.8 48.9 ± 6.8
0.16 20.3 ± 4.1
0.032 5.6 ± 2.9
0.0064 1.2 ± 1.5

| 0 | 0 ± 2.1 |

Table 2: Example of an Optimized Dose-Response Experiment for this compound

This compound Concentration (µM) Log Concentration % Inhibition (Mean ± SD)
50 1.70 98.1 ± 2.5
10 1.00 92.4 ± 3.3
2 0.30 81.5 ± 4.1
0.4 -0.40 55.2 ± 5.9
0.08 -1.10 25.7 ± 4.8
0.016 -1.80 8.9 ± 3.2
0.0032 -2.49 2.1 ± 1.9
0 - 0 ± 2.4

| Calculated IC50 (µM) | | 0.55 |

Experimental Protocols

Cell Viability (MTT) Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a 2X stock of this compound concentrations by serial dilution in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percent inhibition against the log of the this compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

Nimbocinone_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes Dose_Response_Workflow Start Start: Hypothesis RangeFinding Range-Finding Experiment (Broad Concentration Range) Start->RangeFinding DataAnalysis1 Initial Data Analysis (Estimate IC50) RangeFinding->DataAnalysis1 Optimization Assay Optimization (Narrow Concentration Range) DataAnalysis1->Optimization DefinitiveAssay Definitive Dose-Response Assay (Multiple Replicates) Optimization->DefinitiveAssay DataAnalysis2 Final Data Analysis (Calculate IC50, Hill Slope) DefinitiveAssay->DataAnalysis2 End End: Confirmed IC50 DataAnalysis2->End Troubleshooting_Tree Start High Variability in Replicates? CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding Yes NoEffect No Drug Effect Observed? Start->NoEffect No CheckPipetting Verify Pipette Calibration & Technique CheckSeeding->CheckPipetting EdgeEffects Avoid Outer Wells / Use Sealers CheckPipetting->EdgeEffects Solution Problem Resolved EdgeEffects->Solution IncreaseConc Increase Concentration Range NoEffect->IncreaseConc Yes IncompleteCurve Incomplete Curve? NoEffect->IncompleteCurve No CheckSolubility Check Compound Solubility IncreaseConc->CheckSolubility AltAssay Consider Alternative Assay Endpoint CheckSolubility->AltAssay RefineModel Refine Curve-Fitting Model CheckSolubility->RefineModel AltAssay->Solution ExtendRange Extend Dose Range Higher IncompleteCurve->ExtendRange Yes IncompleteCurve->Solution No ExtendRange->CheckSolubility RefineModel->Solution

References

Validation & Comparative

A Comparative Analysis of Nimbocinone and Metformin on Cellular Glucose Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agents for metabolic disorders, particularly type 2 diabetes, the exploration of natural compounds alongside established pharmaceuticals is a burgeoning field of interest. This guide provides a comparative overview of nimbocinone, a compound derived from the neem tree (Azadirachta indica), and metformin, a first-line synthetic drug for type 2 diabetes. The comparison focuses on their respective mechanisms and efficacy in stimulating glucose uptake in in-vitro models, supported by available experimental data.

Executive Summary

Metformin is a well-characterized biguanide that enhances glucose uptake primarily through the activation of AMP-activated protein kinase (AMPK), which in turn influences downstream signaling pathways, including the PI3K/Akt pathway, leading to the translocation of glucose transporters (GLUT) to the cell surface.

Data on this compound is less extensive. However, studies on closely related nimbin analogs demonstrate a significant enhancement of glucose uptake in L6 myotubes. The primary mechanism identified for these analogs involves the PI3K/Akt signaling pathway, culminating in increased GLUT4 translocation, a mechanism that shares some common downstream effectors with metformin's complex signaling network.

This guide will delve into the quantitative data available for both compounds, detail the experimental protocols used to generate this data, and visualize the signaling pathways implicated in their effects on glucose metabolism.

Quantitative Data on Glucose Uptake

The following table summarizes the available quantitative data on the effects of nimbin analogs (as a proxy for this compound) and metformin on glucose uptake in L6 myotubes. It is crucial to note that the data for nimbin analogs and metformin are from separate studies with potentially different experimental conditions. Therefore, this comparison should be interpreted with caution.

CompoundCell LineConcentrationGlucose Tracer% Increase in Glucose Uptake (relative to control)Key Signaling Pathway ImplicatedReference
Nimbin Analog (N2) L6 myotubes100 µM2-NBDGData reported as significant enhancementPI3K/Glut-4[1][2]
Nimbin Analog (N5) L6 myotubes100 µM2-NBDGData reported as significant enhancementPI3K/Glut-4[1][2]
Nimbin Analog (N7) L6 myotubes100 µM2-NBDGData reported as significant enhancementPI3K/Glut-4[1][2]
Metformin L6 myotubes2 mM2-deoxyglucose~125%AMPK, PI3K/Akt[3]

Note: The study on nimbin analogs reported a "significant enhancement" in glucose uptake without providing specific percentage increases in the abstract. The metformin data is derived from a study showing an approximate 2.25-fold increase over basal uptake.

Signaling Pathways in Glucose Uptake

The regulation of glucose uptake is a complex process involving multiple signaling cascades. Both metformin and nimbin analogs appear to converge on downstream effectors that promote the translocation of glucose transporters to the plasma membrane, albeit through different primary upstream activators.

Metformin's Dual-Pronged Approach

Metformin's primary mode of action is the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor.[3] Activated AMPK then initiates a cascade of events that contribute to increased glucose uptake. Additionally, metformin has been shown to influence the PI3K/Akt pathway, which is also a critical regulator of glucose transport.

Metformin Signaling Pathway for Glucose Uptake Metformin Metformin AMPK AMPK Activation Metformin->AMPK PI3K PI3K Metformin->PI3K GLUT4_translocation GLUT4 Translocation to Plasma Membrane AMPK->GLUT4_translocation Akt Akt (PKB) PI3K->Akt GLUT4_vesicles GLUT4 Vesicles Akt->GLUT4_vesicles GLUT4_vesicles->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Metformin's signaling pathway for glucose uptake.
This compound (via Nimbin Analogs) and the PI3K/Akt Pathway

Studies on nimbin analogs suggest a mechanism that strongly relies on the PI3K/Akt pathway to enhance glucose uptake.[1][2] This pathway is a well-established regulator of insulin-stimulated glucose transport. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn promotes the translocation of GLUT4-containing vesicles to the cell surface.

This compound (Nimbin Analog) Signaling Pathway This compound This compound (Nimbin Analog) IRTK IRTK This compound->IRTK PI3K PI3K Activation IRTK->PI3K Akt Akt (PKB) PI3K->Akt GLUT4_vesicles GLUT4 Vesicles Akt->GLUT4_vesicles GLUT4_translocation GLUT4 Translocation to Plasma Membrane GLUT4_vesicles->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake 2-NBDG Glucose Uptake Assay Workflow cluster_cell_culture Cell Culture and Differentiation cluster_treatment Treatment cluster_measurement Measurement and Analysis A Seed L6 Myoblasts B Differentiate into Myotubes A->B C Serum Starve Myotubes B->C D Incubate with Test Compound (this compound/Metformin) C->D E Add 2-NBDG D->E F Terminate Uptake (Wash with Cold PBS) E->F G Lyse Cells F->G H Measure Fluorescence (Fluorometer/Microscope) G->H

References

In Vivo Validation of Nimbocinone's Antidiabetic Effect: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the in vivo antidiabetic properties of nimbocinone remains an area of emerging research. While direct, extensive in vivo studies on this compound for diabetes are not widely available in the current body of scientific literature, this guide synthesizes the available information on related compounds and outlines the established experimental protocols and signaling pathways relevant to the assessment of novel antidiabetic agents. This provides a framework for the potential future evaluation of this compound and its comparison with existing therapies.

Comparative Efficacy of Related Compounds

Direct comparative data for this compound against other antidiabetic agents in vivo is not yet established. However, a study on a structurally related deacetylated nimbin analog, referred to as N2, has demonstrated notable antidiabetic effects in an in vivo model using alloxan-induced diabetic zebrafish larvae. This research indicated that the N2 analog could protect pancreatic β-cells from oxidative damage, enhance glucose uptake, and consequently reduce glucose levels.[1]

To provide a context for future studies on this compound, the following table summarizes the typical effects of a standard antidiabetic drug, Metformin, in preclinical in vivo models.

Table 1: Summary of In Vivo Antidiabetic Effects of Metformin in Preclinical Models

ParameterAnimal ModelDosageDurationKey Findings
Blood Glucose Streptozotocin-induced diabetic rats50-500 mg/kg/day2-4 weeksSignificant reduction in fasting blood glucose levels.
Insulin Sensitivity High-fat diet-fed mice150-300 mg/kg/day4-8 weeksImproved insulin sensitivity and glucose tolerance.
Body Weight db/db mice250 mg/kg/day6 weeksReduction in body weight and adiposity.
Lipid Profile Alloxan-induced diabetic rabbits100 mg/kg/day3 weeksLowered serum triglycerides and cholesterol.

Experimental Protocols for In Vivo Antidiabetic Studies

The validation of a potential antidiabetic compound like this compound in vivo necessitates rigorous and standardized experimental protocols. The most common models involve the chemical induction of diabetes in rodents.

Induction of Diabetes Mellitus
  • Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical agent that is toxic to the insulin-producing β-cells of the pancreas. A single high dose or multiple low doses of STZ can be administered to induce a state of hyperglycemia that mimics Type 1 or Type 2 diabetes, respectively.[2][3][4][5][6]

  • Alloxan-Induced Diabetes: Alloxan is another chemical that selectively destroys pancreatic β-cells, leading to a diabetic state.[7][8][9][10] The choice between STZ and alloxan can depend on the specific research question and the animal model being used.

Animal Models
  • Rats (Wistar, Sprague-Dawley): Commonly used due to their physiological and metabolic similarities to humans.

  • Mice (C57BL/6, db/db, ob/ob): Various strains are used, including genetically diabetic models (db/db, ob/ob) that are useful for studying Type 2 diabetes.

  • Zebrafish Larvae: An emerging model for high-throughput screening of compounds due to their rapid development and optical transparency, allowing for in vivo imaging of cellular processes.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antidiabetic effect of a test compound in an in vivo model.

experimental_workflow cluster_acclimatization Phase 1: Acclimatization cluster_induction Phase 2: Diabetes Induction cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Analysis acclimatize Animal Acclimatization (1-2 weeks) induce Induction of Diabetes (e.g., STZ or Alloxan) confirm Confirmation of Hyperglycemia (Blood Glucose > 250 mg/dL) induce->confirm grouping Grouping of Animals (Control, Diabetic Control, Test Compound, Standard Drug) treatment Daily Administration of Test Compound (e.g., this compound) and Standard Drug (e.g., Metformin) grouping->treatment monitoring Regular Monitoring (Body Weight, Food/Water Intake) treatment->monitoring blood_collection Blood Sample Collection (Weekly/End of study) biochemical Biochemical Analysis (Glucose, Insulin, Lipid Profile) blood_collection->biochemical histopathology Histopathological Examination (Pancreas, Liver, Kidney) biochemical->histopathology

Caption: A generalized workflow for in vivo antidiabetic studies.

Potential Signaling Pathways

The mechanism of action of many antidiabetic compounds involves the modulation of key signaling pathways that regulate glucose metabolism and insulin sensitivity. While the specific pathways for this compound are yet to be elucidated, research on other natural compounds and standard drugs points to several important targets.

The diagram below illustrates a simplified overview of a key signaling pathway often implicated in the action of antidiabetic drugs.

signaling_pathway cluster_cell Cellular Environment Metformin Metformin / Potential this compound Action AMPK AMPK Activation Metformin->AMPK Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake Increased Muscle Glucose Uptake AMPK->Glucose_Uptake Lipid_Synthesis Decreased Lipid Synthesis AMPK->Lipid_Synthesis Blood_Glucose Lowered Blood Glucose Gluconeogenesis->Blood_Glucose Glucose_Uptake->Blood_Glucose

Caption: A simplified diagram of the AMPK signaling pathway.

Activation of AMP-activated protein kinase (AMPK) is a central mechanism for many antidiabetic agents, including metformin. AMPK activation leads to a decrease in glucose production in the liver (gluconeogenesis) and an increase in glucose uptake by muscle cells, both of which contribute to lowering blood glucose levels. Future in vivo studies on this compound should investigate its potential effects on this and other relevant pathways, such as the insulin signaling pathway.

Conclusion

While the direct in vivo validation of this compound's antidiabetic effects is a knowledge gap, the established methodologies and known mechanisms of action for other antidiabetic compounds provide a clear roadmap for future research. The promising results from the related nimbin analog suggest that this compound warrants further investigation. Rigorous in vivo studies comparing this compound to standard therapies like metformin, utilizing established protocols, will be crucial in determining its potential as a novel treatment for diabetes.

References

Nimbocinone's Cytotoxicity Profile: A Comparative Analysis Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Natural products, with their vast structural diversity, represent a significant reservoir of potential therapeutic leads. Nimbocinone, a limonoid derived from the neem tree (Azadirachta indica), has garnered interest for its potential cytotoxic effects against cancer cells. This guide provides a comparative analysis of the cytotoxic profile of this compound against two standard chemotherapeutic agents, cisplatin and doxorubicin.

Note on this compound Data: Direct experimental data on a compound specifically named "this compound" is limited in the current scientific literature. Therefore, this guide will focus on the well-researched and closely related neem limonoid, nimbolide , for which extensive cytotoxicity and mechanistic data are available. This substitution allows for a robust and data-driven comparison.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the IC50 values for nimbolide, cisplatin, and doxorubicin against two commonly used cancer cell lines: human lung carcinoma (A549) and human breast adenocarcinoma (MCF-7). It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay type.

CompoundCancer Cell LineIC50 (µM)Incubation Time (hours)Assay Type
Nimbolide A549 (Lung)7.59 ± 0.34[1][2][3]48MTT
MCF-7 (Breast)~5.0 (range 2-15)[4]48-72Various
Cisplatin A549 (Lung)6.59[1]72MTT
MCF-7 (Breast)~10-40 (variable)[5]48-72Various
Doxorubicin A549 (Lung)~0.07 (variable)[6]48MTT
MCF-7 (Breast)5.62[7]24Not Specified

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of nimbolide, cisplatin, and doxorubicin are mediated through distinct and overlapping signaling pathways, ultimately leading to apoptosis or cell cycle arrest.

This compound (Nimbolide) Signaling Pathway

Nimbolide exerts its anticancer effects through the modulation of multiple signaling pathways. It is known to induce apoptosis through both intrinsic and extrinsic pathways. Key molecular targets include the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. Nimbolide has also been shown to inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. Furthermore, it can interfere with the PI3K/Akt and MAPK signaling cascades, leading to cell cycle arrest and inhibition of cell growth.[4][7][8]

Nimbolide_Pathway This compound This compound (Nimbolide) PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Apoptosis Apoptosis CellCycle Cell Cycle Arrest Caspases Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Activates Caspases->Apoptosis

This compound (Nimbolide) Signaling Pathway
Cisplatin Signaling Pathway

Cisplatin is a platinum-based chemotherapeutic that primarily exerts its cytotoxic effects by forming DNA adducts, which interfere with DNA replication and transcription. This DNA damage triggers a cellular stress response, activating multiple signaling pathways that can lead to apoptosis. Key pathways involved include the p53 tumor suppressor pathway, which can induce cell cycle arrest or apoptosis, and the MAPK pathways (ERK, JNK, p38), which are involved in stress signaling. The intrinsic apoptotic pathway is activated through the release of cytochrome c from the mitochondria, leading to caspase activation.

Cisplatin_Pathway Cisplatin Cisplatin DNA_Damage DNA Adducts & Damage Cisplatin->DNA_Damage p53 p53 Activation DNA_Damage->p53 MAPK MAPK Pathways (JNK, p38) DNA_Damage->MAPK Mitochondria Mitochondrial Stress p53->Mitochondria Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MAPK->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis

Cisplatin Signaling Pathway
Doxorubicin Signaling Pathway

Doxorubicin, an anthracycline antibiotic, has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and repair. This leads to DNA double-strand breaks and the activation of apoptotic pathways. Doxorubicin is also known to generate reactive oxygen species (ROS), which induce oxidative stress and damage to cellular components, including membranes and DNA, further contributing to its cytotoxicity. The resulting cellular damage activates signaling cascades involving p53 and caspases, culminating in apoptosis.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress p53 p53 Activation DNA_Damage->p53 Oxidative_Stress->DNA_Damage Caspases Caspase Activation p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Doxorubicin Signaling Pathway

Experimental Protocols

The following are generalized protocols for the MTT and SRB assays, which are commonly used to determine the cytotoxicity of compounds in vitro.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is quantified, which is directly proportional to the number of viable cells.

Experimental Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of the compound A->B C 3. Incubate for a specified period (e.g., 24-72h) B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 2-4 hours to allow formazan formation D->E F 6. Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G 7. Measure absorbance at ~570 nm using a plate reader F->G SRB_Workflow A 1. Seed cells and treat with compound as in MTT assay B 2. Fix cells with cold trichloroacetic acid (TCA) A->B C 3. Wash away TCA and air dry the plate B->C D 4. Stain cells with Sulforhodamine B (SRB) solution C->D E 5. Wash away unbound SRB with 1% acetic acid D->E F 6. Solubilize the protein-bound dye with a Tris base solution E->F G 7. Measure absorbance at ~510 nm using a plate reader F->G

References

A Comparative Guide to Analytical Methods for the Quantification of Nimbocinone and Related Limonoids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of various analytical methods applicable for the quantification of Nimbocinone, a significant limonoid found in Azadirachta indica (neem). While specific validated methods for this compound are not extensively documented in publicly available literature, this document details established and validated methods for closely related and structurally similar limonoids, namely Nimbolide and Nimbin. These methods provide a robust foundation for the development and cross-validation of an analytical procedure for this compound. The information is intended for researchers, scientists, and professionals in drug development.

The methodologies presented here are based on High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and available instrumentation.

Cross-Validation Workflow

The cross-validation of analytical methods is a critical process to ensure the reliability, reproducibility, and accuracy of the data generated. It involves comparing the results from two or more distinct analytical methods to determine if they provide equivalent results. A typical workflow for the cross-validation of analytical methods for a compound like this compound is illustrated below.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Secondary Method cluster_2 Cross-Validation & Comparison cluster_3 Outcome A Primary Method Development (e.g., HPLC) B Method Validation (ICH Q2(R1)) - Specificity, Linearity, Accuracy - Precision, LOD, LOQ, Robustness A->B E Analysis of Same Samples by Both Methods B->E C Secondary Method Selection (e.g., HPTLC or LC-MS/MS) D Partial or Full Validation of Secondary Method C->D D->E F Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) E->F G Assessment of Agreement & Investigation of Discrepancies F->G H Methods are Interchangeable G->H Agreement within acceptance criteria I Methods are Not Interchangeable (Define specific use cases) G->I Significant difference

A flowchart illustrating the cross-validation process between a primary and a secondary analytical method.

Comparison of Analytical Methods

The following tables summarize the key performance parameters of HPLC, HPTLC, and LC-MS/MS methods that have been validated for the analysis of Nimbolide and Nimbin. These parameters are defined by the International Council for Harmonisation (ICH) guidelines Q2(R1).[1][2][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. It offers good resolution and sensitivity for the analysis of limonoids.

ParameterMethod for Nimbolide[4][5]Method for Nimbin[6][7][8]
Stationary Phase Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (70:30, v/v)Acetonitrile:Water (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 207 nmUV at 214 nm
Linearity Range 0.25 - 200 µg/mL6.25 - 200 µg/mL
Correlation Coefficient (r²) 0.99990.9999
LOD 0.02 µg/mL0.011 µg/mL
LOQ 0.07 µg/mL0.034 µg/mL
Accuracy (% Recovery) Not explicitly stated, but method was validated for accuracy.98.50%
Precision (%RSD) < 2.0%< 2.0%
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that is valued for its simplicity, high throughput, and low cost per sample. It is particularly useful for the analysis of herbal extracts and formulations.

ParameterMethod for Nimbolide[9]
Stationary Phase Precoated TLC plates with silica gel
Mobile Phase n-hexane:ethyl acetate:acetic acid (6:4:0.2, v/v/v)
Detection Densitometric scanning at 515 nm after derivatization with methanol–sulfuric acid reagent
Linearity Range 200 - 1400 ng/spot
Correlation Coefficient (r²) 0.99968
LOD 70 ng/spot
LOQ 200 ng/spot
Accuracy (% Recovery) 96.70 - 98.01%
Precision Validated as per ICH guidelines
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. It is ideal for analyzing compounds in complex biological matrices.

ParameterMethod for Nimbolide in Mouse Serum[10][11]
Stationary Phase ODS Hypersil C18 column (100 mm × 2.1 mm, 5 µm)
Mobile Phase Gradient elution with 0.1% formic acid in water and 100% acetonitrile
Detection Electrospray ionization (ESI) in multiple-reaction monitoring (MRM) positive mode
Linearity Range 5 - 1000 ng/mL
Intra-day Precision (%RSD) ≤ 12.6%
Inter-day Precision (%RSD) ≤ 13.9%
Intra-day Accuracy 96.9 - 109.3%
Inter-day Accuracy 94.3 - 110.2%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization for the analysis of this compound.

HPLC Method for Nimbolide Quantification[4][5]
  • Chromatographic System: An HPLC system equipped with a UV detector and a reversed-phase C18 column (250 mm x 4.6 mm, 5 µm) is used.

  • Mobile Phase: A mixture of methanol and water in a 70:30 (v/v) ratio is prepared and degassed.

  • Chromatographic Conditions: The flow rate is maintained at 1.0 mL/min, and the column temperature is kept at 35 °C. The injection volume is 10 µL.

  • Detection: UV detection is performed at 207 nm.

  • Standard Preparation: A stock solution of Nimbolide is prepared in a suitable solvent (e.g., methanol) and serially diluted to prepare working standards for the calibration curve.

  • Sample Preparation: The sample containing Nimbolide is extracted with a suitable solvent, filtered, and diluted as necessary to fall within the linear range of the method.

  • Validation: The method is validated according to ICH guidelines for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[12][13]

HPTLC Method for Nimbolide Quantification[9]
  • Chromatographic System: An HPTLC system with a sample applicator, developing chamber, and a TLC scanner is used. Precoated silica gel plates are used as the stationary phase.

  • Sample and Standard Application: Standard and sample solutions are applied to the HPTLC plate as bands.

  • Mobile Phase and Development: The plate is developed in a twin-trough chamber with the mobile phase consisting of n-hexane, ethyl acetate, and acetic acid (6:4:0.2, v/v/v).

  • Derivatization: After development, the plate is dried and derivatized by spraying with a methanol–sulfuric acid reagent followed by heating.

  • Densitometric Analysis: The plate is scanned at 515 nm in absorption-reflection mode.

  • Quantification: The amount of Nimbolide in the sample is determined by comparing the peak area of the sample with that of the standard.

LC-MS/MS Method for Nimbolide in Biological Matrix[10]
  • Chromatographic System: An LC-MS/MS system with an electrospray ionization (ESI) source is used. The separation is achieved on a C18 column.

  • Mobile Phase: A gradient elution is performed using 0.1% formic acid in water as mobile phase A and acetonitrile as mobile phase B.

  • Sample Preparation: Protein precipitation is used for serum sample preparation. An internal standard is added before precipitation with acetonitrile. The supernatant is collected, evaporated, and reconstituted for injection.

  • Mass Spectrometric Conditions: The analysis is performed in the multiple-reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for Nimbolide and the internal standard are monitored.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of Nimbolide in the samples is then determined from this curve.

References

A Comparative Guide to Nimbocinone from Diverse Geographical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the variability of natural compounds from different geographical sources is paramount for consistent and reproducible research. This guide provides a comparative framework for the study of nimbocinone, a bioactive limonoid isolated from the neem tree (Azadirachta indica). Due to a lack of direct comparative studies on this compound, this guide utilizes data from closely related and more extensively studied limonoids from A. indica, such as azadirachtin and nimbin, as a proxy to illustrate the impact of geographical origin on phytochemical content and bioactivity.

Data Presentation: Phytochemical Variation

The concentration of bioactive compounds in Azadirachta indica is significantly influenced by its geographical source, suggesting a strong genetic component to phytochemical expression.[1] The following tables summarize the observed variations in the content of major limonoids in neem seeds from different provenances within India. This data serves as an illustrative example of the expected variability for this compound.

Table 1: Variation in Azadirachtin A and B Content in Neem Kernels from Different Indian Provenances

Provenance (India)Azadirachtin A (mg/kg of kernel)Azadirachtin B (mg/kg of kernel)Total Azadirachtin (A + B) (mg/kg of kernel)
High-Yielding Provenances
Provenance 13030.8590.63621.4
Provenance 22850.5450.23300.7
Low-Yielding Provenances
Provenance 3556.943.1600.0
Provenance 4780.298.5878.7

Data adapted from a study on azadirachtin variability, highlighting the significant differences in yield based on geographical origin.[1]

Table 2: Comparative Limonoid Content in Azadirachta indica Seeds from Different Regions

LimonoidConcentration in Seeds from Veracruz, Mexico (mg/kg)Concentration in Seeds from Andhra Pradesh, India (mg/kg)
Azadirachtin A + B2784Higher values reported
Nimbin3450Variable
Salannin4500Not specified

This table provides a comparison of major limonoids from neem seeds sourced from Mexico and India, further emphasizing geographical disparities in phytochemical profiles.[2]

Table 3: Antimicrobial Activity of Azadirachta indica Leaf Extracts from Two Locations in Karnataka, India

Extract/OrganismZone of Inhibition (mm) - ACU NeemZone of Inhibition (mm) - UOM Neem
Ethanolic Extract
Klebsiella spp.Lower ActivityBetter Activity
S. aureusSimilar ActivitySimilar Activity
Ethyl Acetate Extract
E. coliBetter ActivityLower Activity
MRSASlightly Lower ActivitySlightly Better Activity

This table showcases the variation in biological activity (antimicrobial) of neem leaf extracts collected from two distinct geographical areas, which can be correlated with differences in their phytochemical composition.[3]

Experimental Protocols

To ensure reproducibility and enable comparative analysis, standardized experimental protocols are essential. The following sections detail the methodologies for the extraction, purification, and biological evaluation of this compound.

Protocol 1: Extraction and Purification of this compound

This protocol is adapted from methods used for the extraction of nimbolide, a structurally similar limonoid.

1. Plant Material Collection and Preparation:

  • Collect mature, ripe neem fruits from designated geographical locations.

  • Manually depulp the fruits and wash the seeds thoroughly with water.

  • Shade-dry the seeds and then grind them into a coarse powder.

2. Extraction:

  • Soxhlet Extraction:

    • Place 100g of powdered neem seed kernel in a thimble within a Soxhlet apparatus.

    • Use ethanol as the solvent and perform extraction for 6-8 hours.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.[4]

  • Microwave-Assisted Extraction (MAE):

    • Optimize extraction conditions for solid/liquid ratio, microwave power, and extraction time. A suggested starting point is a 1:16 g/mL solid/liquid ratio, 280 W microwave power, and a 22-minute extraction time.[5]

    • Filter the extract and evaporate the solvent.

3. Purification:

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in 90% aqueous methanol.

    • Partition against n-hexane to remove non-polar impurities and oils.

  • Chromatography:

    • Subject the methanol fraction to column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate.

    • Monitor fractions by Thin Layer Chromatography (TLC).

    • Pool fractions containing the compound of interest and purify further using preparative HPLC to obtain pure this compound.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is based on a validated method for the quantification of nimbin.

  • Chromatographic System:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10 v/v).

    • Flow Rate: 1.0 ml/min.

    • Detection: UV at 214 nm.

    • Injection Volume: 10 µl.

  • Standard Preparation:

    • Prepare a stock solution of pure this compound in the mobile phase.

    • Prepare a series of dilutions to create a calibration curve (e.g., 5-100 µg/ml).

  • Sample Preparation:

    • Accurately weigh the crude extract or purified fraction.

    • Dissolve in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

  • Quantification:

    • Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve.[6][7][8]

Protocol 3: Cytotoxicity Assessment using MTT Assay
  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare various concentrations of this compound in the culture medium.

    • Replace the medium in the wells with the this compound-containing medium.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value.[9]

Protocol 4: Apoptosis Detection by Annexin V-FITC/PI Staining
  • Cell Treatment:

    • Treat cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Staining:

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10][11]

Protocol 5: Western Blot Analysis of NF-κB Signaling Pathway
  • Protein Extraction:

    • Treat cells with this compound and a stimulant (e.g., TNF-α) for different time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against key proteins in the NF-κB pathway (e.g., p-p65, p65, p-IκBα, IκBα) and a loading control (e.g., β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.[12][13][14][15][16]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the comparative study of this compound.

experimental_workflow cluster_collection Sample Collection cluster_processing Processing & Extraction cluster_analysis Analysis cluster_comparison Comparative Analysis Origin1 Geographical Origin 1 (e.g., India) Preparation Seed Preparation (Drying, Grinding) Origin1->Preparation Origin2 Geographical Origin 2 (e.g., Mexico) Origin2->Preparation Origin3 Geographical Origin 3 (e.g., Nigeria) Origin3->Preparation Extraction Extraction (Soxhlet/MAE) Preparation->Extraction Purification Purification (Chromatography) Extraction->Purification Quantification Quantification (HPLC) Purification->Quantification Bioactivity Bioactivity Assays (Cytotoxicity, Apoptosis) Purification->Bioactivity Comparison Compare Yield, Purity, & Bioactivity Quantification->Comparison Mechanism Mechanism of Action (Western Blot) Bioactivity->Mechanism Bioactivity->Comparison Mechanism->Comparison

Figure 1: Experimental workflow for the comparative study of this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound FasL_TRAIL FasL/TRAIL This compound->FasL_TRAIL Bax_Bad Bax, Bad This compound->Bax_Bad Bcl2_BclxL Bcl-2, Bcl-xL This compound->Bcl2_BclxL | FADD FADD FasL_TRAIL->FADD Caspase8 Caspase-8 FADD->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Bax_Bad->Mitochondrion Bcl2_BclxL->Mitochondrion | CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: this compound-induced apoptosis signaling pathway.

nf_kb_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK This compound This compound This compound->IKK | IkBa IκBα IKK->IkBa p_IkBa p-IκBα IkBa:e->p_IkBa:w Phosphorylation p65_p50 p65/p50 IkBa_p65_p50 IκBα-p65/p50 (Inactive) p65_p50_active p65/p50 (Active) IkBa_p65_p50->p65_p50_active IκBα Degradation Degradation Proteasomal Degradation p_IkBa->Degradation Nucleus Nucleus p65_p50_active->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) Nucleus->Transcription

Figure 3: Inhibition of the NF-κB signaling pathway by this compound.

References

Nimbocinone: Unraveling its Binding Affinity and Molecular Targets Remains an Open Scientific Quest

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of nimbocinone's binding affinity against known inhibitors is currently not feasible due to a lack of available scientific data. Extensive searches of scientific literature and databases have not yielded specific quantitative data, such as IC50 or Ki values, for this compound's interaction with specific molecular targets.

This compound is a natural compound isolated from the neem tree (Azadirachta indica), a plant renowned for its wide array of medicinal properties. While research has identified it as having potential antidiabetic activity, detailed investigations into its mechanism of action at the molecular level are still in the nascent stages.

In contrast, a related compound from the same plant, nimbolide, has been more extensively studied, particularly for its anti-cancer properties.[1][2][3] Research has shown that nimbolide's therapeutic effects stem from its ability to modulate multiple signaling pathways involved in cancer progression, including those regulated by key proteins such as:

  • Epidermal Growth Factor (EGF)[1]

  • Vascular Endothelial Growth Factor (VEGF)[1]

  • Insulin-like Growth Factor (IGF)[1]

  • Wnt/β-catenin[1]

  • Mitogen-activated protein kinases (MAPK)/c-Jun N-terminal kinases (JNK)[1]

  • Phosphoinositide 3-kinase (PI3K)/AKT[1]

  • Tumor necrosis factor-α (TNF-α)/nuclear factor kappa B (NF-κβ)[1]

  • Death Receptor 5 (DR5)[1]

The Path Forward: A Need for Deeper Molecular Investigation

To enable a comparative analysis as requested, future research on this compound would need to focus on the following key areas:

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling to identify the specific protein(s) that this compound directly binds to within the cell.

  • Binding Affinity Assays: Conducting in vitro experiments, for instance, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to quantify the binding affinity of this compound to its identified target(s). This would yield the critical IC50 or Ki values.

  • Functional Assays: Performing cell-based assays to understand how the binding of this compound to its target protein(s) translates into a functional cellular response.

Below is a conceptual workflow illustrating the necessary steps to acquire the data needed for a comparative guide.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Comparison Target Identification Target Identification Binding Assays Binding Assays Target Identification->Binding Assays Identified Target Functional Assays Functional Assays Binding Assays->Functional Assays Quantitative Data (IC50, Ki) Data Compilation Data Compilation Functional Assays->Data Compilation Validated Mechanism Comparative Analysis Comparative Analysis Data Compilation->Comparative Analysis Guide Publication Guide Publication Comparative Analysis->Guide Publication

Caption: Experimental workflow for characterizing this compound's binding affinity.

Until such studies are conducted and the results are published, a detailed and data-driven comparison of this compound's binding affinity with other inhibitors remains an important but unrealized goal for the scientific community. Researchers and drug development professionals are encouraged to monitor emerging research in this area.

References

A Comparative Guide to the Anti-inflammatory Effects of Nimbocinone and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of nimbocinone, a limonoid derived from the neem tree (Azadirachta indica), with other well-established anti-inflammatory agents: quercetin, curcumin, and dexamethasone. The information is compiled from various in vitro studies to aid in research and drug development efforts. Due to the limited availability of specific data on this compound, data for nimbin, a closely related limonoid from the same source, is used as a proxy.

Comparative Efficacy in Inhibiting Pro-inflammatory Cytokines

The following tables summarize the available quantitative data on the inhibition of key pro-inflammatory cytokines—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)—by nimbin, quercetin, curcumin, and dexamethasone in macrophage cell lines. It is important to note that the experimental conditions, such as the specific macrophage cell line, the stimulus used to induce inflammation (e.g., lipopolysaccharide - LPS), and the concentration of the stimulus, can vary between studies, which may influence the reported IC50 values.

Table 1: Inhibition of TNF-α Production

CompoundCell LineStimulusIC50 / % InhibitionCitation(s)
NimbinNot SpecifiedNot SpecifiedNo specific IC50 found; noted to inhibit pro-inflammatory molecules.[1]
QuercetinMurine MacrophagesLPSMarked inhibition of TNF-α overproduction.[2]
Human MacrophagesT. b. gambiense / CD23 MAbDose-dependent inhibition of TNF-α production.[3]
RAW 264.7 Mouse MacrophagesdsRNA (poly(I:C))Significant inhibition at concentrations up to 50 µM.[4]
CurcuminRAW 264.7 MacrophagesLPS10 µM significantly inhibited LPS-induced secretion of TNF-α.[5]
THP-1 MacrophagesLPSDose-dependent inhibition of secreted TNF-α.[6]
Human Monocytic Macrophage (Mono Mac 6)LPSInhibition of TNF production at 5 µM.[7]
DexamethasoneTHP-1 MonocytesTNF-αIC50 of 7 nM for IL-1β (as a proxy for TNF-α inhibition)[8]
Alveolar Macrophages (Smokers)IL-1βInhibited IL-8 release (pro-inflammatory cytokine).[9]
RAW264.7 MacrophagesLPSDose-dependent inhibition of TNF-α secretion.[10]

Table 2: Inhibition of IL-6 Production

CompoundCell LineStimulusIC50 / % InhibitionCitation(s)
NimbinNot SpecifiedNot SpecifiedNo specific IC50 found; noted to inhibit pro-inflammatory molecules.[1]
QuercetinRAW 264.7 Mouse MacrophagesdsRNA (poly(I:C))Significant inhibition at concentrations up to 50 µM.[4]
Macrophages and MicrogliaLPSSignificantly reduced IL-6 expression levels.[11][12]
CurcuminRAW 264.7 MacrophagesP. intermedia LPS20 µM reduced IL-6 production by 83%.[13]
Peritoneal Macrophages (mice)LPSDose-dependent inhibition.[1]
DexamethasoneAlveolar Macrophages (cows)-IC50 of approximately 10⁻⁸ M for IL-6 mRNA expression.[14]
Human Monocytes, Endothelial Cells, FibroblastsLPS10⁻⁹ M to 10⁻⁶ M inhibited IL-6 production by 10% to 90%.[15]

Table 3: Inhibition of IL-1β Production

CompoundCell LineStimulusIC50 / % InhibitionCitation(s)
NimbinNot SpecifiedNot SpecifiedNo specific IC50 found; noted to inhibit pro-inflammatory molecules.[1]
QuercetinMacrophages and MicrogliaLPSSignificantly reduced IL-1β expression levels.[11][12]
Human MacrophagesP. aeruginosaPotent inhibitory activity against IL-1β production.[16]
CurcuminHuman Monocytic Macrophage (Mono Mac 6)LPSInhibition of IL-1 production at 5 µM.[7]
Mouse Bone Marrow-Derived MacrophagesLPSInhibited caspase-1 activation and IL-1β secretion.[17]
DexamethasoneTHP-1 MonocytesTNF-αIC50 of 7 nM.[8]
Alveolar Macrophages (cows)-IC50 in the range of 10⁻⁹ to 10⁻⁸ M for IL-1β mRNA expression.[14]
Human MonocytesLPSProfound inhibition of the release of IL-1β.[18]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of these compounds are primarily mediated through the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.

Nimbidin, a constituent of neem, has been suggested to suppress the functions of macrophages and neutrophils relevant to inflammation.[14] Both curcumin and quercetin have been shown to inhibit NF-κB activation.[7][16] Dexamethasone can inhibit NF-κB signaling, in some cases by upregulating IκB-α synthesis.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB-IκB (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Nucleus Nucleus DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription Nimbin Nimbin Nimbin->IKK Inhibits Quercetin Quercetin Quercetin->IKK Inhibits Curcumin Curcumin Curcumin->IKK Inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB_n Inhibits Translocation

Figure 1: Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes.

Quercetin has been shown to inhibit the phosphorylation of p38 MAPK and JNK2.[16] Curcumin also demonstrates inhibitory effects on MAPK pathways.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 (Transcription Factor) MAPK->AP1 Activates AP1_n AP-1 (Active) AP1->AP1_n Translocation Nucleus Nucleus DNA DNA AP1_n->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription Quercetin Quercetin Quercetin->MAPK Inhibits Phosphorylation Curcumin Curcumin Curcumin->MAPK Inhibits Phosphorylation

Figure 2: Inhibition of the MAPK Signaling Pathway.

Experimental Protocols

This section details the general methodologies for the key experiments cited in this guide. Specific parameters may vary between individual studies.

Measurement of Cytokine Production (TNF-α, IL-6, IL-1β)

A common method to quantify cytokine production is the Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Culture and Stimulation:

    • Macrophage cell lines (e.g., RAW 264.7, THP-1) are cultured in appropriate media.

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compound (this compound/Nimbin, Quercetin, Curcumin, Dexamethasone) for a specified period (e.g., 1-2 hours).

    • Inflammation is induced by adding a stimulus, typically Lipopolysaccharide (LPS), at a specific concentration (e.g., 1 µg/mL).

    • The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production and secretion into the culture supernatant.

  • ELISA Procedure:

    • The culture supernatant is collected.

    • A cytokine-specific ELISA kit is used according to the manufacturer's instructions.

    • This typically involves coating a microplate with a capture antibody specific to the cytokine of interest (e.g., anti-TNF-α).

    • The collected supernatants and a series of standards of known cytokine concentration are added to the wells.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

    • A substrate is then added, which is converted by the enzyme to produce a colored product.

    • The absorbance is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.

ELISA_Workflow A Seed Macrophages B Pre-treat with Compound A->B C Stimulate with LPS B->C D Incubate C->D E Collect Supernatant D->E F Perform ELISA E->F G Measure Absorbance F->G H Calculate Cytokine Concentration G->H

Figure 3: General workflow for measuring cytokine production.
NF-κB Activation Assay (Nuclear Translocation)

The activation of NF-κB is often assessed by observing its translocation from the cytoplasm to the nucleus using immunofluorescence microscopy.

  • Cell Culture and Treatment:

    • Cells are grown on coverslips in a multi-well plate.

    • Cells are treated with the test compound and/or inflammatory stimulus as described for the cytokine production assay.

  • Immunofluorescence Staining:

    • After treatment, the cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

    • Non-specific binding is blocked using a blocking solution (e.g., bovine serum albumin).

    • The cells are incubated with a primary antibody specific for an NF-κB subunit (e.g., p65).

    • After washing, a fluorescently labeled secondary antibody is added.

    • The cell nuclei are counterstained with a fluorescent dye (e.g., DAPI).

  • Microscopy and Analysis:

    • The coverslips are mounted on microscope slides.

    • The cells are visualized using a fluorescence microscope.

    • The localization of the NF-κB signal (cytoplasmic vs. nuclear) is observed and can be quantified using image analysis software.

MAPK Phosphorylation Assay (Western Blot)

The activation of MAPK pathways is determined by detecting the phosphorylated forms of the MAPK proteins (p-p38, p-JNK, p-ERK) using Western blotting.

  • Cell Lysis and Protein Quantification:

    • Cells are treated as described previously.

    • After treatment, the cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of a MAPK protein (e.g., anti-phospho-p38).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting light signal is detected, indicating the presence of the phosphorylated protein.

    • The membrane can be stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) MAPK protein to serve as a loading control.

Conclusion

References

A Comparative Analysis of Nimbocinone and Nimbolide: A Review of Current Experimental Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A critical knowledge gap currently exists in the scientific literature, preventing a direct head-to-head comparison of the biological activities of nimbocinone and nimbolide. While extensive research has been conducted on nimbolide, a prominent limonoid from the neem tree (Azadirachta indica), data on this compound remains scarce. This guide synthesizes the available information on nimbolide and highlights the absence of corresponding data for this compound, underscoring a significant area for future research.

Introduction to Nimbolide and this compound

Nimbolide is a well-characterized tetranortriterpenoid found in the leaves and flowers of the neem tree.[1] It has garnered considerable attention in the scientific community for its potent and diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2] In contrast, this compound, another limonoid from the same source, is not well-documented in publicly available scientific literature. Consequently, a detailed comparison of their biochemical properties and mechanisms of action is not feasible at this time.

This guide will proceed by presenting a comprehensive overview of the experimentally determined biological activities and mechanisms of action of nimbolide. The absence of data for this compound will be noted throughout, emphasizing the need for further investigation into this related compound.

Cytotoxic Activity of Nimbolide

Nimbolide has demonstrated significant cytotoxic effects across a wide range of cancer cell lines. Its anticancer activity is a primary focus of research, with numerous studies quantifying its potency.

Quantitative Cytotoxicity Data for Nimbolide

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's cytotoxicity. The following table summarizes the reported IC₅₀ values for nimbolide in various cancer cell lines. No comparable data has been found for this compound.

Cell LineCancer TypeIC₅₀ (µM)Reference
CEM/ADR5000Leukemia0.3 (± <0.01)[1]
CCRF-CEMLeukemia17.4 (± 0.6)[1]
U87.MGGlioblastoma1.12 (± <0.01)[1]
HCT116 p53+/+Colon Cancer0.9 (± 0.05)[1]
HCT116 p53-/-Colon Cancer1.8 (± 0.1)[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of nimbolide is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of nimbolide (or a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity of Nimbolide

Nimbolide exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[2][3]

Mechanism of Anti-inflammatory Action

Nimbolide's anti-inflammatory effects are largely attributed to its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Nimbolide has been shown to suppress the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. This, in turn, blocks the nuclear translocation of NF-κB and subsequent transcription of its target genes.[3]

Furthermore, nimbolide has been reported to modulate other inflammatory pathways, including the MAPK (mitogen-activated protein kinase) pathway.[3]

Signaling Pathways Modulated by Nimbolide

The biological activities of nimbolide are a consequence of its interaction with multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and potential therapeutic applications.

Key Signaling Pathways Affected by Nimbolide:
  • NF-κB Pathway: As mentioned, nimbolide is a potent inhibitor of this pro-inflammatory pathway.[3]

  • PI3K/Akt/mTOR Pathway: This pathway is critical for cell survival, proliferation, and growth. Nimbolide has been shown to inhibit this pathway in cancer cells, leading to apoptosis.

  • MAPK Pathway (ERK, JNK, p38): The MAPK pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Nimbolide's modulation of these pathways contributes to its anticancer effects.[3]

  • Nrf2 Pathway: Nimbolide can activate the Nrf2 antioxidant response pathway, which plays a role in protecting cells from oxidative stress.[3]

Visualizing Nimbolide's Impact on the NF-κB Signaling Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the inhibitory effect of nimbolide on the NF-κB signaling pathway.

Nimbolide_NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa IkBa->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Promotes Nimbolide Nimbolide Nimbolide->IKK Inhibits

Caption: Nimbolide's inhibition of the NF-κB signaling pathway.

Experimental Workflow for Investigating Signaling Pathway Modulation

The following diagram illustrates a typical experimental workflow to study the effect of a compound on a specific signaling pathway, such as the NF-κB pathway.

Experimental_Workflow A Cell Culture (e.g., Macrophages, Cancer Cells) B Treatment with Nimbolide (and/or inflammatory stimulus) A->B C Cell Lysis and Protein Extraction B->C D Western Blot Analysis C->D E Quantification of Protein Expression (e.g., p-IκBα, nuclear p65) D->E F Data Analysis and Interpretation E->F

Caption: Workflow for analyzing protein expression in signaling pathways.

Conclusion and Future Directions

Nimbolide is a promising natural compound with well-documented cytotoxic and anti-inflammatory activities, mediated through the modulation of multiple key signaling pathways. The wealth of experimental data available for nimbolide provides a strong foundation for its further development as a potential therapeutic agent.

In stark contrast, the lack of published research on this compound represents a significant gap in our understanding of neem-derived limonoids. To enable a meaningful comparison with nimbolide, future research should focus on:

  • Isolation and characterization of this compound.

  • Evaluation of the cytotoxic activity of this compound against a panel of cancer cell lines to determine its IC₅₀ values.

  • Investigation of the anti-inflammatory effects of this compound and its impact on key inflammatory mediators.

  • Elucidation of the molecular mechanisms of action of this compound, including its effects on critical signaling pathways.

Such studies are essential to determine if this compound possesses a pharmacological profile comparable or superior to that of nimbolide, and to unlock its potential therapeutic value.

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Nimbocinone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with investigational compounds like Nimbocinone, a limonoid isolated from Azadirachta indica (Neem), having clear and immediate safety and logistical information is essential.[1] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound, enabling you to proceed with your research confidently and safely.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Specifications & Rationale
Hands Chemical-resistant glovesNitrile gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated.
Eyes Safety glasses with side shields or gogglesProtects against splashes and airborne particles. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
Body Laboratory coatA standard lab coat is required to protect skin and clothing from potential contamination.
Respiratory Use in a well-ventilated area. A respirator may be required for large quantities or when generating aerosols.A NIOSH-approved respirator with an appropriate cartridge should be used if engineering controls (e.g., fume hood) are not available or are insufficient to control airborne concentrations.

Safe Handling and Operational Plan

Adherence to standard laboratory safety practices is the foundation of handling any chemical, including this compound.

Engineering Controls:

  • Work in a well-ventilated laboratory.

  • For procedures that may generate dust or aerosols, use a chemical fume hood.

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Have all required equipment and materials ready to minimize movement and potential for spills.

  • Weighing and Transfer:

    • Handle solid this compound in a fume hood to avoid inhalation of any dust.

    • Use appropriate tools (e.g., spatulas, weigh boats) to handle the compound.

    • Avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly clean all equipment and the work area after use.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response Workflow:

Spill_Workflow cluster_immediate_actions Immediate Actions cluster_spill_cleanup Spill Cleanup cluster_final_steps Final Steps Alert others Alert others Evacuate area Evacuate area Alert others->Evacuate area If necessary Assess spill Assess spill Evacuate area->Assess spill Don appropriate PPE Don appropriate PPE Assess spill->Don appropriate PPE Contain spill Contain spill Don appropriate PPE->Contain spill Absorb liquid Absorb liquid spill with inert material Contain spill->Absorb liquid Collect solid Carefully sweep up solid spill Contain spill->Collect solid Place in sealed container Place in sealed container Absorb liquid->Place in sealed container Collect solid->Place in sealed container Decontaminate area Decontaminate area Place in sealed container->Decontaminate area Dispose of waste Dispose of waste Decontaminate area->Dispose of waste Report incident Report incident Dispose of waste->Report incident

Caption: Logical workflow for responding to a this compound spill.

Exposure Response:

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.

Waste Characterization:

  • Unused this compound and grossly contaminated materials should be considered chemical waste.

Disposal Procedure:

  • Collection:

    • Collect waste this compound and contaminated materials (e.g., gloves, weigh boats, absorbent pads) in a designated, sealed, and properly labeled hazardous waste container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[2][3][4]

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, fostering a secure and productive research environment. Always consult your institution's specific safety protocols and EHS office for any additional requirements.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。